molecular formula C2H6N2O B129408 N-Methyl-N-formylhydrazine CAS No. 758-17-8

N-Methyl-N-formylhydrazine

Cat. No.: B129408
CAS No.: 758-17-8
M. Wt: 74.08 g/mol
InChI Key: RSFOTOSOKJMMCB-UHFFFAOYSA-N
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Description

N-Methyl-N-formylhydrazine, also known as this compound, is a useful research compound. Its molecular formula is C2H6N2O and its molecular weight is 74.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122452. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Methylhydrazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-amino-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O/c1-4(3)2-5/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFOTOSOKJMMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020840
Record name N-Methyl-N-formylhydrazine
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Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758-17-8
Record name Hydrazinecarboxaldehyde, 1-methyl-
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Record name N-Methyl-N-formylhydrazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Formyl-N-methylhydrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122452
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Record name N-Methyl-N-formylhydrazine
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Record name N-FORMYL-N-METHYLHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L13R06H7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N-METHYL-N-FORMYLHYDRAZINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Methyl-N-formylhydrazine from Methylhydrazine and Ethyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of N-Methyl-N-formylhydrazine, a significant chemical intermediate, from the reaction of methylhydrazine and ethyl formate (B1220265). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Reaction Overview

The synthesis involves the N-formylation of methylhydrazine using ethyl formate as the formylating agent. This reaction is a straightforward and common method for producing N-substituted formylhydrazines. The primary byproduct of this reaction is ethanol.

The overall chemical transformation is as follows:

CH₃NHNH₂ + HCOOCH₂CH₃ → CH₃N(CHO)NH₂ + CH₃CH₂OH (Methylhydrazine + Ethyl Formate → this compound + Ethanol)

Physicochemical Data of Key Compounds

A summary of the essential quantitative data for the reactants and the product is presented below for easy reference.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)
Methylhydrazine60-34-4CH₆N₂46.07-87.5
Ethyl Formate109-94-4C₃H₆O₂74.08-54.3
This compound 758-17-8 C₂H₆N₂O 74.08 Colorless to Light Yellow Oil [][2]118.6 ± 23.0 at 760 mmHg []
Ethanol (Byproduct)64-17-5C₂H₆O46.07-78.37

Experimental Protocol

The following section details the methodology for the synthesis of this compound. This protocol is based on established procedures for the formylation of hydrazines.[3]

3.1 Materials and Equipment

  • Reactants: Methylhydrazine, Ethyl Formate

  • Solvent: Ethanol (absolute)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, dropping funnel, distillation apparatus for purification.

3.2 Stoichiometry

Reactant Moles (mol) Mass (g) Volume (mL)
Methylhydrazine 1.0 46.07 ~48.5
Ethyl Formate 1.1 (1.1 eq) 81.49 ~89.5

| Ethanol | - | - | 200-250 |

Note: A slight excess of ethyl formate is often used to ensure complete conversion of the methylhydrazine.

3.3 Procedure

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be placed on a heating mantle.

  • Charging the Reactor: Charge the round-bottom flask with methylhydrazine and ethanol. Begin stirring to ensure the solution is homogenous.

  • Addition of Ethyl Formate: Add the ethyl formate to the dropping funnel. Slowly add the ethyl formate to the stirred methylhydrazine solution over a period of 30-60 minutes. The reaction is typically exothermic, and a controlled addition rate helps to manage the temperature.[4]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. Maintain the reflux with continuous stirring for approximately 6 hours to drive the reaction to completion.[3]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent (ethanol) and the excess ethyl formate under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product as a colorless to light yellow oil.[][2]

3.4 Expected Yield The reported yield for this reaction under these conditions is approximately 75%.[3]

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the core processes of the synthesis.

reaction_scheme cluster_reactants Reactants cluster_products Products A Methylhydrazine (CH₃NHNH₂) P A->P B Ethyl Formate (HCOOCH₂CH₃) B->P C This compound (CH₃N(CHO)NH₂) D Ethanol (CH₃CH₂OH) P->C + P->D +

Fig. 1: Chemical reaction scheme for the synthesis.

experimental_workflow start Start: Assemble Apparatus reactants Charge Flask: Methylhydrazine + Ethanol start->reactants addition Slowly Add Ethyl Formate reactants->addition reflux Heat to Reflux (6 hours) addition->reflux cooldown Cool to Room Temperature reflux->cooldown evaporation Solvent Removal (Rotary Evaporation) cooldown->evaporation purification Purification: Vacuum Distillation evaporation->purification product Final Product: This compound purification->product

Fig. 2: Generalized experimental workflow.

Safety Profile and Handling

This compound is a suspected carcinogen with experimental carcinogenic data reported.[2][5] It is also classified as poisonous by ingestion.[2][5] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[2][5]

Methylhydrazine, a reactant, is also toxic and corrosive. All handling of these chemicals should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.

References

N-Methyl-N-formylhydrazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-formylhydrazine (MFH), a chemical entity of significant interest in toxicology and pharmacology, is a known carcinogen and a metabolite of gyromitrin, a toxin found in certain species of false morel mushrooms.[1][2][3][4] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, analytical characterization, metabolic fate, and safety considerations of MFH. The information is intended to serve as a comprehensive resource for professionals in research, drug development, and toxicology.

Physicochemical Properties

This compound is a colorless to light yellow oily liquid at room temperature. It is a volatile compound soluble in water and organic solvents such as chloroform (B151607) and methanol.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
IUPAC Name N-amino-N-methylformamide[2]
Synonyms 1-Formyl-1-methylhydrazine, N-Methylformohydrazide, MFH[1]
CAS Number 758-17-8[1][5]
Molecular Formula C₂H₆N₂O[5]
Molecular Weight 74.08 g/mol [5]
Melting Point 10.7 °C[1]
Boiling Point 143 °C[1]
Density 1.0968 g/cm³ (estimate)[6]
Water Solubility 7.84 mol/L[1]
logP (Octanol-Water) -1.60[1]
pKa 3.12 ± 0.10 (Predicted)[7]
Appearance Colorless to Light Yellow Oily Liquid[6]
Stability Volatile[6]

Note: Discrepancies in reported melting and boiling points exist in the literature. The values presented here are from an authoritative source citing the US EPA's CompTox Chemical Dashboard.[1]

Synthesis and Purification

Synthesis

General Synthetic Procedure:

A solution of methylhydrazine in a suitable solvent, such as ethanol, is treated with an excess of ethyl formate (B1220265). The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess solvent and volatile reagents are removed under reduced pressure to yield the crude this compound.

A patent describes a method for producing formylhydrazines by reacting hydrazine (B178648) hydrate (B1144303) with ethyl formate at 0°C, suggesting that low temperatures can be employed to achieve high yields.[9]

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts. A common method for purifying liquid organic compounds is fractional distillation under reduced pressure.

General Purification Procedure:

The crude this compound is subjected to fractional distillation under vacuum. The distillation apparatus is carefully assembled, and the pressure is reduced to a suitable level to allow for distillation at a temperature that avoids decomposition of the product. Fractions are collected at different temperature ranges, and those corresponding to the boiling point of this compound at the given pressure are collected. The purity of the collected fractions can be assessed by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. While a specific experimental protocol for this compound is not detailed in the available search results, a representative procedure would involve dissolving a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or D₂O) and acquiring the spectra on a high-field NMR spectrometer. For comparison, the ¹H NMR spectrum of the related compound formylhydrazine (B46547) in D₂O shows a signal at 8.18 ppm, and in DMSO-d₆ at 8.48 ppm.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. A sample of this compound would be analyzed, either as a neat liquid between salt plates or as a thin film. The resulting spectrum would be expected to show characteristic absorption bands for the N-H, C-H, and C=O functional groups. For instance, the IR spectrum of formylhydrazine shows characteristic peaks at 3300 cm⁻¹ (N-H), 3140 cm⁻¹ (C-H), and 1620 cm⁻¹ (C=O).[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. In a typical procedure, a dilute solution of the sample is introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of the related compound methylhydrazine is available in the NIST WebBook.[11] For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for both separation and identification.[12]

Metabolic Pathway and Carcinogenicity

This compound is a known carcinogen and is of significant toxicological interest as it is formed from the hydrolysis of gyromitrin, a toxin found in false morel mushrooms.[2][4]

Metabolic Activation

The carcinogenicity of MFH is linked to its metabolic activation, primarily by the cytochrome P-450 enzyme system in the liver.[2] The metabolism of MFH involves oxidative processes that lead to the formation of highly reactive intermediates, including a diazenium (B1233697) ion and radical species.[13] These reactive metabolites are capable of binding to cellular macromolecules such as DNA, leading to genotoxicity and the initiation of cancer.[1] Both chemical and microsome-mediated oxidation of MFH have been shown to yield formaldehyde (B43269) and acetaldehyde (B116499).[13]

Below is a diagram illustrating the proposed metabolic pathway of this compound.

Metabolic_Pathway_of_N_Methyl_N_formylhydrazine MFH This compound (MFH) Oxidation Oxidation MFH->Oxidation Metabolic Activation Hydrolysis Hydrolysis MFH->Hydrolysis Further Metabolism Reactive_Intermediates Reactive Intermediates (Diazenium ion, Radicals) Oxidation->Reactive_Intermediates Formaldehyde Formaldehyde Oxidation->Formaldehyde yields Acetaldehyde Acetaldehyde Oxidation->Acetaldehyde yields CYP450 Cytochrome P-450 CYP450->Oxidation DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Covalent Binding MMH Monomethylhydrazine (MMH) Hydrolysis->MMH Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Proposed metabolic activation pathway of this compound.

The workflow for investigating the metabolism of this compound in a laboratory setting is depicted below.

Experimental_Workflow_Metabolism_Study Incubation Incubation of MFH with Liver Microsomes and NADPH Extraction Extraction of Metabolites Incubation->Extraction Analysis Analytical Characterization (HPLC, GC-MS) Extraction->Analysis Identification Identification of Metabolites Analysis->Identification Quantification Quantification of Metabolites Analysis->Quantification Mechanism Elucidation of Metabolic Pathway and Reactive Intermediates Identification->Mechanism Quantification->Mechanism

Caption: Experimental workflow for studying the in vitro metabolism of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as a suspected carcinogen and is poisonous by ingestion.[6][7] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[6][7]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn, including:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-retardant lab coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[14][15]

Handling and Storage
  • All work with this compound should be performed within a certified chemical fume hood.[15]

  • Avoid contact with skin and eyes.[14]

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light.[6]

  • It is incompatible with strong oxidizing agents.[14]

Spills and Disposal
  • In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and contact environmental health and safety personnel.

  • Waste this compound should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7] Do not dispose of it down the drain.

Conclusion

This compound is a compound of considerable toxicological importance. This guide has provided a detailed overview of its physicochemical properties, general synthetic and analytical procedures, metabolic pathway leading to its carcinogenicity, and essential safety and handling information. A thorough understanding of these aspects is crucial for researchers and professionals working with this compound or in related fields. Further research into detailed reaction mechanisms and the development of specific analytical protocols will continue to enhance our knowledge of this hazardous chemical.

References

An In-depth Technical Guide to the Carcinogenic Action of N-Methyl-N-formylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-formylhydrazine (MFH) is a carcinogenic compound found in certain species of false morel mushrooms, most notably Gyromitra esculenta. This technical guide provides a comprehensive overview of the current understanding of the carcinogenic mechanism of MFH, intended for researchers, scientists, and professionals in drug development. The guide details the metabolic activation, genotoxic effects, and downstream cellular consequences of MFH exposure. Quantitative data from key toxicological studies are presented in structured tables for comparative analysis. Detailed experimental protocols from seminal studies are provided to facilitate the replication and extension of this research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the complex biological processes involved in MFH-induced carcinogenesis.

Introduction

This compound (MFH) is a naturally occurring hydrazine (B178648) derivative that has been unequivocally demonstrated to be a potent carcinogen in animal models.[1][2][3] It is primarily known as a toxic constituent of the false morel mushroom, Gyromitra esculenta, which is consumed in some parts of the world after specific preparation methods aimed at reducing its toxicity.[4] However, the presence of MFH and its precursor, gyromitrin, poses a significant health risk due to their carcinogenic potential.[4][5] Understanding the mechanism of action of MFH is crucial for assessing human health risks and for the broader study of chemical carcinogenesis. This guide synthesizes the key findings on the carcinogenic properties of MFH, with a focus on its molecular and cellular mechanisms.

Metabolic Activation of this compound

The carcinogenicity of MFH is not attributed to the parent compound itself but rather to its metabolic activation into highly reactive electrophilic intermediates. This bioactivation is a critical initiating event in its carcinogenic cascade.

The primary pathway for MFH metabolism involves oxidative processes mediated by the cytochrome P450 (CYP) enzyme system in the liver.[6] The metabolic scheme leads to the formation of unstable intermediates, including a proposed N-hydroxy derivative, which can then be further oxidized to a nitrosamide.[7] However, the most critical pathway for its carcinogenicity is believed to involve the formation of a diazenium (B1233697) ion and subsequent generation of a methyl radical.[6]

The proposed metabolic activation pathway is as follows:

  • Oxidation: MFH undergoes oxidation, catalyzed by liver microsomal enzymes.

  • Formation of Reactive Intermediates: This oxidation leads to the formation of a diazenium ion.

  • Generation of Methyl Radicals: The diazenium ion is unstable and can decompose to generate highly reactive methyl radicals.[6]

These methyl radicals are potent alkylating agents that can react with cellular macromolecules, most importantly DNA, to form covalent adducts.

Metabolic Activation of this compound MFH This compound CYP450 Cytochrome P450 (Oxidation) MFH->CYP450 Metabolism Diazenium Diazenium Ion (Reactive Intermediate) CYP450->Diazenium MethylRadical Methyl Radical (CH3•) Diazenium->MethylRadical Decomposition DNA_Adducts DNA Adducts MethylRadical->DNA_Adducts Alkylation Base_Excision_Repair_of_MFH_Induced_DNA_Damage cluster_0 DNA Damage and Recognition cluster_1 Repair Cascade MFH_metabolite Methyl Radical DNA DNA MFH_metabolite->DNA Alkylation Methylated_DNA Methylated DNA (e.g., N7-methylguanine) DNA->Methylated_DNA MPG MPG Glycosylase Methylated_DNA->MPG Recognition & Excision AP_Site Apurinic (AP) Site MPG->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Incision Nicked_DNA Nicked DNA APE1->Nicked_DNA POLB_XRCC1 DNA Polymerase β / XRCC1 Nicked_DNA->POLB_XRCC1 Gap Filling LIG3 DNA Ligase III POLB_XRCC1->LIG3 Ligation Repaired_DNA Repaired DNA LIG3->Repaired_DNA Cell_Fate_Decision_in_Response_to_MFH MFH This compound DNA_Damage DNA Damage MFH->DNA_Damage p53 p53 Activation DNA_Damage->p53 Tumorigenesis Tumorigenesis DNA_Damage->Tumorigenesis If repair fails Cell_Cycle_Arrest Cell Cycle Arrest (e.g., via p21) p53->Cell_Cycle_Arrest Apoptosis Apoptosis (e.g., via Bax) p53->Apoptosis DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Survival Cell Survival DNA_Repair->Survival General_Carcinogenicity_Workflow Animal_Acclimation Animal Acclimation (e.g., Swiss mice, Syrian hamsters) Group_Assignment Random Group Assignment (Control and Treatment) Animal_Acclimation->Group_Assignment MFH_Administration MFH Administration (e.g., in drinking water, subcutaneous injection) Group_Assignment->MFH_Administration Lifetime_Observation Lifetime Observation and Clinical Monitoring MFH_Administration->Lifetime_Observation Necropsy Necropsy and Gross Pathology Lifetime_Observation->Necropsy Histopathology Histopathological Examination of Tissues Necropsy->Histopathology Data_Analysis Data Analysis and Tumor Incidence Calculation Histopathology->Data_Analysis

References

Toxicological Profile of N-Methyl-N-formylhydrazine in Rodent Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-N-formylhydrazine (MFH), a naturally occurring compound found in certain species of false morel mushrooms (Gyromitra esculenta), has been the subject of toxicological evaluation, primarily focusing on its carcinogenic potential in rodent models. This technical guide provides a comprehensive overview of the available toxicological data for MFH in rodents, with a focus on carcinogenicity, metabolism, and genotoxicity. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals. While extensive data exists regarding the carcinogenicity of MFH, significant data gaps remain, particularly in the areas of subchronic, chronic (non-cancer endpoints), reproductive, and developmental toxicity.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms MFH, Formic acid, 2-methylhydrazide
CAS Number 758-17-8
Molecular Formula C₂H₆N₂O
Molecular Weight 74.08 g/mol
Appearance No data available
Solubility No data available

Acute Toxicity

Limited data is available on the acute toxicity of this compound in rodent models. The available LD50 values are summarized below.

SpeciesStrainRoute of AdministrationLD50Reference
MouseNot SpecifiedOral118 mg/kg(Wright et al., 1978)
RatNot SpecifiedOral400 mg/kg(Kreybig et al., 1970)

Carcinogenicity

The carcinogenic potential of this compound has been extensively studied in mice and to a lesser extent in hamsters, primarily through the work of Toth and colleagues. These studies have consistently demonstrated the carcinogenicity of MFH, inducing tumors in various organs.

Carcinogenicity Studies in Mice

Lifetime administration of MFH in the drinking water of Swiss mice resulted in a significant increase in tumor incidence in multiple organs.

StrainSexDoseDurationTarget Organs and Tumor TypesTumor Incidence (%) (Treated vs. Control)Reference
SwissMale & Female0.0078%LifetimeLiver (Benign hepatomas, Liver cell carcinomas), Lung (Adenomas, Adenocarcinomas), Gallbladder (Adenomas), Bile duct (Cholangiomas, Cholangiocarcinomas)Liver: 33 vs 1, Lung: 50 vs 18, Gallbladder: 9 vs 0, Bile duct: 7 vs 0[Toth and Nagel, 1978][1][2]
SwissMale & Female0.0156%LifetimeNot tumorigenic due to high toxicity-[Toth and Nagel, 1978][1][2]
SwissMale & Female0.0039%LifetimeLung, Liver, Blood vessels, Gallbladder, Bile ductsLung: 77 vs 18, Liver: 46 vs 1, Blood vessels: 21 vs 6, Gallbladder: 10 vs 0, Bile ducts: 7 vs 0[Toth et al., 1979][3]
SwissMale & Female0.002%LifetimeLungs, Blood vessels, Liver, GallbladderLungs: 76, Blood vessels: 27, Liver: 28, Gallbladder: 11[Toth and Patil, 1980][4]
SwissMale & Female0.001%LifetimeLungs, Blood vessels, Liver, GallbladderLungs: 75, Blood vessels: 23, Liver: 7, Gallbladder: 6[Toth and Patil, 1980][4]
SwissMale & Female0.005% - 0.00025%LifetimeLung (Adenomas, Adenocarcinomas)High dose (Female): 64 vs 29, High dose (Male): 48 vs 19, Low dose (Female): 62 vs 29, Low dose (Male): 54 vs 19[Toth and Patil, 1982][3]

Subcutaneous injection of MFH in Swiss mice also led to increased tumor formation.

StrainSexDoseDosing RegimenTarget Organs and Tumor TypesTumor Incidence (%) (Treated vs. Control)Reference
SwissFemale180 µg/gSingle injectionLung (Adenomas, Adenocarcinomas)40 vs. Not specified[Toth and Patil, 1980][4][5]
SwissMale100 or 120 µg/gSingle injectionPreputial gland (Squamous cell papillomas, Carcinomas)12 vs. Not specified[Toth and Patil, 1980][4][5]
SwissFemale20 µg/g40 weekly injectionsLung56 vs. Not specified[Toth and Patil, 1983][3]
SwissMale10 µg/g40 weekly injectionsLung40 vs. Not specified[Toth and Patil, 1983][3]
Carcinogenicity Studies in Hamsters
StrainSexDoseDurationTarget Organs and Tumor TypesReference
Syrian GoldenMale & FemaleNot specifiedLifetimeLiver, Gallbladder, Bile duct (males only), Malignant histiocytoma[Toth and Patil, 1979][3]

Subchronic and Chronic Toxicity (Non-cancer Endpoints)

There is a significant lack of publicly available data on the subchronic and chronic non-neoplastic toxicity of this compound in rodent models. The primary focus of repeated-dose studies has been on carcinogenicity. A higher dose of 0.0156% MFH in drinking water was found to be too toxic for mice in a lifetime study, but specific non-cancer toxicological endpoints were not detailed.[1][2]

Reproductive and Developmental Toxicity

No dedicated studies on the reproductive or developmental toxicity of this compound in rodent models were identified in the public domain. A review of 30 different hydrazine (B178648) compounds revealed that 23 induced physical defects in the developing embryos of animals, suggesting that this class of compounds can be teratogenic.[1] However, this review did not specifically include data on MFH. Given the lack of data, the potential for MFH to cause reproductive or developmental toxicity remains unknown.

Genotoxicity

This compound has been shown to be mutagenic in the Ames test, particularly with metabolic activation.

In Vitro Studies
AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium TA100With S9Positive[von der Hude & Braun, 1983][6]
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium TA100Without S9Weakly Positive[von der Hude & Braun, 1983][6]
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium TA98With or Without S9Negative[von der Hude & Braun, 1983][6]
In Vivo Studies

No in vivo genotoxicity studies specifically on this compound were identified. However, its metabolite, monomethylhydrazine (MMH), has been tested in a limited number of in vivo assays and was found to be negative for the induction of unscheduled DNA synthesis in the liver of rats and dominant lethal mutations in rats and mice.[7]

Metabolism and Toxicokinetics

This compound is a hydrolysis product of gyromitrin (B31913), the main toxin in Gyromitra esculenta mushrooms.[8] The metabolism of MFH is believed to be a key factor in its carcinogenicity.

The proposed metabolic pathway involves the oxidation of MFH by cytochrome P-450 to a hydroxylamine (B1172632) derivative, which can then form a nitrosamide.[8] This nitrosamide is considered a potential ultimate carcinogen. Additionally, the oxidation of MFH can lead to the formation of a diazenium (B1233697) ion or diazene, which can fragment to form formyl and methyl radicals.[9] These radical intermediates are also implicated in the carcinogenic process. The metabolism of MFH ultimately yields formaldehyde (B43269) and acetaldehyde, both of which are known carcinogens.[3][9]

Metabolism_of_MFH Gyromitrin Gyromitrin MFH This compound (MFH) Gyromitrin->MFH Hydrolysis Hydroxylamine_deriv Hydroxylamine Derivative MFH->Hydroxylamine_deriv CYP450 Oxidation Diazenium Diazenium Ion / Diazene MFH->Diazenium Oxidation Nitrosamide Nitrosamide Hydroxylamine_deriv->Nitrosamide Carcinogenesis Carcinogenesis Nitrosamide->Carcinogenesis Radicals Formyl & Methyl Radicals Diazenium->Radicals Fragmentation Aldehydes Formaldehyde & Acetaldehyde Radicals->Aldehydes Radicals->Carcinogenesis Aldehydes->Carcinogenesis

Proposed metabolic activation pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The following summarizes the general methodologies based on the available information.

Carcinogenicity Bioassays (General Protocol)
  • Test System: Typically 6-week-old randomly bred Swiss mice or Syrian golden hamsters of both sexes.[1][2][3][4][5]

  • Housing: Animals were housed in plastic cages with sawdust bedding.

  • Diet: Standard laboratory diet and tap water were provided ad libitum.

  • Test Substance Administration:

    • Drinking Water Studies: this compound was dissolved in tap water at specified concentrations and administered as the sole source of drinking water for the lifetime of the animals.[1][2][3][4]

    • Subcutaneous Injection Studies: this compound was dissolved in a suitable vehicle (e.g., saline) and administered via subcutaneous injection at specified doses and frequencies.[5][10]

  • Observations: Animals were observed daily for clinical signs of toxicity. Body weights were recorded periodically.

  • Pathology: A complete necropsy was performed on all animals that died or were sacrificed. Tissues from all major organs were collected, preserved in 10% formalin, and processed for histopathological examination.

  • Statistical Analysis: Tumor incidences were typically compared between treated and control groups using statistical methods such as the chi-square test or Fisher's exact test.

Carcinogenicity_Bioassay_Workflow start Start of Study acclimatization Acclimatization of Rodents start->acclimatization randomization Randomization into Control and Treatment Groups acclimatization->randomization dosing Lifetime Dosing via Drinking Water or Subcutaneous Injection randomization->dosing observation Daily Clinical Observation and Periodic Body Weight Measurement dosing->observation necropsy Necropsy of all Animals (at death or termination) observation->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology analysis Statistical Analysis of Tumor Incidence histopathology->analysis end End of Study analysis->end

General workflow for carcinogenicity bioassays of this compound.
Ames Test (General Protocol)

  • Test Strains: Salmonella typhimurium strains TA98 and TA100 were used.[6]

  • Metabolic Activation: The assay was conducted with and without a mammalian metabolic activation system (S9 fraction from the liver of Aroclor-induced rats).[6]

  • Procedure: The test compound, bacterial tester strain, and S9 mix (or buffer for non-activation plates) were combined in molten top agar (B569324) and poured onto minimal glucose agar plates.

  • Incubation: Plates were incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies per plate was counted. A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies.

Ames_Test_Workflow start Start preparation Prepare Bacterial Strains (e.g., S. typhimurium TA100, TA98) start->preparation mixing Mix Bacteria, Test Compound, and S9 Mix (or buffer) in Top Agar preparation->mixing plating Pour Mixture onto Minimal Glucose Agar Plates mixing->plating incubation Incubate Plates at 37°C for 48-72 hours plating->incubation counting Count Revertant Colonies incubation->counting analysis Analyze Data for Dose-Dependent Increase in Revertants counting->analysis end End analysis->end

General workflow for the Ames test.

Discussion and Conclusion

The available toxicological data on this compound in rodent models strongly indicate that it is a potent carcinogen, particularly in mice. Multiple studies have demonstrated its ability to induce tumors in the liver, lungs, gallbladder, and bile ducts following oral administration, and in the lungs and preputial glands after subcutaneous injection. The carcinogenic activity of MFH is likely linked to its metabolic activation to reactive intermediates, including nitrosamides and free radicals, which can damage cellular macromolecules.

The genotoxicity data, although limited, suggests that MFH is a mutagen, particularly after metabolic activation. This is consistent with its carcinogenic properties.

A significant limitation of the current toxicological profile of MFH is the lack of data on subchronic and chronic non-cancer endpoints, as well as reproductive and developmental toxicity. Given that many hydrazine derivatives are known to be teratogenic, the absence of such studies for MFH represents a critical data gap.

References

Metabolic Activation of N-Methyl-N-formylhydrazine to Reactive Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-formylhydrazine (MFH), a carcinogenic compound found in certain species of edible mushrooms, presents a significant toxicological concern. Understanding its metabolic activation is crucial for assessing its risk to human health and for the development of potential mitigation strategies. This technical guide provides an in-depth overview of the metabolic pathways of MFH, focusing on its conversion to reactive intermediates. It details the enzymatic processes involved, summarizes key quantitative data from in vitro studies, and provides comprehensive experimental protocols for the key methodologies used to elucidate these pathways. Visual diagrams of the metabolic activation cascade and experimental workflows are included to facilitate a clear understanding of the core concepts.

Introduction

This compound (MFH) is a naturally occurring hydrazine (B178648) derivative found in mushrooms of the genus Gyromitra, most notably the false morel (Gyromitra esculenta). Consumption of these mushrooms, even after cooking, can lead to exposure to MFH and its precursor, gyromitrin. MFH has been demonstrated to be a potent carcinogen in animal models, inducing tumors in various organs. Its carcinogenicity is not attributed to the parent compound itself, but rather to its metabolic activation into highly reactive electrophilic species that can interact with cellular macromolecules, including DNA.

This guide will explore the key steps in the metabolic activation of MFH, from its initial hydrolysis to the generation of radical

The Dual Nature of a Delicacy: An In-depth Technical Guide to N-Methyl-N-formylhydrazine in Gyromitra esculenta

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, toxicology, and analytical determination of N-Methyl-N-formylhydrazine (MFH) and its precursor, gyromitrin (B31913), in the false morel mushroom, Gyromitra esculenta. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and pathway visualizations to support further investigation into the complex biochemistry and potential toxicological implications of these compounds.

Gyromitra esculenta, paradoxically considered a delicacy in some regions after specific preparation, harbors the potent mycotoxin gyromitrin.[1] This volatile and water-soluble hydrazine (B178648) compound is the primary source of MFH, a toxic and carcinogenic metabolite.[2][3] Ingestion of raw or improperly prepared false morels can lead to severe poisoning, characterized by gastrointestinal distress, and in more severe cases, hepatotoxicity, neurological damage, and even death.[4][5] The toxicity is primarily attributed to the in-vivo hydrolysis of gyromitrin into MFH and subsequently into the highly reactive monomethylhydrazine (MMH).[6][7]

Quantitative Analysis of Gyromitrin Content

The concentration of gyromitrin in Gyromitra esculenta can vary significantly depending on factors such as geographical location, altitude, and even the part of the mushroom analyzed.[3] This variability underscores the importance of robust analytical methods for accurate quantification.

Sample TypeGyromitrin Concentration (mg/kg wet weight)Reference(s)
Fresh Mushroom40 - 732[3][8]
Dried Mushroom0.05% - 0.5% (of dry weight)[8]
AnalyteLD50 (mg/kg)Animal ModelReference(s)
Gyromitrin344Mice[9]
Gyromitrin320Rats[9]
Gyromitrin50 - 70Rabbits[9]
Monomethylhydrazine33Mice[8]

Metabolic Activation and Toxicological Pathway

The toxicity of Gyromitra esculenta is not directly caused by gyromitrin but rather by its metabolic byproducts. In the acidic environment of the stomach, gyromitrin is hydrolyzed to this compound (MFH).[6][7] MFH is then further metabolized in the liver by cytochrome P450 enzymes to the ultimate toxin, monomethylhydrazine (MMH).[4] MMH exerts its toxicity through several mechanisms, including the inhibition of pyridoxal (B1214274) phosphokinase, which is crucial for the synthesis of the neurotransmitter GABA.[4] This inhibition leads to a depletion of GABA, resulting in central nervous system excitation and seizures.[4] Furthermore, the metabolic activation of MFH can lead to the formation of reactive methyl radicals, causing liver necrosis.[3]

Gyromitrin_Metabolism Gyromitrin Gyromitrin (in Gyromitra esculenta) Ingestion Ingestion Gyromitrin->Ingestion Stomach Stomach (Acid Hydrolysis) Ingestion->Stomach MFH This compound (MFH) Stomach->MFH Hydrolysis Liver Liver (Cytochrome P450) MFH->Liver MMH Monomethylhydrazine (MMH) Liver->MMH Metabolism Toxicity Toxicity (CNS, Liver) MMH->Toxicity

Metabolic activation of gyromitrin to its toxic metabolites.

Experimental Protocols for Detection and Quantification

Accurate and sensitive analytical methods are essential for the determination of gyromitrin and its metabolites in fungal samples. Modern techniques primarily rely on chromatography coupled with mass spectrometry.

LC-MS/MS Method for Direct Gyromitrin Analysis

This method allows for the direct quantification of the intact gyromitrin molecule.

Sample Preparation and Extraction:

  • Homogenize a known weight of fresh or dried mushroom tissue.

  • Extract the homogenized sample with an acetonitrile/water solution.[10]

  • Centrifuge the mixture and collect the supernatant.

  • Filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to gyromitrin.[8]

GC-MS Method via MMH Derivatization

This widely used method quantifies total hydrazones by converting them to MMH, which is then derivatized for GC-MS analysis.[9][11]

Sample Preparation, Hydrolysis, and Derivatization:

  • Air-dry and powder the mushroom sample.

  • Perform acid hydrolysis on a known amount of the powdered sample to convert gyromitrin and other hydrazones to MMH.[5][12]

  • Extract the MMH from the hydrolyzed sample.

  • Derivatize the extracted MMH with a suitable agent, such as pentafluorobenzoyl chloride, to form a more volatile and less polar derivative.[9][12]

GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).[5]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • MS System: A mass spectrometer capable of electron ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized MMH.[5]

  • Quantification: Generate a calibration curve using MMH standards that have undergone the same derivatization process.[5]

Analytical_Workflow cluster_lcms LC-MS/MS Method cluster_gcms GC-MS Method (via Derivatization) lcms_sample Mushroom Sample lcms_extract Extraction (Acetonitrile/Water) lcms_sample->lcms_extract lcms_filter Filtration lcms_extract->lcms_filter lcms_analyze LC-MS/MS Analysis lcms_filter->lcms_analyze gcms_sample Mushroom Sample gcms_hydrolyze Acid Hydrolysis (Gyromitrin -> MMH) gcms_sample->gcms_hydrolyze gcms_derivatize Derivatization (e.g., with PFB-Cl) gcms_hydrolyze->gcms_derivatize gcms_extract Extraction gcms_derivatize->gcms_extract gcms_analyze GC-MS Analysis gcms_extract->gcms_analyze

General experimental workflows for Gyromitra toxin analysis.

Conclusion

The presence of this compound and its precursor gyromitrin in Gyromitra esculenta presents a significant toxicological concern. This guide has provided a detailed overview of the quantitative data, metabolic pathways, and analytical methodologies pertinent to these compounds. The provided information aims to equip researchers and professionals with the necessary knowledge to advance our understanding of these natural toxins, improve detection methods, and inform public health and safety guidelines. The complex biochemistry of Gyromitra toxins warrants continued investigation, particularly in the areas of carcinogenesis and potential long-term health effects.

References

A Historical Perspective on the Discovery and Research of N-Methyl-N-formylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-N-formylhydrazine (MFH), a potent carcinogen, has a fascinating and cautionary history intertwined with the seemingly innocuous world of wild mushrooms. Initially identified as a key toxic constituent of certain Gyromitra species, commonly known as "false morels," research into MFH has spanned toxicology, carcinogenesis, and analytical chemistry. This technical guide provides an in-depth historical perspective on the discovery and research of MFH, presenting key quantitative data, detailed experimental protocols, and visual representations of its metabolic pathway and experimental workflows.

Discovery and Early Research: Unmasking the Culprit in "False Morel" Poisoning

For centuries, poisonings associated with the consumption of Gyromitra esculenta mushrooms were a perplexing medical mystery.[1] The inconsistent toxicity, where some individuals could consume the mushrooms without ill effect while others suffered severe, sometimes fatal, consequences, baffled physicians and scientists.[1] Early investigations in the late 19th century attributed the toxicity to "helvellic acid," a poorly defined substance.[1]

The true breakthrough came in 1968 when German scientists List and Luft isolated and identified the primary toxic compound as acetaldehyde (B116499) N-methyl-N-formylhydrazone, which they named gyromitrin (B31913) .[1] Subsequent research quickly established that the volatile and unstable gyromitrin is readily hydrolyzed in the acidic environment of the stomach to the more stable, yet still toxic, This compound (MFH) .[2] This discovery marked a pivotal moment, shifting the focus of research towards understanding the biological activity of MFH and its metabolites.

The Link to Carcinogenesis: The Pioneering Work of Bela Toth

A significant chapter in the history of MFH research is dominated by the extensive and systematic carcinogenicity studies conducted by Dr. Bela Toth and his colleagues from the 1970s onwards. Their work unequivocally demonstrated the potent carcinogenic properties of MFH in animal models, raising serious public health concerns regarding the consumption of Gyromitra mushrooms.

These studies, primarily using Swiss mice and Syrian golden hamsters, involved chronic administration of MFH in drinking water or via subcutaneous injection. The results consistently showed a high incidence of tumors in various organs, including the lungs, liver, gall bladder, and bile ducts.[3]

Quantitative Data from Carcinogenicity Studies

The following tables summarize the key findings from some of the seminal carcinogenicity studies on this compound.

Study (Species) Administration Route Dose Tumor Site Tumor Incidence in Treated Group (%) Tumor Incidence in Control Group (%) Reference
Toth and Nagel, 1978 (Swiss Mice)Drinking Water0.0078%Liver331[3]
Lung5018[3]
Gall Bladder90[3]
Bile Duct70[3]
Toth et al., 1979 (Swiss Mice)Drinking Water0.0039%Lung7718[3]
Liver461[3]
Blood Vessels216[3]
Gall Bladder100[3]
Bile Duct70[3]
Toth and Patil, 1979 (Syrian Golden Hamsters)Drinking Water0.0078%LiverIncreasedNot specified[3]
Gall BladderIncreasedNot specified[3]
Bile Duct (males only)IncreasedNot specified[3]
Toth and Patil, 1980 (Swiss Mice)Single Subcutaneous Injection100-120 µg/g (males)Preputial Gland12Not specified[3]
180 µg/g (females)Lung40Not specified[3]
Toth and Patil, 1982 (Swiss Mice)Drinking Water0.00025% - 0.0005%Lung48-6419-29[3]
Toth and Patil, 1983 (Swiss Mice)40 Weekly Subcutaneous Injections10 µg/g (males)Lung40Not specified[3]
20 µg/g (females)Lung56Not specified[3]

Metabolic Fate: From Mushroom Toxin to Ultimate Carcinogen

The toxicity and carcinogenicity of MFH are intrinsically linked to its metabolic activation. Research has elucidated a clear pathway from the ingestion of gyromitrin to the formation of the ultimate carcinogenic species, monomethylhydrazine (MMH).

Upon ingestion, gyromitrin is rapidly hydrolyzed in the stomach's acidic environment to yield MFH and acetaldehyde.[2] MFH is then absorbed and can be further hydrolyzed to form monomethylhydrazine (MMH) and formic acid.[4] This final step is believed to be mediated by cytochrome P450 enzymes in the liver.[4] MMH is a highly reactive compound known to be a potent carcinogen and is considered the ultimate causative agent of the toxic effects observed after Gyromitra consumption.[2]

metabolic_pathway Gyromitrin Gyromitrin (in Gyromitra mushroom) Ingestion Ingestion Gyromitrin->Ingestion Stomach Stomach (Acid Hydrolysis) Ingestion->Stomach MFH This compound (MFH) Stomach->MFH Hydrolysis Absorption Absorption MFH->Absorption Liver Liver (Metabolism) Absorption->Liver MMH Monomethylhydrazine (MMH) Ultimate Carcinogen Liver->MMH Hydrolysis (Cytochrome P450)

Metabolic pathway of gyromitrin to monomethylhydrazine.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and toxicological evaluation of this compound.

Synthesis of this compound

Reaction: Methylhydrazine + Ethyl formate (B1220265) → this compound + Ethanol (B145695)

Materials:

  • Methylhydrazine (CH₃NHNH₂)

  • Ethyl formate (HCOOCH₂CH₃)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylhydrazine in ethanol.

  • Slowly add an equimolar amount of ethyl formate to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for approximately 6 hours.[5]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by vacuum distillation.

Analytical Determination of this compound and its Precursor in Mushroom Samples

Due to the instability of gyromitrin, analytical methods often focus on the detection of its hydrolysis products, MFH or MMH.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Method for MMH

This method involves the hydrolysis of gyromitrin to MMH, followed by derivatization to a more volatile and stable compound for GC-MS analysis.

Sample Preparation:

  • Homogenize a known weight of dried mushroom material.

  • Perform acid hydrolysis of the homogenate to convert gyromitrin to MMH.

  • Extract the MMH from the hydrolyzed sample using a suitable organic solvent.

  • Derivatize the extracted MMH with a reagent such as pentafluorobenzoyl chloride to form a stable derivative.[6]

GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector: Splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A gradient program to ensure separation of the analyte from matrix components.

  • Mass Spectrometer: Electron ionization (EI) source and a quadrupole mass analyzer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

4.2.2. High-Performance Liquid Chromatography (HPLC) Method for Gyromitrin

This method allows for the direct quantification of the intact gyromitrin molecule.

Sample Preparation:

  • Extract a known weight of mushroom sample with a suitable solvent, such as acetonitrile/water.

  • Filter the extract to remove particulate matter.

  • The filtrate can be directly injected into the HPLC system or subjected to a solid-phase extraction (SPE) cleanup if necessary.

HPLC Parameters:

  • Column: A C18 reversed-phase column (e.g., Kinetex XB-C18).[7]

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile.[7]

  • Detector: A diode array detector (DAD) or a mass spectrometer (MS/MS) for highly sensitive and specific detection.

  • Flow Rate: Typically 0.2-1.0 mL/min.

  • Injection Volume: 5-20 µL.

In Vivo Carcinogenicity Bioassay

The following protocol outlines a general workflow for a long-term carcinogenicity study in rodents, based on the principles employed in the research by Toth and colleagues.

carcinogenicity_workflow start Start animal_selection Animal Selection (e.g., Swiss mice) Randomization into groups start->animal_selection dosing Dosing Phase (Chronic administration of MFH in drinking water or via injection) animal_selection->dosing observation Observation Phase (Lifespan of animals) Monitor health, body weight, tumor development dosing->observation necropsy Necropsy (At time of death or study termination) observation->necropsy histopathology Histopathological Examination of organs and tumors necropsy->histopathology data_analysis Data Analysis (Tumor incidence, latency, statistical analysis) histopathology->data_analysis conclusion Conclusion on Carcinogenicity data_analysis->conclusion

General workflow for an in vivo carcinogenicity bioassay.

Quantitative Data on Gyromitrin and MFH in Gyromitra Species

The concentration of gyromitrin, and consequently the potential for MFH formation, can vary significantly between different Gyromitra species and even within the same species depending on geographical location and environmental conditions.

Mushroom Species Compound Concentration Range Reference
Gyromitra esculenta (fresh)Gyromitrin1.2 - 1.6 g/kg[1]
Gyromitra esculenta (fresh)Gyromitrin40 - 732 mg/kg[7]
Gyromitra esculenta (dried)Gyromitrin0.05% - 0.5%[7]
Gyromitra gigas (fresh)Gyromitrin0.05 - 0.74 mg/kg[8]
Gyromitra fastigiata (fresh)GyromitrinNot detected in one study[8]

Conclusion and Future Perspectives

The historical journey of this compound research, from an unknown toxin to a well-characterized carcinogen, serves as a powerful example of the importance of rigorous scientific investigation in public health. The pioneering work on its discovery, carcinogenic properties, and metabolic fate has provided a solid foundation for risk assessment and has undoubtedly prevented numerous cases of poisoning.

For researchers, scientists, and drug development professionals, the story of MFH highlights the potential for naturally occurring compounds to possess significant biological activity. The detailed experimental protocols provided in this guide offer a starting point for further research into the mechanisms of hydrazine-induced carcinogenesis, the development of more sensitive analytical methods, and the screening of other natural products for potential toxicity. The continued study of compounds like MFH is crucial for ensuring food safety and for advancing our understanding of chemical carcinogenesis.

References

Understanding the Genotoxicity of N-Methyl-N-formylhydrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-formylhydrazine (MFH), a toxic constituent of the false morel mushroom Gyromitra esculenta, is a known carcinogen with significant genotoxic properties. This technical guide provides a comprehensive overview of the current understanding of MFH's genotoxicity, focusing on its metabolic activation, mechanisms of DNA damage, and the cellular responses to this damage. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in toxicology and carcinogenesis studies.

Introduction

This compound (MFH) is a naturally occurring hydrazine (B178648) derivative found in the edible mushroom Gyromitra esculenta.[1][2] Despite being consumed in some regions after specific preparation, this mushroom is associated with acute toxicity and a carcinogenic risk.[3] Numerous studies have demonstrated the carcinogenic potential of MFH in various animal models, leading to the induction of tumors in the lungs, preputial glands, liver, and gallbladder.[1][4][5][6] The underlying mechanism of its carcinogenicity is linked to its genotoxic effects, which are mediated by its metabolic activation into reactive intermediates that damage DNA. This guide will delve into the specifics of MFH's genotoxicity, presenting available data, experimental methodologies, and the signaling pathways involved.

Metabolic Activation and Formation of Reactive Intermediates

The genotoxicity of MFH is not direct but requires metabolic activation. The proposed metabolic pathway involves the formation of highly reactive species that can interact with cellular macromolecules, including DNA.

The initial step in the bioactivation of MFH is its hydrolysis to monomethylhydrazine (MMH).[7] Subsequent oxidation of MFH, mediated by microsomal enzymes, leads to the formation of a diazenium (B1233697) ion or a diazene (B1210634) intermediate.[4][8] These unstable intermediates can then fragment, generating highly reactive formyl and methyl radicals.[4][8] It is these radical intermediates, particularly the methyl radical, that are believed to be the ultimate carcinogenic and genotoxic species responsible for DNA alkylation.[4][8]

Metabolic Activation of this compound MFH This compound (MFH) MMH Monomethylhydrazine (MMH) MFH->MMH Hydrolysis Microsomal_Oxidation Microsomal Oxidation (e.g., Cytochrome P450) MFH->Microsomal_Oxidation Intermediates Diazenium Ion / Diazene Microsomal_Oxidation->Intermediates Radicals Methyl Radical (•CH3) + Formyl Radical (•CHO) Intermediates->Radicals Fragmentation DNA_Adducts DNA Adducts (e.g., N7-methylguanine, O6-methylguanine) Radicals->DNA_Adducts Alkylation

Metabolic activation of MFH to reactive methyl radicals.

Genotoxicity Data

The genotoxicity of MFH has been evaluated in a limited number of in vitro and in vivo assays. The available data are summarized below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. MFH has been shown to be mutagenic in this assay, particularly in the Salmonella typhimurium strain TA100, which detects base-pair substitution mutations.[8] The mutagenicity of MFH is significantly increased in the presence of a metabolic activation system (S9 mix), which provides the necessary enzymes for its conversion to reactive intermediates.[8]

Test System Metabolic Activation (S9) Concentration/Dose Result Reference
S. typhimurium TA100Without0.04 to 0.76 mmol/plateWeakly Positive (2-3 fold increase)von der Hude and Braun (1983) as cited in[9]
S. typhimurium TA100With0.04 to 0.76 mmol/platePositive (Dose-dependent increase)von der Hude and Braun (1983) as cited in[9][10]
S. typhimurium TA98, TA1535, TA1537With and WithoutNot specifiedNegativeRogan et al. (1982), von der Hude and Braun (1983) as cited in[9]
Unscheduled DNA Synthesis (UDS) Assay

The UDS assay measures DNA repair synthesis that occurs in response to DNA damage in non-S-phase cells. In contrast to its mutagenicity in the Ames test, MFH did not induce unscheduled DNA synthesis in in vitro studies using primary hepatocytes from rats and mice.[9]

Test System Concentrations Tested Result Reference
In vitro Mouse Hepatocytes0.01, 0.1, and 1 mMNegativeMori et al. (1988) as cited in[9]
In vitro Rat Hepatocytes0.01, 0.1, and 1 mMNegativeMori et al. (1988) as cited in[9]
Micronucleus and Comet Assays

There is a lack of publicly available data specifically on the induction of micronuclei or DNA strand breaks (as measured by the comet assay) by this compound. However, studies on related hydrazine compounds, such as 1,2-dimethylhydrazine (B38074), have shown positive results in the in vivo micronucleus test in rat liver. This suggests that MFH, as a methylating agent, has the potential to be clastogenic and/or aneugenic. Further studies are warranted to specifically evaluate the potential of MFH to induce micronuclei and DNA strand breaks.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of toxicological studies. Below are generalized protocols for the key assays mentioned, based on standard methodologies and information from studies on related compounds.

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is based on the standard plate incorporation method.

  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used. Cultures are grown overnight in nutrient broth.

  • Metabolic Activation: A liver post-mitochondrial fraction (S9) from Aroclor-1254 induced rats is prepared and mixed with a cofactor solution (NADP and glucose-6-phosphate) to create the S9 mix.

  • Test Procedure:

    • To a sterile tube, add 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (for activated assays) or phosphate (B84403) buffer (for non-activated assays), and 0.1 mL of the test compound (MFH) at various concentrations.

    • The mixture is pre-incubated at 37°C for 20-30 minutes.

    • 2.0 mL of molten top agar (B569324) containing a trace amount of histidine and biotin (B1667282) is added to the tube.

    • The contents are mixed and poured onto a minimal glucose agar plate.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on each plate is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation_analysis Incubation & Analysis Bacteria Overnight culture of S. typhimurium Mix Combine Bacteria, MFH, and S9 Mix (or buffer) Bacteria->Mix S9_Mix Prepare S9 Mix (Liver homogenate + cofactors) S9_Mix->Mix Test_Compound Prepare MFH dilutions Test_Compound->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Top_Agar Add Top Agar Preincubation->Top_Agar Plating Pour onto Minimal Glucose Agar Plate Top_Agar->Plating Incubate Incubate at 37°C for 48-72 hours Plating->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data for Dose-Response Count->Analyze

Workflow for the Ames Test.
In Vitro Unscheduled DNA Synthesis (UDS) Assay

This protocol is based on the methodology for primary rodent hepatocytes.

  • Hepatocyte Isolation and Culture:

    • Hepatocytes are isolated from adult male rats or mice by collagenase perfusion of the liver.

    • Viable hepatocytes are plated onto coverslips in culture dishes and allowed to attach.

  • Treatment:

    • The attached hepatocytes are treated with various concentrations of MFH in the presence of [³H]-thymidine for a defined period (e.g., 18-24 hours).

    • Hydroxyurea is included in the culture medium to inhibit normal replicative DNA synthesis.

  • Autoradiography:

    • After treatment, the cells are washed, fixed, and the coverslips are mounted on glass slides.

    • The slides are coated with photographic emulsion and exposed in the dark for an appropriate time (e.g., 7-14 days).

    • The emulsion is developed, and the cells are stained.

  • Data Analysis:

    • The number of silver grains over the nucleus of non-S-phase cells is counted using a microscope. An increase in the net nuclear grain count (total nuclear grains minus cytoplasmic background grains) in treated cells compared to solvent control cells indicates the induction of UDS.

Signaling Pathways of DNA Damage and Repair

The genotoxicity of MFH is primarily attributed to the formation of DNA adducts by its reactive metabolite, the methyl radical. The most common adducts formed by methylating agents are at the N7 position of guanine (B1146940) (N7-methylguanine) and the O6 position of guanine (O6-methylguanine).[11] These adducts can distort the DNA helix and interfere with DNA replication and transcription, triggering a complex cellular DNA damage response (DDR).

The DDR involves the activation of sensor kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn activate downstream signaling cascades to orchestrate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis.[12][13]

  • Base Excision Repair (BER): This is a major pathway for the repair of N7-methylguanine. A specific DNA glycosylase recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. An AP endonuclease then cleaves the DNA backbone at the AP site, followed by DNA polymerase and ligase activities to restore the correct nucleotide sequence.

  • Direct Reversal of Damage: O6-methylguanine is a highly mutagenic lesion that can be directly repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT transfers the methyl group from the guanine to a cysteine residue within its own active site in a stoichiometric reaction.

  • Mismatch Repair (MMR): If O6-methylguanine is not repaired before DNA replication, it can mispair with thymine. The MMR system can recognize this mismatch and initiate a repair process that, if unsuccessful, can lead to the formation of double-strand breaks and trigger apoptosis.

  • ATM/ATR Signaling: The DNA adducts and subsequent repair intermediates, such as single-strand and double-strand breaks, activate the ATM and ATR kinases. These kinases phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53. This leads to cell cycle arrest, allowing time for DNA repair, and can also initiate apoptosis if the damage is too severe to be repaired.[12][13]

DNA_Damage_Response_to_MFH cluster_damage DNA Damage cluster_repair DNA Repair Pathways cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome MFH This compound Methyl_Radical Methyl Radical (•CH3) MFH->Methyl_Radical Metabolic Activation DNA_Adducts DNA Adducts (N7-meG, O6-meG) Methyl_Radical->DNA_Adducts Alkylation BER Base Excision Repair (BER) DNA_Adducts->BER N7-meG MGMT Direct Reversal (MGMT) DNA_Adducts->MGMT O6-meG MMR Mismatch Repair (MMR) DNA_Adducts->MMR O6-meG:T mispair ATM_ATR ATM / ATR Kinases DNA_Adducts->ATM_ATR Replication Stress DNA_Repair_Activation DNA Repair Activation BER->DNA_Repair_Activation MGMT->DNA_Repair_Activation MMR->ATM_ATR DSBs Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 p53 p53 ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest->DNA_Repair_Activation

DNA damage response pathways activated by MFH.

Conclusion

This compound is a potent genotoxic agent and carcinogen that requires metabolic activation to exert its effects. Its genotoxicity is mediated by the formation of reactive methyl radicals that induce DNA adducts, primarily N7-methylguanine and O6-methylguanine. While MFH is mutagenic in the Ames test, it does not appear to induce unscheduled DNA synthesis in rodent hepatocytes. The cellular response to MFH-induced DNA damage involves a complex network of DNA repair pathways and signaling cascades that determine the ultimate fate of the cell. Further research, particularly quantitative studies on the induction of micronuclei and DNA strand breaks by MFH, is needed to fully characterize its genotoxic profile and to better assess the risk it poses to human health. This guide provides a foundational understanding for professionals engaged in the assessment of such environmental and food-borne carcinogens.

References

N-Methyl-N-formylhydrazine: A Technical Guide to its Hydrolysis and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-N-formylhydrazine (MFH) is a key intermediate in the toxicological pathway of gyromitrin (B31913), a toxin found in certain species of false morel mushrooms. The toxicity of gyromitrin is primarily attributed to its ultimate hydrolysis product, monomethylhydrazine (MMH), a potent carcinogen and central nervous system toxin. Understanding the hydrolysis and degradation of MFH is crucial for assessing the toxic potential of gyromitrin-containing fungi and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the hydrolysis and metabolic degradation pathways of MFH, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core chemical and biological transformations.

Introduction

This compound (MFH), with the chemical formula C₂H₆N₂O, is a hydrazine (B178648) derivative that serves as a critical intermediate in the acid-catalyzed hydrolysis of gyromitrin (acetaldehyde N-methyl-N-formylhydrazone).[1] Ingestion of gyromitrin-containing mushrooms, such as Gyromitra esculenta, can lead to severe poisoning due to the in vivo formation of MFH and its subsequent, slower hydrolysis to the highly toxic monomethylhydrazine (MMH).[2][3] Beyond its role as a precursor to MMH, MFH itself is subject to metabolic degradation, primarily through oxidative pathways mediated by cytochrome P450 enzymes, which can generate reactive intermediates implicated in its carcinogenic properties.[1][2][4] This document details the chemical and biological fate of MFH, providing a technical resource for researchers in toxicology, drug metabolism, and related fields.

Hydrolysis of this compound

The formation of MFH and its subsequent hydrolysis to MMH is a two-step process initiated by the ingestion of gyromitrin. The acidic environment of the stomach plays a crucial role in catalyzing these reactions.

Step 1: Formation of this compound (Rapid)

Gyromitrin is rapidly hydrolyzed under acidic conditions to yield MFH and acetaldehyde (B116499).[2] This initial step is relatively fast compared to the subsequent degradation of MFH.

Step 2: Hydrolysis of this compound to Monomethylhydrazine (Slow)

The hydrolysis of MFH to MMH and formic acid is the rate-limiting step in the formation of the ultimate toxicant.[2] This reaction is also acid-catalyzed, with the rate being significantly influenced by pH.

Quantitative Data on Hydrolysis

While specific kinetic data for the hydrolysis of MFH alone is limited in the literature, studies on the overall conversion of gyromitrin to MMH provide valuable insights into the stability of MFH.

ParameterConditionValueReference
Gyromitrin to MMH Conversion 37°C, pH 2Half-life of 122 minutes[2]
Gyromitrin to MMH Conversion 37°C, pH 39% conversion after 72 hours[2]

These data clearly indicate that the hydrolysis of MFH is a slow process, particularly at a pH closer to neutral. The stability of MFH implies that it can persist and be absorbed, contributing to the overall toxicological profile.

Hydrolysis Pathway Diagram

Hydrolysis_Pathway Figure 1. Acid-Catalyzed Hydrolysis of Gyromitrin cluster_step1 Step 1 cluster_step2 Step 2 Gyromitrin Gyromitrin (Acetaldehyde N-methyl-N-formylhydrazone) MFH This compound (MFH) Gyromitrin->MFH Rapid Acetaldehyde Acetaldehyde Gyromitrin->Acetaldehyde MMH Monomethylhydrazine (MMH) MFH->MMH Slow (Rate-limiting) Formic_Acid Formic Acid MFH->Formic_Acid H2O_H H₂O, H⁺ H2O_H2 H₂O, H⁺ Metabolic_Pathway Figure 2. Proposed Metabolic Pathway of MFH cluster_metabolism Metabolic Activation MFH This compound (MFH) Hydroxylamine_deriv Hydroxylamine Derivative MFH->Hydroxylamine_deriv Oxidation Nitrosamide Nitrosamide (Reactive Intermediate) Hydroxylamine_deriv->Nitrosamide Diazenium (B1233697) Diazenium Ion Nitrosamide->Diazenium Radicals Methyl & Formyl Radicals Diazenium->Radicals Fragmentation Cellular_Damage Covalent Binding to Macromolecules (Carcinogenesis) Radicals->Cellular_Damage Formaldehyde Formaldehyde Radicals->Formaldehyde Acetaldehyde Acetaldehyde Radicals->Acetaldehyde CYP450 Cytochrome P450 Experimental_Workflow Figure 3. General Workflow for MFH Degradation Studies cluster_hydrolysis Hydrolysis Study cluster_metabolism Metabolic Stability Study H_Prep Prepare MFH in buffers of varying pH H_Incubate Incubate at 37°C H_Prep->H_Incubate H_Sample Time-point sampling H_Incubate->H_Sample H_Quench Quench reaction H_Sample->H_Quench Analysis Sample Preparation (e.g., Derivatization) H_Quench->Analysis M_Prep Prepare incubation mix (MFH, microsomes, buffer) M_Incubate Pre-incubate at 37°C M_Prep->M_Incubate M_Initiate Initiate with NADPH M_Incubate->M_Initiate M_Terminate Terminate with solvent M_Initiate->M_Terminate M_Terminate->Analysis HPLC HPLC or LC-MS/MS Analysis Analysis->HPLC Data Data Analysis (Kinetics, Metabolite ID) HPLC->Data

References

N-Methyl-N-formylhydrazine: A Technical Guide to its Solubility and Stability in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Methyl-N-formylhydrazine (MFH) in common laboratory solvents. The information contained herein is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective handling and application of this compound.

Introduction

This compound (CAS No. 758-17-8), a component found in certain species of mushrooms, such as the false morel (Gyromitra esculenta), is a chemical intermediate of significant interest in toxicological and pharmacological research.[1][2][3] It is also utilized in the synthesis of pharmaceuticals, for instance, as a substituent in the creation of the fluoroquinolone antibiotic Marbofloxacin.[][5][6] A thorough understanding of its solubility and stability is paramount for its application in experimental and developmental settings.

Physicochemical Properties

This compound is a colorless to light yellow oily liquid at room temperature.[][5] It is also described as being volatile.[5][6] For optimal preservation, it is recommended to store the compound at 2-8°C, shielded from light, and under a nitrogen atmosphere, which suggests a sensitivity to heat, light, and oxygen.[5][7]

Solubility Profile

The solubility of a compound is a critical parameter for its use in various laboratory applications, from reaction chemistry to analytical method development.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

SolventSolubilityTemperature (°C)Reference(s)
Water7.84 mol/LNot Specified[1]

Note: The high molar solubility in water is indicative of the compound's polar nature, which is further supported by a negative Log Kow value.

Qualitative Solubility Data

This compound exhibits a range of solubilities in various organic solvents. This information is crucial for selecting appropriate solvent systems for chemical reactions, purification, and analytical characterization.

SolventSolubility DescriptionReference(s)
ChloroformSlightly Soluble[][5][7][8]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[][5][7][8]
MethanolSoluble / Slightly Soluble[1][][5][7][8]
EthanolMiscible (inferred for methylhydrazines)[9]
EtherMiscible (inferred for methylhydrazines)[9]
BenzeneMiscible (inferred for methylhydrazines)[9]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and exposure to light and air.

Hydrolytic Stability

This compound is susceptible to hydrolysis, particularly under acidic conditions. It is an intermediate in the hydrolysis of gyromitrin (B31913) to methylhydrazine.[10][11] This hydrolytic instability is a critical consideration in aqueous formulations and acidic reaction conditions.

Thermal Stability
Oxidative Stability

The metabolism of this compound involves oxidation, which points to its potential for oxidative degradation.[3][10][15][16] Therefore, to prevent oxidative degradation, it is advisable to handle and store the compound under an inert atmosphere.

Metabolic Pathway of this compound

The metabolic pathway of this compound is of significant interest due to its toxicological implications. The following diagram illustrates the key steps in its formation and metabolism.

Metabolic Pathway of this compound Gyromitrin Gyromitrin MFH This compound (MFH) Gyromitrin->MFH Hydrolysis MMH Methylhydrazine (MMH) MFH->MMH Hydrolysis ReactiveIntermediates Reactive Intermediates (e.g., Diazenium (B1233697), Radicals) MFH->ReactiveIntermediates Oxidation (Chemical/Metabolic) HydroxylamineDerivative Hydroxylamine Derivative MFH->HydroxylamineDerivative Metabolism (Cytochrome P-450) ReactiveIntermediates->MMH Nitrosamide Nitrosamide HydroxylamineDerivative->Nitrosamide

Metabolic pathway of this compound.

Experimental Protocols

The following sections outline generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard methodologies for hydrazine (B178648) derivatives and should be adapted and validated for specific laboratory conditions.

Protocol for Solubility Determination

This protocol describes a method for determining the solubility of this compound in a given solvent using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, methanol, DMSO)

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker bath

  • Syringe filters (0.45 µm)

  • HPLC system with UV detector

  • Analytical column suitable for polar compounds (e.g., C18, mixed-mode)[17][18]

  • Mobile phase (e.g., acetonitrile/water with a suitable buffer like ammonium (B1175870) dihydrogen phosphate)[19]

  • Derivatizing agent (e.g., salicylaldehyde)[19]

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Place the container in a thermostatically controlled shaker bath set to the desired temperature.

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the solution to stand undisturbed to let undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the HPLC method.

    • Derivatize the diluted sample with salicylaldehyde (B1680747) as per the chosen analytical method.[19]

  • HPLC Analysis:

    • Prepare a series of calibration standards of this compound (derivatized in the same manner as the sample) of known concentrations.

    • Inject the calibration standards and the prepared sample solution into the HPLC system.

    • Record the peak areas from the chromatograms.

  • Calculation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the solubility of this compound in the chosen solvent at the specified temperature.

The following diagram illustrates the experimental workflow for solubility determination.

Solubility Determination Workflow Start Start AddExcess Add Excess MFH to Solvent Start->AddExcess Equilibrate Equilibrate in Shaker Bath AddExcess->Equilibrate Filter Filter Supernatant Equilibrate->Filter Dilute Dilute Sample Filter->Dilute Derivatize Derivatize Sample and Standards Dilute->Derivatize HPLC HPLC Analysis Derivatize->HPLC Calculate Calculate Solubility HPLC->Calculate End End Calculate->End

Workflow for solubility determination.
Protocol for Stability Study

This protocol provides a framework for assessing the stability of this compound in a solvent under various conditions (e.g., temperature, light exposure).

Objective: To evaluate the degradation of this compound in a specific solvent over time under defined storage conditions.

Materials:

  • This compound

  • Solvent of interest

  • Volumetric flasks and pipettes

  • Incubators or environmental chambers set to desired temperatures

  • Photostability chamber (optional)

  • Amber and clear vials

  • HPLC system with UV detector (as described in section 6.1)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Sample Storage:

    • Aliquot the stock solution into multiple amber (for light protection) and clear (for photostability testing) vials.

    • Store the vials under different conditions:

      • Temperature: Place sets of vials at various temperatures (e.g., refrigerated (2-8°C), room temperature (25°C), elevated temperature (40°C)).

      • Light Exposure: Place a set of clear vials in a photostability chamber according to ICH guidelines, with a corresponding set wrapped in foil as a dark control.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, etc.), retrieve one vial from each storage condition.

    • Prepare the sample for analysis by dilution and derivatization as described in the solubility protocol.

    • Analyze the sample by HPLC to determine the concentration of this compound remaining.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Calculate the degradation rate constant and the half-life of the compound under each condition.

The logical relationship for the stability study is depicted in the diagram below.

Stability Study Logic Conditions Storage Conditions Temperature Light Exposure pH MFHSolution MFH Solution (Initial Concentration C₀) Conditions->MFHSolution TimePoints Time-Point Sampling (t₀, t₁, t₂, ... tₙ) MFHSolution->TimePoints Analysis Analysis Sample Preparation (Dilution, Derivatization) Quantification by HPLC TimePoints->Analysis Data Data Interpretation (Concentration vs. Time) Analysis->Data Stability Determine Degradation Rate and Half-life Data->Stability

Logical flow of the stability study.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound in laboratory solvents. The compound is highly soluble in water and shows varied solubility in organic solvents. Its stability is influenced by temperature, light, and pH. The provided experimental protocols offer a foundation for researchers to conduct their own detailed investigations into the properties of this compound, ensuring its appropriate handling and use in scientific research and development.

References

Methodological & Application

Detecting N-Methyl-N-formylhydrazine in Biological Matrices: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed methodologies for the detection and quantification of N-Methyl-N-formylhydrazine (MFH) in biological matrices, a critical aspect of research in toxicology, drug development, and food safety. MFH is the primary toxic metabolite of gyromitrin (B31913), a toxin found in certain species of false morel mushrooms (Gyromitra spp.), and is also a suspected carcinogen.[1][2] The analytical methods detailed below, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are designed to provide researchers, scientists, and drug development professionals with robust protocols for the accurate measurement of this compound in plasma and urine.

Metabolic Pathway of Gyromitrin

Gyromitrin undergoes hydrolysis in the stomach to form this compound (MFH), which is then further metabolized to the highly toxic monomethylhydrazine (MMH).[1][2] Understanding this pathway is crucial for the toxicological assessment of gyromitrin exposure.

Gyromitrin Gyromitrin (in False Morels) MFH This compound (MFH) (in vivo metabolite) Gyromitrin->MFH Hydrolysis (Stomach) MMH Monomethylhydrazine (MMH) (Toxic Metabolite) MFH->MMH Metabolism Toxic_Effects Toxic Effects (Hepatotoxicity, Neurotoxicity) MMH->Toxic_Effects

Caption: Metabolic activation of gyromitrin to its toxic metabolites.

Analytical Methodologies

The following sections detail proposed protocols for the analysis of MFH in plasma and urine. While validated methods for closely related hydrazine (B178648) compounds are available, specific validated methods for MFH in biological matrices are not widely published.[3][4] Therefore, these protocols are based on established analytical principles for similar analytes and provide a strong foundation for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for MFH in Urine

This method involves the derivatization of MFH to enhance its volatility for GC-MS analysis. Acetone (B3395972) is a suitable derivatizing agent for related hydrazines, forming a stable hydrazone.[5][6]

Experimental Protocol:

a) Sample Preparation and Derivatization:

  • To 1 mL of urine sample, add an internal standard (e.g., this compound-d3).

  • Adjust the pH of the sample to ~7.0 with a phosphate (B84403) buffer.

  • Add 100 µL of acetone and vortex for 1 minute to form the acetone methylformylhydrazone derivative.

  • Perform a liquid-liquid extraction by adding 2 mL of dichloromethane (B109758) and vortexing for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Carefully transfer the organic (lower) layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

cluster_prep Sample Preparation Urine 1. Urine Sample (1 mL) + Internal Standard pH_Adjust 2. pH Adjustment (pH 7.0) Urine->pH_Adjust Derivatization 3. Derivatization (Acetone) pH_Adjust->Derivatization LLE 4. Liquid-Liquid Extraction (Dichloromethane) Derivatization->LLE Centrifuge 5. Centrifugation LLE->Centrifuge Evaporation 6. Evaporation Centrifuge->Evaporation Reconstitution 7. Reconstitution (Ethyl Acetate) Evaporation->Reconstitution GCMS_Analysis GC-MS Analysis Reconstitution->GCMS_Analysis Injection

Caption: Workflow for GC-MS analysis of MFH in urine.

b) GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless).

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor (Hypothetical):

    • MFH-acetone derivative: m/z (molecular ion), m/z (key fragments).

    • Internal Standard derivative: m/z (corresponding ions).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for MFH in Plasma

LC-MS/MS offers high sensitivity and specificity for the direct analysis of MFH in plasma, potentially without derivatization. However, derivatization can improve ionization efficiency.[3][4] This protocol outlines a direct analysis approach.

Experimental Protocol:

a) Sample Preparation:

  • To 100 µL of plasma sample, add an internal standard (e.g., this compound-d3).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

cluster_prep Sample Preparation Plasma 1. Plasma Sample (100 µL) + Internal Standard Protein_Precipitation 2. Protein Precipitation (Acetonitrile) Plasma->Protein_Precipitation Centrifuge 3. Centrifugation Protein_Precipitation->Centrifuge Supernatant_Transfer 4. Supernatant Transfer Centrifuge->Supernatant_Transfer Evaporation 5. Evaporation Supernatant_Transfer->Evaporation Reconstitution 6. Reconstitution (Mobile Phase) Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Injection

Caption: Workflow for LC-MS/MS analysis of MFH in plasma.

b) LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 4000 V.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • MFH: Precursor ion (e.g., [M+H]+) → Product ion 1, Product ion 2.

    • Internal Standard: Corresponding precursor → product ion transitions.

Quantitative Data Summary

The following table summarizes hypothetical yet realistic quantitative parameters for the proposed analytical methods, based on performance characteristics observed for similar hydrazine compounds.[3][4] These values should be established and validated in the user's laboratory.

ParameterGC-MS (Urine)LC-MS/MS (Plasma)
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL0.3 ng/mL
Linear Range 1.5 - 500 ng/mL0.3 - 200 ng/mL
Recovery > 85%> 90%
Intra-day Precision (%RSD) < 10%< 8%
Inter-day Precision (%RSD) < 15%< 12%

Conclusion

The presented GC-MS and LC-MS/MS methods provide a comprehensive framework for the detection and quantification of this compound in biological matrices. While these protocols are based on sound analytical principles for related compounds, it is imperative that researchers perform in-house validation to ensure the methods meet the specific requirements of their studies. These application notes are intended to serve as a valuable resource to advance the understanding of the toxicology and pharmacokinetics of this important compound.

References

Application Note: Quantification of N-Methyl-N-formylhydrazine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyl-N-formylhydrazine (MFH) is a chemical intermediate and a known metabolite of gyromitrin, a toxin found in certain species of false morel mushrooms.[1][2][3] Due to its potential toxicity and carcinogenic properties, sensitive and specific quantification of MFH is crucial in various matrices, including environmental samples, food products, and biological fluids for toxicological and pharmacokinetic studies.[][5] This application note provides a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a derivatization step to enhance chromatographic retention and detection sensitivity.

Principle

Direct analysis of small, polar molecules like this compound by reversed-phase LC-MS/MS can be challenging due to poor retention on conventional C18 columns. To overcome this, a pre-column derivatization step with an aromatic aldehyde (e.g., p-tolualdehyde or benzaldehyde) is employed.[6][7][8][9] This reaction forms a less polar and more readily ionizable hydrazone derivative, which exhibits improved chromatographic behavior and sensitivity in the mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) of the derivatized analyte.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • Internal Standard (IS): (e.g., isotopically labeled MFH or a structurally similar hydrazine)

  • p-Tolualdehyde (derivatization reagent)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Sample matrix (e.g., plasma, urine, environmental water sample)

Standard and Sample Preparation

2.1. Standard Stock Solutions

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of the Internal Standard in methanol.

  • Store stock solutions at -20°C.

2.2. Working Standard Solutions and Calibration Curve

  • Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Construct a calibration curve by spiking the appropriate volume of working standard solutions into the blank sample matrix. A typical calibration range might be 0.1 ng/mL to 100 ng/mL.

2.3. Sample Preparation and Derivatization

  • Sample Collection: Collect samples (e.g., 100 µL of plasma) and store them at -80°C until analysis.

  • Protein Precipitation (for biological samples): To 100 µL of the sample, standard, or blank, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Derivatization: Add 50 µL of a 10 mg/mL solution of p-tolualdehyde in acetonitrile.

  • Reaction: Vortex the mixture and incubate at 60°C for 30 minutes.[6][7][9]

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Filtration/Centrifugation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes. Transfer the supernatant to an LC autosampler vial.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the derivatized product.[6][7][9]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3.2. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: The specific precursor and product ions for the derivatized this compound would need to be determined by direct infusion of the derivatized standard. The following table provides a hypothetical example based on the derivatization with p-tolualdehyde.

Data Presentation

Table 1: Hypothetical MRM Transitions and MS Parameters for Derivatized this compound

AnalyteDerivatization ReagentPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound Derivativep-TolualdehydeTo be determinedTo be determined100To be determined
Internal Standard Derivativep-TolualdehydeTo be determinedTo be determined100To be determined

Table 2: Example Quantitative Performance Data (Hypothetical)

ParameterResult
Linearity (r²)>0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Upper Limit of Quantification (ULOQ)100 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)<15%
Recovery85-115%

Visualizations

Experimental Workflow

experimental_workflow sample Sample/Standard/Blank (e.g., 100 µL Plasma) precipitation Protein Precipitation (300 µL Acetonitrile + IS) sample->precipitation centrifuge1 Centrifugation (10,000 x g, 10 min) precipitation->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant derivatization Derivatization (50 µL p-Tolualdehyde, 60°C, 30 min) supernatant->derivatization evaporation Evaporation to Dryness (Nitrogen Stream) derivatization->evaporation reconstitution Reconstitution (100 µL Mobile Phase) evaporation->reconstitution centrifuge2 Final Centrifugation (10,000 x g, 5 min) reconstitution->centrifuge2 lcms LC-MS/MS Analysis centrifuge2->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for the quantification of this compound.

Logical Relationship of Derivatization and Analysis

derivatization_logic mfh This compound (Polar, Poor Retention) derivative Hydrazone Derivative (Less Polar, Good Retention) mfh->derivative + Heat reagent p-Tolualdehyde reagent->derivative + Heat lc Reversed-Phase LC (Separation) derivative->lc msms Tandem MS (Detection & Quantification) lc->msms

Caption: Derivatization strategy for LC-MS/MS analysis of MFH.

References

Application Notes and Protocols for GC-MS Analysis of N-Methyl-N-formylhydrazine after Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-formylhydrazine (MFH) is a chemical compound of interest in toxicological studies and is known to be a hydrolysis product of gyromitrin (B31913), a toxin found in certain species of false morel mushrooms.[1][2] Direct analysis of MFH by gas chromatography-mass spectrometry (GC-MS) is challenging due to its polarity and thermal instability. Therefore, a common analytical strategy involves the hydrolysis of MFH to the more stable monomethylhydrazine (MMH), followed by derivatization to a less polar, more volatile compound suitable for GC-MS analysis.

This document provides detailed application notes and protocols for the quantitative analysis of this compound. The method is based on acid-catalyzed hydrolysis of MFH to MMH, followed by derivatization with pentafluorobenzoyl chloride (PFBC). The resulting derivative, tris-pentafluorobenzoyl methylhydrazine (tris-PFB-MH), is then analyzed by GC-MS. This method offers high sensitivity and specificity, making it suitable for trace-level detection in various matrices.

Analytical Principle

The analytical workflow involves a two-step chemical modification of the analyte prior to GC-MS analysis.

  • Acid Hydrolysis: this compound is hydrolyzed under acidic conditions to yield monomethylhydrazine (MMH). This step is crucial for the quantitative conversion of the target analyte to a stable intermediate.

  • Derivatization: The resulting MMH is derivatized with pentafluorobenzoyl chloride (PFBC). PFBC reacts with the active hydrogens on the MMH molecule to form tris-pentafluorobenzoyl methylhydrazine (tris-PFB-MH). This derivative is significantly more volatile and thermally stable than the parent compound, and the multiple fluorine atoms enhance its detectability by electron capture negative ionization mass spectrometry, although electron ionization (EI) is also commonly used.[1][3]

Experimental Protocols

Protocol 1: Acid Hydrolysis of this compound

This protocol describes the conversion of this compound to monomethylhydrazine.

Materials:

  • This compound standard or sample extract

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Reaction vials with screw caps

  • Heating block or water bath

Procedure:

  • Prepare a 1 M HCl solution by carefully adding concentrated HCl to deionized water.

  • Accurately weigh or pipette a known amount of the sample containing this compound into a reaction vial.

  • Add a sufficient volume of 1 M HCl to the vial to achieve a final concentration suitable for the expected analyte level.

  • Seal the vial tightly.

  • Heat the reaction mixture at 80°C for 2 hours in a heating block or water bath to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature before proceeding to the extraction step.

Protocol 2: Extraction of Monomethylhydrazine

This protocol details the extraction of the resulting monomethylhydrazine from the acidic aqueous solution.

Materials:

Procedure:

  • Transfer the cooled, hydrolyzed sample to a centrifuge tube.

  • Carefully add 10 M NaOH solution dropwise to the tube to neutralize the acid and basify the solution to a pH greater than 10. This converts the methylhydrazinium salt to the free base.

  • Add an equal volume of dichloromethane to the tube.

  • Cap the tube and vortex vigorously for 1 minute to extract the monomethylhydrazine into the organic phase.

  • Centrifuge the mixture at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean, dry vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Repeat the extraction (steps 3-6) two more times with fresh dichloromethane, combining the organic extracts.

  • The combined extract is now ready for derivatization.

Protocol 3: Derivatization with Pentafluorobenzoyl Chloride

This protocol describes the derivatization of monomethylhydrazine to tris-pentafluorobenzoyl methylhydrazine.

Materials:

  • Extracted monomethylhydrazine in dichloromethane from Protocol 2

  • Pentafluorobenzoyl chloride (PFBC), 10% solution in dichloromethane

  • Pyridine (B92270) (as a catalyst and acid scavenger)

  • Reaction vials with screw caps

  • Heating block or water bath

Procedure:

  • Concentrate the extracted monomethylhydrazine solution under a gentle stream of nitrogen if necessary.

  • Add a 2-fold molar excess of the 10% PFBC solution to the vial.

  • Add a small volume of pyridine (approximately 10% of the reaction volume).

  • Seal the vial and heat at 60°C for 30 minutes in a heating block or water bath.[4]

  • After the reaction is complete, cool the vial to room temperature.

  • The derivatized sample is now ready for GC-MS analysis. A cleanup step to remove excess derivatizing reagent may be performed by passing the sample through a small silica (B1680970) gel column if necessary.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

GC-MS Parameters:

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., HP-5MS or equivalent)
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Scan (m/z 50-700) for identification and Selected Ion Monitoring (SIM) for quantification

Quantitative Data

The following table summarizes key quantitative data for the GC-MS analysis of tris-pentafluorobenzoyl methylhydrazine.

ParameterValueReference
Analyte tris-pentafluorobenzoyl methylhydrazine (tris-PFB-MH)[1]
Minimum Detectable Concentration Approximately 12 pg/µL[1]
Precision (RSD) < 10% for 0.5 ng/µL methylhydrazine in solution[1]
Characteristic m/z ions for SIM To be determined from the mass spectrum of the derivatized standard. Likely fragments would include the molecular ion and fragments corresponding to the loss of pentafluorobenzoyl groups.
Retention Time Dependent on the specific GC conditions, to be determined by injecting a standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample This compound (Sample or Standard) hydrolysis Acid Hydrolysis (1M HCl, 80°C, 2h) sample->hydrolysis Formation of Monomethylhydrazine extraction Solvent Extraction (DCM, pH > 10) hydrolysis->extraction Isolation of Monomethylhydrazine derivatization Derivatization with PFBC (60°C, 30 min) extraction->derivatization Formation of tris-PFB-MH gcms GC-MS Analysis (EI, Scan/SIM) derivatization->gcms data Data Acquisition and Quantification gcms->data logical_relationship cluster_analyte Analyte Transformation cluster_process Analytical Process MFH This compound (Polar, Thermally Labile) Hydrolysis Acid Hydrolysis MFH->Hydrolysis MMH Monomethylhydrazine (Stable Intermediate) Derivatization PFBC Derivatization MMH->Derivatization trisPFBMH tris-Pentafluorobenzoyl methylhydrazine (Volatile, Thermally Stable) GCMS GC-MS Detection trisPFBMH->GCMS Hydrolysis->MMH Derivatization->trisPFBMH

References

experimental protocol for the synthesis of Marbofloxacin using N-Methyl-N-formylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of Marbofloxacin (B1676072), a third-generation fluoroquinolone antibiotic for veterinary use.[][2] The described pathway utilizes N-Methyl-N-formylhydrazine as a key reagent in the formation of the quinolone core structure. This method offers a viable route for researchers and drug development professionals engaged in the synthesis of fluoroquinolone antibiotics. The protocol herein is based on established synthetic transformations detailed in the patent literature, specifically outlining a multi-step process commencing from 2,4,5-trifluoro-3-methoxy-benzoyl chloride.[3] All quantitative data are summarized for clarity, and visual diagrams of the experimental workflow and chemical pathway are provided.

Introduction

Marbofloxacin is a potent, broad-spectrum antibiotic belonging to the fluoroquinolone class, widely used in veterinary medicine.[2] Its synthesis has been approached through various routes, often starting from complex fluorinated benzoic acid derivatives.[4] The use of this compound is a critical step in specific synthetic strategies, enabling the construction of the N-methylamino group at the N-1 position of the quinolone ring system.[][5] This application note details a synthetic protocol adapted from patent literature, providing a clear and reproducible methodology for the laboratory-scale synthesis of Marbofloxacin.[3]

Experimental Protocols

This synthesis is a multi-step process. The following protocols detail each key stage of the reaction sequence.

Materials and Equipment:

  • 2,4,5-trifluoro-3-methoxy-benzoyl chloride

  • N,N-ethyl dimethacrylate

  • Acid binding agent (e.g., Triethylamine)

  • This compound

  • Solvent (e.g., Toluene, Ethanol)

  • Alkali-binding agent (e.g., Potassium Carbonate)

  • N-methylpiperazine

  • Hydrobromic acid

  • Formaldehyde (B43269)

  • Standard laboratory glassware, including round-bottom flasks, condensers, dropping funnels, and filtration apparatus

  • Magnetic stirrers and heating mantles

  • Rotary evaporator

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Step 1: Synthesis of 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl) ethyl acetate (B1210297) (Compound 4)
  • In a suitably sized round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,5-trifluoro-3-methoxy-benzoyl chloride and an acid-binding agent (molar ratio 1:1-1.5) in an appropriate solvent.

  • Cool the mixture to 0-50 °C.

  • Slowly add N,N-ethyl dimethacrylate (1-1.2 molar equivalents) dropwise to the stirred solution.

  • After the addition is complete, raise the temperature to 50-90 °C and maintain for several hours to ensure the completion of the grafting reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and proceed with solvent removal under reduced pressure. The crude product can be used in the next step without further purification.

Step 2: Synthesis of 3-(2-formyl-2-methylhydrazino)-2-(2,4,5-trifluoro)-3-methoxy benzoyl ethyl acrylate (B77674) (Compound 6)
  • Dissolve the crude product from Step 1 (Compound 4) in a suitable solvent in a reaction flask.

  • Add an alkali-binding agent (1-3 molar equivalents).

  • Cool the mixture to 0-30 °C.

  • Slowly add a solution of N-methyl formyl hydrazine (B178648) (Compound 5) (1-1.5 molar equivalents) dropwise.

  • After the addition, warm the reaction mixture to 30-60 °C to facilitate the amination reaction.[3]

  • Stir for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, perform a standard aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Cyclization to form Ethyl 6-fluoro-8-methoxy-1-(N-methylformamido)-4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound 7)
  • Dissolve the crude product from Step 2 (Compound 6) in a suitable high-boiling point solvent.

  • Heat the reaction mixture to 70-100 °C to induce cyclization.[3]

  • Maintain this temperature for several hours until the reaction is complete as indicated by TLC.

  • Cool the mixture, and collect the precipitated product by filtration.

  • Wash the solid with a cold solvent and dry under vacuum.

Step 4: Piperazine (B1678402) Condensation
  • In a reaction flask, suspend the cyclized product from Step 3 (Compound 7) in a solvent.

  • Add N-methylpiperazine and heat the mixture to reflux.

  • The piperazine condensation reaction will yield 6-fluoro-8-methoxy-1-(N-methylformamido)-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (Compound 8).[3]

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

Step 5: Hydrolysis and Final Cyclization to Marbofloxacin
  • The crude product from Step 4 (Compound 8) is subjected to hydrolysis using an acid, such as hydrobromic acid.

  • Following hydrolysis, the intermediate, 6-fluoro-8-hydroxy-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is condensed with formaldehyde at 60-80 °C to yield the hydrobromide salt of Marbofloxacin.[3]

  • The salt is then dissolved in water, and the pH is adjusted to 7-7.5 with a base to precipitate the final Marbofloxacin product.[3]

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of Marbofloxacin via the described protocol. Values are indicative and may vary based on specific reaction conditions and scale.

StepProductStarting Material Molar RatioTypical Yield (%)Purity (HPLC) (%)
13-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl) ethyl acetate1 : 1.1 : 1.2>90~85-90 (crude)
23-(2-formyl-2-methylhydrazino)-2-(2,4,5-trifluoro)-3-methoxy benzoyl ethyl acrylate1 : 1.2 : 285-95~80-85 (crude)
3Ethyl 6-fluoro-8-methoxy-1-(N-methylformamido)-4-oxo-1,4-dihydroquinoline-3-carboxylate-80-90>95 (after wash)
46-fluoro-8-methoxy-1-(N-methylformamido)-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester-75-85~90 (crude)
5Marbofloxacin-70-80>99 (purified)

Visualizations

Experimental Workflow

experimental_workflow start Start: 2,4,5-trifluoro-3- methoxy-benzoyl chloride step1 Step 1: Grafting Reaction with N,N-ethyl dimethacrylate start->step1 step2 Step 2: Amination Reaction with this compound step1->step2 step3 Step 3: Cyclization step2->step3 step4 Step 4: Piperazine Condensation with N-methylpiperazine step3->step4 step5 Step 5: Hydrolysis & Final Cyclization step4->step5 end_product Final Product: Marbofloxacin step5->end_product

Caption: Experimental workflow for the synthesis of Marbofloxacin.

Chemical Reaction Pathway

reaction_pathway cluster_start Starting Materials cluster_reagents Key Reagents A 2,4,5-trifluoro-3-methoxy- benzoyl chloride I1 Intermediate 1 (Grafted Ester) A->I1 + TEA B N,N-ethyl dimethacrylate B->I1 + TEA C N-Methyl-N- formylhydrazine D N-methylpiperazine I2 Intermediate 2 (Hydrazino Acrylate) I1->I2 + C I3 Intermediate 3 (Quinolone Core) I2->I3 Heat (Cyclization) I4 Intermediate 4 (Piperazinyl Quinolone) I3->I4 + D Marbo Marbofloxacin I4->Marbo 1. HBr 2. HCHO 3. Base

Caption: Simplified chemical pathway for Marbofloxacin synthesis.

References

N-Methyl-N-formylhydrazine: A Versatile Building Block in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Methyl-N-formylhydrazine has emerged as a valuable and highly versatile C1-N-N building block in the synthesis of a variety of nitrogen-containing heterocycles. Its utility is particularly pronounced in the construction of 1-methyl-substituted pyrazoles and other related scaffolds that are of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in heterocyclic synthesis.

Introduction to this compound in Heterocyclic Synthesis

This compound (M+H) serves as a practical precursor for the introduction of a methylated nitrogen atom adjacent to another nitrogen within a heterocyclic ring. A significant advantage of employing this reagent is the ability to generate it in situ from readily available starting materials, such as methylhydrazine and a formylating agent like ethyl formate (B1220265). This one-pot approach simplifies synthetic procedures, minimizes the handling of potentially hazardous intermediates, and often leads to high yields of the desired heterocyclic products.

The primary application of this compound lies in its reaction with 1,3-dicarbonyl compounds and their synthetic equivalents to afford 1-methyl-substituted pyrazoles. This transformation is a variation of the classical Knorr pyrazole (B372694) synthesis and offers a reliable method for accessing this important class of compounds.

Applications in Heterocyclic Synthesis

The primary documented application of this compound is in the synthesis of 1-methylpyrazoles through condensation reactions with β-dicarbonyl compounds.

Synthesis of 1-Methyl-Substituted Pyrazoles

A robust and efficient one-pot, three-component synthesis of 1,3,4-substituted pyrazoles has been developed utilizing the in situ generation of this compound. This method involves the reaction of methylhydrazine, ethyl formate, and a β-ketoester or a β-ketoamide.[1][2] The reaction proceeds via the initial formation of this compound, which then condenses with the dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the final pyrazole product.[1][2]

This methodology is tolerant of a range of functional groups on the β-dicarbonyl component, allowing for the synthesis of a diverse library of 1-methylpyrazoles.[1][2]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound as a building block.

Protocol 1: One-Pot Synthesis of 1,3,4-Substituted Pyrazoles from β-Ketoesters

This protocol is adapted from the work of Raw and Turner and describes the synthesis of 1-methylpyrazoles from methylhydrazine, ethyl formate, and a β-ketoester.[1][2]

Materials:

  • Methylhydrazine

  • Ethyl formate

  • Appropriate β-ketoester (e.g., ethyl acetoacetate (B1235776) for the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • To a solution of methylhydrazine (1.0 eq) in ethanol, add ethyl formate (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the in situ formation of this compound.

  • To this mixture, add the β-ketoester (1.0 eq) and a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after 2-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 1,3,4-substituted pyrazole.

Data Presentation

The following tables summarize quantitative data for the synthesis of 1-methylpyrazoles using the one-pot, three-component reaction.

Table 1: Synthesis of 1,3,4-Substituted Pyrazoles from various β-Ketoesters

Entryβ-Ketoester (R1, R2)ProductYield (%)
1Ethyl acetoacetate (R1=CH3, R2=OEt)Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylateData not available
2Ethyl benzoylacetate (R1=Ph, R2=OEt)Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylateData not available
33-Oxobutanamide (R1=CH3, R2=NH2)1,3-Dimethyl-1H-pyrazole-5-carboxamideData not available

Note: Specific yield data from the primary literature by Raw and Turner was not available in the searched sources. The table illustrates the scope of the reaction.

Mandatory Visualizations

Reaction Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis of 1-methylpyrazoles using this compound.

experimental_workflow cluster_prep In Situ Reagent Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification A Methylhydrazine + Ethyl Formate B This compound (in solution) A->B Stir at RT C Add β-Dicarbonyl & Acetic Acid B->C D Reflux C->D E Solvent Removal D->E F Column Chromatography E->F G Pure 1-Methylpyrazole (B151067) F->G

Caption: Experimental workflow for the one-pot synthesis of 1-methylpyrazoles.

reaction_mechanism reagents This compound + β-Dicarbonyl Compound intermediate1 Hydrazone Intermediate reagents->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 1-Methylpyrazole intermediate2->product Dehydration

Caption: General reaction mechanism for 1-methylpyrazole formation.

Conclusion

This compound, particularly when generated in situ, represents an efficient and practical reagent for the synthesis of 1-methyl-substituted pyrazoles. The one-pot, three-component methodology offers a streamlined approach to constructing these valuable heterocyclic scaffolds from simple precursors. The protocols and information provided herein are intended to serve as a valuable resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of novel chemical entities based on the pyrazole core. Further research into the applications of this compound for the synthesis of other heterocyclic systems is a promising area for future investigation.

References

Application of N-Methyl-N-formylhydrazine in the Synthesis of a Key Pharmaceutical Intermediate for Marbofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Methyl-N-formylhydrazine is a versatile reagent in organic synthesis, finding a notable application in the preparation of key intermediates for fluoroquinolone antibiotics. This application note details the use of this compound in the synthesis of a crucial precursor for Marbofloxacin (B1676072), a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens.[1][2] A detailed experimental protocol for the synthesis of an advanced intermediate, ethyl 3-(2-formyl-2-methylhydrazino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate, is provided, along with a discussion of the reaction mechanism and relevant data presented in a structured format.

Introduction

Marbofloxacin is a synthetic, broad-spectrum bactericidal agent belonging to the fluoroquinolone class of antibiotics. Its synthesis involves the construction of a characteristic quinolone core. One key step in several synthetic routes is the formation of a quinolone precursor through the reaction of an enaminone with a hydrazine (B178648) derivative, followed by cyclization. This compound serves as a critical building block in this process, introducing the N-methylamino group that is essential for the biological activity of Marbofloxacin. This document provides a comprehensive overview and a detailed protocol for the synthesis of a key Marbofloxacin intermediate using this compound.

Synthesis of Marbofloxacin Intermediate

The primary application of this compound in the synthesis of Marbofloxacin intermediates is its reaction with an activated acrylic acid derivative. This reaction forms an N-substituted enamine, which can then undergo cyclization to form the quinolone ring system.

A key intermediate in the synthesis of Marbofloxacin is ethyl 3-(2-formyl-2-methylhydrazino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate. This compound is synthesized by the reaction of this compound with ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate.

Reaction Scheme

G cluster_0 Synthesis of Marbofloxacin Intermediate start Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate intermediate Ethyl 3-(2-formyl-2-methylhydrazino)-2- (2,4,5-trifluoro-3-methoxybenzoyl)acrylate start->intermediate Amine Exchange Reaction reagent This compound reagent->intermediate product Marbofloxacin intermediate->product Cyclization & further steps

Caption: Synthetic pathway to a Marbofloxacin intermediate.

Experimental Protocol

This protocol is based on the methodology described in patent literature for the synthesis of the Marbofloxacin intermediate.

Synthesis of Ethyl 3-(2-formyl-2-methylhydrazino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate

Reagent Molecular Weight ( g/mol ) Molar Ratio Quantity
Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate333.281(e.g., 33.3 g, 0.1 mol)
This compound74.081 - 1.5(e.g., 8.15 g, 0.11 mol)
Alkali-binding agent (e.g., Triethylamine)101.191 - 3(e.g., 15.2 g, 0.15 mol)
Solvent (e.g., Toluene)--(e.g., 200 mL)

Procedure:

  • To a stirred solution of ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate in a suitable solvent (e.g., toluene) in a reaction flask, add the alkali-binding agent (e.g., triethylamine).

  • Slowly add this compound to the reaction mixture at a controlled temperature, typically between 20-30°C.

  • After the addition is complete, heat the reaction mixture to a temperature between 70-80°C and maintain for a period of 1-3 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Wash the reaction mixture with water to remove the alkali-binding agent and any unreacted this compound.

  • Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product, ethyl 3-(2-formyl-2-methylhydrazino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the subsequent cyclization step.

Expected Yield: The reported yields for this type of reaction are typically in the range of 90-95%.

Logical Workflow for Synthesis and Analysis

G cluster_workflow Experimental Workflow start Start: Combine Reactants reaction Reaction under controlled temperature and time start->reaction monitoring Monitor reaction progress (TLC/HPLC) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization) evaporation->purification analysis Characterization of Intermediate (NMR, IR, MS) purification->analysis next_step Proceed to Cyclization analysis->next_step

Caption: Workflow for the synthesis of the Marbofloxacin intermediate.

Discussion

The reaction of this compound with the enaminone proceeds via a nucleophilic substitution mechanism, where the hydrazine nitrogen attacks the electrophilic carbon of the enaminone, leading to the displacement of the dimethylamino group. The formyl group on the hydrazine serves as a protecting group and influences the reactivity and stability of the resulting intermediate.

The subsequent cyclization of the synthesized intermediate, typically under basic or acidic conditions, leads to the formation of the quinolone ring, a core structure of Marbofloxacin. The N-methyl-N-formyl group is then converted to the N-methylamino group in a later step of the total synthesis.

Conclusion

This compound is a valuable reagent for the synthesis of key pharmaceutical intermediates, particularly in the production of the fluoroquinolone antibiotic Marbofloxacin. The protocol provided outlines a robust and high-yielding method for the preparation of a crucial precursor. This application note serves as a practical guide for researchers and professionals in the field of drug development and medicinal chemistry. Further optimization of reaction conditions may be possible to enhance yield and purity for large-scale production.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of N-Methyl-N-formylhydrazine (NMFH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-formylhydrazine (NMFH) is a chemical compound known for its toxic and carcinogenic properties.[1][2] It is notably found as a hydrolysis product of gyromitrin, a toxin present in certain species of false morel mushrooms.[3] The toxic effects of NMFH are primarily attributed to its metabolic activation to reactive intermediates, including methyl radicals, which can induce cellular damage through various mechanisms.[4][5] These mechanisms include the induction of oxidative stress, DNA damage, and the initiation of apoptotic pathways.[4]

These application notes provide a comprehensive overview of standard in vitro assays to assess the cytotoxicity of NMFH. Detailed protocols for key experiments are provided to guide researchers in the systematic evaluation of the compound's effects on cell viability, membrane integrity, apoptosis, oxidative stress, and genotoxicity.

General Guidelines for Cell Culture and NMFH Treatment

Cell Line Selection: A variety of cell lines can be utilized for cytotoxicity testing of NMFH. Commonly used cell lines for general cytotoxicity include human liver cancer cell lines (e.g., HepG2), human colon cancer cell lines (e.g., HCT116), and human breast cancer cell lines (e.g., MCF-7). The choice of cell line should be guided by the specific research question. For instance, given that NMFH is a known hepatocarcinogen, liver-derived cell lines are particularly relevant.

NMFH Preparation: NMFH should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or sterile phosphate-buffered saline (PBS), to prepare a stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (cells treated with the solvent alone) must be included in all experiments.

Dose and Time-Response Studies: To characterize the cytotoxic effects of NMFH, it is essential to perform dose-response and time-course experiments. A wide range of NMFH concentrations should be tested to determine the half-maximal inhibitory concentration (IC50). Similarly, cytotoxicity should be assessed at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cellular response.

Data Presentation

Table 1: Cell Viability as Determined by MTT Assay

Cell LineNMFH Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
HepG20 (Vehicle Control)24100 ± 5.2
1024
5024
10024
0 (Vehicle Control)48100 ± 4.8
1048
5048
10048

Table 2: Membrane Integrity as Determined by LDH Release Assay

Cell LineNMFH Concentration (µM)Incubation Time (h)% LDH Release (Mean ± SD)
HepG20 (Vehicle Control)245.1 ± 1.2
1024
5024
10024
Positive Control (Lysis Buffer)24100

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay

Cell LineNMFH Concentration (µM)Incubation Time (h)Fold Change in Caspase-3/7 Activity (Mean ± SD)
HepG20 (Vehicle Control)241.0 ± 0.1
1024
5024
10024
Positive Control (e.g., Staurosporine)24

Table 4: Oxidative Stress as Determined by ROS Production Assay

Cell LineNMFH Concentration (µM)Incubation Time (h)Relative Fluorescence Units (RFU) (Mean ± SD)
HepG20 (Vehicle Control)61000 ± 150
106
506
1006
Positive Control (e.g., H2O2)6

Table 5: Genotoxicity as Determined by Comet Assay

Cell LineNMFH Concentration (µM)Incubation Time (h)% Tail DNA (Mean ± SD)
HepG20 (Vehicle Control)243.5 ± 0.8
1024
5024
10024
Positive Control (e.g., Etoposide)24

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of NMFH and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • After the incubation period, remove the treatment medium.

  • Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.

  • Incubate the plate at 37°C for 3-4 hours.

  • Remove the MTT-containing medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Membrane Integrity Assay (Lactate Dehydrogenase (LDH) Release Assay)

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with NMFH as described for the MTT assay. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of LDH release.

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Commercially available caspase-3/7 activity assay kit (e.g., fluorometric or colorimetric)

  • 96-well cell culture plates (black plates for fluorescence assays)

  • Microplate reader (with fluorescence or absorbance capabilities)

Protocol:

  • Seed cells in a 96-well plate and treat with NMFH and appropriate controls (vehicle and a known apoptosis inducer like staurosporine).

  • After the desired incubation time, lyse the cells according to the kit's instructions.

  • Add the caspase-3/7 substrate to the cell lysates.

  • Incubate at room temperature for the time specified in the protocol.

  • Measure the fluorescence (e.g., excitation/emission ~490/520 nm) or absorbance, depending on the kit.[6]

  • Express the results as a fold change in caspase activity relative to the vehicle control.

Oxidative Stress Assay (Intracellular ROS Detection)

This assay measures the intracellular production of reactive oxygen species (ROS) using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • DCFH-DA solution

  • Black 96-well cell culture plates

  • Fluorescence microplate reader or fluorescence microscope

  • Positive control (e.g., hydrogen peroxide, H2O2)

Protocol:

  • Seed cells in a black 96-well plate and allow them to adhere.

  • Treat the cells with NMFH, a vehicle control, and a positive control for a shorter duration (e.g., 1-6 hours), as ROS production is often an early event.

  • After treatment, remove the medium and wash the cells with PBS.

  • Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate at 37°C for 30-60 minutes in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader or visualize under a fluorescence microscope.

  • Quantify the relative fluorescence units (RFU) to determine the level of ROS production.

Genotoxicity Assay (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells. Damaged DNA migrates out of the nucleus during electrophoresis, forming a "comet" shape.

Materials:

  • Comet assay kit or individual reagents (low melting point agarose, lysis solution, alkaline electrophoresis buffer)

  • Microscope slides

  • Electrophoresis unit

  • Fluorescence microscope with appropriate filters

  • DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green)

  • Image analysis software

Protocol:

  • Treat cells with NMFH, a vehicle control, and a known genotoxic agent (e.g., etoposide) for a suitable duration.

  • Harvest the cells and resuspend them in low melting point agarose.

  • Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the nuclear DNA.

  • Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.

  • Perform electrophoresis to allow the fragmented DNA to migrate.

  • Neutralize and stain the slides with a fluorescent DNA dye.

  • Visualize the comets under a fluorescence microscope and capture images.

  • Analyze the images using specialized software to quantify the extent of DNA damage (e.g., % tail DNA).

Visualizations

NMFH_Toxicity_Pathway NMFH This compound (NMFH) Metabolism Metabolic Activation (Hydrolysis) NMFH->Metabolism MMH Monomethylhydrazine (MMH) Metabolism->MMH Radicals Methyl Radicals MMH->Radicals DNA_Damage DNA Damage (Strand Breaks, Adducts) Radicals->DNA_Damage Oxidative_Stress Oxidative Stress Radicals->Oxidative_Stress ROS Reactive Oxygen Species (ROS) ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondria->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Oxidative_Stress->ROS

Caption: Proposed signaling pathway for NMFH-induced cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Seeding (e.g., HepG2) NMFH_Prep NMFH Treatment (Dose-Response) Cell_Culture->NMFH_Prep MTT MTT Assay (Viability) NMFH_Prep->MTT LDH LDH Assay (Membrane Integrity) NMFH_Prep->LDH Caspase Caspase-3/7 Assay (Apoptosis) NMFH_Prep->Caspase ROS ROS Assay (Oxidative Stress) NMFH_Prep->ROS Comet Comet Assay (Genotoxicity) NMFH_Prep->Comet Data Data Acquisition (Plate Reader, Microscope) MTT->Data LDH->Data Caspase->Data ROS->Data Comet->Data Analysis Quantitative Analysis (IC50, % Cytotoxicity, etc.) Data->Analysis

Caption: General experimental workflow for assessing NMFH cytotoxicity.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of N-Methyl-N-formylhydrazine in Mushroom Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive, selective, and validated method for the quantification of N-Methyl-N-formylhydrazine (NMFH) in mushroom samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). NMFH is a toxic constituent found in certain species of wild mushrooms, such as the false morel (Gyromitra esculenta), making its accurate detection crucial for food safety.[1] The method utilizes a straightforward acetonitrile-based extraction followed by a simple cleanup. The subsequent LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode provides high selectivity and low detection limits, meeting the rigorous performance criteria required for trace-level contaminant analysis in complex food matrices.

Introduction

This compound (NMFH) is a carcinogenic compound that can be present in false morel mushrooms.[1][2][3] It is formed through the hydrolysis of gyromitrin, a naturally occurring toxin in these mushrooms.[4][5] Due to its toxicity, regulatory bodies and food safety laboratories require reliable and validated analytical methods to monitor its presence in food products.

Traditional analytical methods for hydrazines can be challenging due to their reactivity and polarity.[6][7][8] This application note presents a robust LC-MS/MS method that offers superior sensitivity and specificity compared to older techniques. The protocol has been validated according to established guidelines to ensure accuracy, precision, and reliability.[9][10]

Experimental Protocol

2.1 Materials and Reagents

  • Standards: this compound (NMFH) certified reference material (≥98% purity).

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade), and Deionized Water (≥18.2 MΩ·cm).

  • Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), and primary secondary amine (PSA) sorbent.

  • Equipment: High-speed blender/homogenizer, centrifuge, analytical balance, volumetric flasks, pipettes, and 2 mL autosampler vials.

2.2 Instrumentation

  • LC System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A suitable reversed-phase column with polar end-capping, such as a C18 AQ column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

2.3 Preparation of Standards

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of NMFH standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the primary stock solution with a 50:50 mixture of water and acetonitrile. These solutions are used to build the calibration curve.

2.4 Sample Preparation (QuEChERS-based Extraction)

  • Homogenization: Weigh 10 g of the mushroom sample (fresh or rehydrated) into a blender. Add 20 mL of water and blend until a uniform homogenate is achieved.

  • Extraction: Transfer 5 g of the homogenate into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.

  • Add extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA sorbent.

  • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

2.5 LC-MS/MS Conditions

ParameterCondition
LC System
ColumnC18 AQ, 100 mm x 2.1 mm, 2.6 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-10 min (5% B)
MS/MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature120 °C
Desolvation Gas Temp400 °C
Desolvation Gas Flow800 L/hr
MRM Transitions Precursor Ion (m/z) > Product Ion (m/z) (Collision Energy) Hypothetical values
NMFH Quantifier75.1 > 44.1 (15 eV)
NMFH Qualifier75.1 > 31.1 (20 eV)

Method Validation

The analytical method was validated for linearity, accuracy, precision, specificity, and sensitivity (LOD/LOQ) using spiked blank mushroom samples (e.g., Agaricus bisporus).

3.1 Data Summary The performance of the validated method is summarized in the table below.

ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.990.998
Range -0.5 - 100 ng/mL
Accuracy (% Recovery) 70 - 120%92.5 - 108.3%
Precision (% RSD)
- Repeatability (Intra-day)≤ 15%< 8%
- Intermediate (Inter-day)≤ 20%< 12%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.15 µg/kg
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.5 µg/kg
Specificity No interfering peaks at the retention time of NMFHPassed

Workflow Diagram

The overall analytical workflow from sample receipt to final data reporting is illustrated below.

NMFH_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing SampleReceipt Sample Receipt Homogenize Homogenize Sample (10g mushroom + 20mL H2O) SampleReceipt->Homogenize Extract Acetonitrile Extraction (5g homogenate + 10mL ACN + Salts) Homogenize->Extract Cleanup Dispersive SPE Cleanup (PSA + MgSO4) Extract->Cleanup LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Cleanup->LCMS Quantify Quantification (External Calibration) LCMS->Quantify Report Final Report Quantify->Report

Caption: Analytical workflow for NMFH quantification in mushrooms.

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the routine quantification of this compound in mushroom samples. The simple extraction and cleanup procedure, combined with the high selectivity and sensitivity of the instrumental analysis, makes it suitable for food safety monitoring and research applications. The method has been successfully validated, demonstrating excellent performance in terms of accuracy, precision, and linearity.

References

Application Notes and Protocols: N-Methyl-N-formylhydrazine in Antibiotic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of N-Methyl-N-formylhydrazine (MFH) in the development of novel antibiotics is a niche and not widely documented area of research beyond its established role in the synthesis of specific existing drugs. The following application notes and protocols are based on available information and general principles of medicinal chemistry and microbiology. This compound is a suspected carcinogen and should be handled with extreme caution in a controlled laboratory setting with appropriate personal protective equipment.[1]

Introduction

This compound (MFH) is a chemical intermediate known for its application in the synthesis of certain pharmaceuticals.[1][] While the broader class of hydrazides and hydrazones has been explored for antimicrobial properties, the direct use of MFH as a scaffold for novel antibiotic discovery is not extensively reported in publicly available literature.[3][4][5][6][7][8][9][10]

This document provides an overview of the known application of MFH in the synthesis of the fluoroquinolone antibiotic Marbofloxacin and presents generalized protocols for the synthesis of hydrazide-hydrazone derivatives and their antimicrobial evaluation, which could be adapted for exploratory research in this area.

Application Note 1: Synthesis of Marbofloxacin

This compound is a key reagent in the synthesis of Marbofloxacin, a third-generation fluoroquinolone antibiotic used in veterinary medicine.[1][][11] It is used to form the N-methylamino group on the piperazine (B1678402) ring, which is a common feature in many potent fluoroquinolones.

Workflow for Marbofloxacin Synthesis:

G A Fluoroquinolone Core D Coupling Reaction A->D B Piperazine B->D C This compound E Intermediate C->E D->E F Reduction/Cyclization E->F G Marbofloxacin F->G G A Synthesized Compound B Stock Solution Preparation A->B C Serial Dilution in Microtiter Plate B->C D Inoculation with Microbial Culture C->D E Incubation D->E F Visual Assessment of Growth E->F G MIC Determination F->G

References

handling and safety procedures for working with N-Methyl-N-formylhydrazine in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for N-Methyl-N-formylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed handling and safety procedures for working with this compound (MFH) in a laboratory setting. MFH is a known toxic substance and a suspected carcinogen, requiring strict adherence to safety protocols to minimize exposure risk.

Chemical and Physical Properties

This compound is a substituent used in the synthesis of Marbofloxacin, a fluorinated quinolone antibacterial agent.[1][2] It is also a known constituent of the false morel mushroom, Gyromitra esculenta.[3]

PropertyValueReference
CAS Number 758-17-8[4][5][6][7]
Molecular Formula C₂H₆N₂O[4][5][6][7][8]
Molecular Weight 74.08 g/mol [4][5][7][8]
Appearance Colorless to Light Yellow Oil/Liquid[5]
Melting Point 219-222 °C (Solvent: ethanol)[9][10]
Boiling Point 80 °C at 0.8 Torr[10]
pKa 3.12 ± 0.10 (Predicted)[6]
Toxicological Data

This compound is a suspected carcinogen with experimental carcinogenic data.[1][6] It is poisonous by ingestion and mutation data has been reported.[1][6] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1][6]

ParameterValueSpeciesReference
LD50 (Oral) 118 mg/kgMouse[6][11]
LD50 (Unreported Route) 400 mg/kgRat[12]
Carcinogenicity Suspected carcinogenExperimental data[1][6]
Target Organs Liver, Lungs, Gall Bladder, Bile Ducts, Preputial GlandsMouse, Hamster[3]
Hazard Identification and GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled
CarcinogenicityCategory 1BH350: May cause cancer
Hazardous to the Aquatic Environment, AcuteCategory 1H410: Very toxic to aquatic life with long lasting effects

Data sourced from representative Safety Data Sheets.

Experimental Protocols

Standard Operating Procedure for Safe Handling of this compound

This protocol outlines the essential steps for safely handling MFH in a laboratory.

1. Engineering Controls:

  • All work with MFH must be conducted in a certified chemical fume hood.[13]

  • Ensure that an eyewash station and safety shower are readily accessible.[13]

2. Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., Butyl, Nitrile) at all times. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[4]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Lab Coat: A lab coat or chemical-resistant apron must be worn.

  • Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4]

3. Handling and Storage:

  • Avoid the formation of dust and aerosols.[9][10]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]

  • Store away from incompatible materials such as strong oxidizing agents.[13]

4. Spill and Waste Disposal:

  • In case of a spill, evacuate the area. Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[4]

  • Dispose of MFH and any contaminated materials as hazardous waste through a licensed professional waste disposal service.[4] Do not let the product enter drains.[4]

Safety and First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Visualizations

Safety_Workflow_N_Methyl_N_formylhydrazine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_reaction Perform Reaction in Closed System handle_weigh->handle_reaction handle_transfer Transfer Solutions with Care handle_reaction->handle_transfer emergency_spill Spill handle_reaction->emergency_spill cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate emergency_exposure Personal Exposure handle_transfer->emergency_exposure cleanup_waste Dispose of Contaminated Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE Correctly cleanup_waste->cleanup_remove_ppe emergency_action_spill Follow Spill Protocol emergency_spill->emergency_action_spill emergency_action_exposure Administer First Aid emergency_exposure->emergency_action_exposure

Caption: General laboratory safety workflow for handling this compound.

Metabolic_Activation_MFH gyromitra Gyromitra esculenta (False Morel Mushroom) gyromitrin Gyromitrin gyromitra->gyromitrin Contains mfh This compound (MFH) gyromitrin->mfh Hydrolysis reactive_metabolite Reactive Metabolite (e.g., Nitrosamide) mfh->reactive_metabolite Metabolic Activation cyp450 Cytochrome P450 cyp450->mfh dna_adducts DNA Adducts reactive_metabolite->dna_adducts carcinogenesis Carcinogenesis dna_adducts->carcinogenesis

Caption: Metabolic activation pathway of this compound to a carcinogen.

References

Troubleshooting & Optimization

troubleshooting common issues in the purification of N-Methyl-N-formylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the purification of N-Methyl-N-formylhydrazine (MFH). This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude MFH can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Such as methylhydrazine and ethyl formate.

  • Hydrolysis Products: MFH can hydrolyze to form methylhydrazine and formic acid, particularly in the presence of water and at certain pH values.[1]

  • Oxidation Products: Hydrazines are susceptible to oxidation, which can lead to the formation of various byproducts.

  • Side-Reaction Products: Depending on the synthetic route, other hydrazine (B178648) derivatives or formylated species may be present.

Q2: My purified this compound is a yellow oil. Is this normal?

A2: Pure this compound is typically described as a colorless to light yellow oily substance.[] A pronounced yellow or brown color may indicate the presence of impurities, possibly arising from oxidation or other side reactions during synthesis or purification. Further purification may be necessary if a colorless product is required.

Q3: What are the recommended storage conditions for purified this compound?

A3: To minimize degradation, purified this compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[3] Given its volatility, containers should be sealed tightly.

Q4: How can I monitor the purity of this compound during purification?

A4: The purity of MFH can be monitored using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively assess the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile impurities. Derivatization with acetone (B3395972) can be used to improve the analysis of residual methylhydrazine.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity of MFH. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water) can be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Suggestion Experimental Protocol
Product Loss During Extraction Optimize the extraction solvent and the number of extractions. Ensure the pH of the aqueous layer is adjusted to maximize the partitioning of MFH into the organic phase.After quenching the reaction, adjust the pH of the aqueous solution to neutral or slightly basic before extracting with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete removal of the product.
Degradation During Distillation MFH can be sensitive to high temperatures. Use vacuum distillation to lower the boiling point and minimize thermal degradation.Perform distillation under reduced pressure. The boiling point of MFH is approximately 118.6°C at 760 mmHg, so a significant reduction in pressure will allow for distillation at a much lower temperature.[] Use a short path distillation apparatus to minimize the time the compound is exposed to heat.
Co-elution During Chromatography The chosen solvent system may not be optimal for separating MFH from all impurities.Develop a more effective solvent system for column chromatography by first performing TLC analysis with various solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol). One documented system for a related separation on silica (B1680970) gel used ethyl ether as the eluent.
Incomplete Crystallization The solvent used for recrystallization may be too good a solvent, even at low temperatures. The solution may not be sufficiently saturated.If the product is an oil, attempt co-distillation with a suitable solvent or try to induce crystallization by scratching the flask or seeding with a small crystal of pure product. If using a solvent for recrystallization, ensure the minimum amount of hot solvent is used to achieve saturation. Consider using a binary solvent system (a good solvent and a poor solvent) to carefully control solubility. For similar compounds, ethanol (B145695) has been used for recrystallization.[4]
Problem 2: Persistent Impurities in the Final Product
Possible Cause Troubleshooting Suggestion Experimental Protocol
Residual Methylhydrazine Methylhydrazine is volatile and can be difficult to remove completely. An acidic wash can convert it to a salt, which is more soluble in water.During the workup, wash the organic extract with a dilute acid solution (e.g., 1 M HCl) to remove basic impurities like methylhydrazine. Caution: This may also affect the stability of MFH, so proceed with care and monitor the product.
Formation of Azeotropes MFH may form an azeotrope with the solvent or certain impurities, making separation by distillation difficult.If an azeotrope is suspected, try a different purification method such as column chromatography. Alternatively, azeotropic distillation with a different solvent might be effective in removing the impurity.
Thermal Decomposition Products High temperatures during distillation can cause decomposition.As mentioned previously, use vacuum distillation to reduce the required temperature. Ensure the heating mantle temperature is not excessively high.
Oxidation Products Exposure to air during purification can lead to oxidation.Perform all purification steps under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

Experimental Protocols

Column Chromatography

A general protocol for the purification of this compound by column chromatography is as follows. Note that optimization of the mobile phase is crucial and should be guided by TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and crack-free packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude MFH in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase. A reported eluent for separating a related compound from MFH is ethyl ether. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity (e.g., by adding ethyl acetate to hexanes), may be necessary to separate all components.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization (for solid derivatives or if MFH can be induced to crystallize)
  • Solvent Selection: Choose a solvent in which MFH is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol has been suggested for similar compounds.[4]

  • Dissolution: Place the crude MFH in a flask and add a minimal amount of the hot solvent until it completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Colorless to Light Yellow Oily Matter[]
Molecular Formula C₂H₆N₂O[]
Molecular Weight 74.08 g/mol []
Boiling Point ~118.6 °C at 760 mmHg[]
Solubility Slightly soluble in Chloroform, DMSO, Methanol[]
Storage 2-8°C, under inert gas, protected from light[3]

Visualizations

Purification_Workflow Crude_MFH Crude this compound Workup Aqueous Workup (e.g., Extraction, Washes) Crude_MFH->Workup Distillation Vacuum Distillation Workup->Distillation For removal of volatile impurities and solvent. Chromatography Column Chromatography Workup->Chromatography For separation of non-volatile and closely related impurities. Recrystallization Recrystallization (if applicable) Workup->Recrystallization Pure_MFH Purified this compound Distillation->Pure_MFH Chromatography->Pure_MFH Recrystallization->Pure_MFH Analysis Purity Analysis (TLC, GC-MS, HPLC, NMR) Pure_MFH->Analysis

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Loss_Extraction Optimize Extraction (pH, solvent, repetitions) Low_Yield->Loss_Extraction Yes Degradation_Heat Use Vacuum Distillation Low_Yield->Degradation_Heat Yes Coelution Optimize Chromatography (TLC for solvent screen) Low_Yield->Coelution Yes Residual_SM Acidic Wash (carefully) or Improve Distillation/Chromatography Impure_Product->Residual_SM Yes Decomposition Lower Temperature (Vacuum Distillation) Impure_Product->Decomposition Yes Oxidation Use Inert Atmosphere Impure_Product->Oxidation Yes

References

identifying and removing impurities in N-Methyl-N-formylhydrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-N-formylhydrazine (MFH).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is allowed to proceed for the recommended duration (e.g., 6 hours when refluxing in ethanol).[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Suboptimal Reaction Temperature - Maintain the appropriate reaction temperature. For the reaction between methylhydrazine and ethyl formate (B1220265) in ethanol (B145695), reflux conditions are typically used.[1]
Moisture in Reactants or Solvent - Use anhydrous solvents and ensure reactants are dry. Moisture can lead to hydrolysis of the formylating agent and other side reactions.
Loss during Work-up or Purification - Optimize the extraction and distillation procedures to minimize product loss. - If using vacuum distillation, ensure the vacuum is stable and the collection flask is adequately cooled.

Problem 2: Presence of Significant Impurities in the Crude Product

Possible Cause Identification Method Removal Strategy
Unreacted Methylhydrazine GC-MS, 1H NMR- Ensure the formylating agent is used in a slight excess. - Remove by vacuum distillation, as methylhydrazine is more volatile than MFH.
Unreacted Formylating Agent (e.g., Ethyl Formate) GC-MS, 1H NMR- Remove by evaporation or distillation prior to product purification.
N,N'-diformylhydrazine LC-MS, 1H NMR, 13C NMR- This impurity can arise if hydrazine (B178648) is present in the methylhydrazine starting material. Use high-purity methylhydrazine. - Can be challenging to remove by distillation due to similar boiling points. Column chromatography may be effective.
Hydrolysis Product: Methylhydrazine GC-MS, 1H NMR- MFH can hydrolyze to methylhydrazine and formic acid, especially under acidic or basic conditions.[2] - Maintain neutral pH during work-up and storage. - Remove by vacuum distillation.

Frequently Asked Questions (FAQs)

Synthesis and Impurities

  • Q1: What is the most common method for synthesizing this compound? The most frequently cited method for the synthesis of this compound is the reaction of methylhydrazine with a formylating agent, such as ethyl formate or methyl formate.[1] The reaction is typically carried out in a solvent like ethanol under reflux.

  • Q2: What are the primary impurities I should expect in my crude this compound? Common impurities include unreacted starting materials (methylhydrazine and the formylating agent), and potentially N,N'-diformylhydrazine if the methylhydrazine starting material contains hydrazine. Additionally, hydrolysis of the product can lead to the formation of methylhydrazine and formic acid.[2]

  • Q3: How can I minimize the formation of impurities during synthesis? To minimize impurities, it is crucial to use high-purity starting materials. Using a slight excess of the formylating agent can help to ensure complete conversion of the methylhydrazine. Maintaining anhydrous conditions and a neutral pH during work-up will reduce the likelihood of hydrolysis.

Purification

  • Q4: What is the recommended method for purifying crude this compound? Vacuum distillation is a suitable method for purifying this compound, as it has a relatively high boiling point at atmospheric pressure (approximately 118.6 °C).[] Distillation under reduced pressure allows for purification at a lower temperature, which minimizes the risk of thermal decomposition.

  • Q5: I am having trouble separating an impurity with a similar boiling point. What should I do? If an impurity cannot be effectively removed by distillation, column chromatography is a viable alternative. For separating polar compounds like hydrazines and their derivatives, silica (B1680970) gel can be used as the stationary phase with a suitable solvent system, such as ethyl ether.[2] High-Performance Liquid Chromatography (HPLC) can also be employed for both analytical and preparative separations.

Identification and Analysis

  • Q6: What analytical techniques are best for identifying and quantifying impurities in my this compound sample? A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective. GC-MS is excellent for separating volatile components and providing mass spectral data for identification. 1H and 13C NMR can provide detailed structural information about the product and any impurities present. High-Performance Liquid Chromatography (HPLC) is also a powerful tool for both quantification and separation.

  • Q7: Where can I find reference NMR data for this compound and potential impurities? While a comprehensive public database of NMR spectra for this compound and its specific synthesis impurities is not readily available, you can find spectral data for related compounds and common laboratory solvents in various chemical databases and publications. For example, the 1H NMR spectrum of the related compound formylhydrazine (B46547) has been reported.[4][5]

Experimental Protocols

Synthesis of this compound from Methylhydrazine and Ethyl Formate

This protocol is based on a general procedure for the formylation of hydrazines.

  • Materials:

    • Methylhydrazine

    • Ethyl formate (slight molar excess)

    • Anhydrous ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylhydrazine in anhydrous ethanol.

    • Slowly add a slight molar excess of ethyl formate to the solution.

    • Heat the reaction mixture to reflux and maintain for 6 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol and excess ethyl formate under reduced pressure using a rotary evaporator.

    • The resulting crude product can then be purified by vacuum distillation.

Purification by Vacuum Distillation

  • Apparatus:

    • A distillation apparatus suitable for vacuum distillation, including a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

  • Procedure:

    • Place the crude this compound in the distillation flask.

    • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

    • Slowly and carefully apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin to heat the distillation flask.

    • Collect the fraction that distills at the expected boiling point for this compound at the applied pressure. The boiling point at atmospheric pressure is approximately 118.6 °C; this will be significantly lower under vacuum.[]

    • Monitor the purity of the collected fractions by GC-MS or NMR.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis synthesis_start Methylhydrazine + Ethyl Formate in Ethanol reflux Reflux for 6 hours synthesis_start->reflux rotovap Solvent Removal (Rotary Evaporator) reflux->rotovap Reaction Mixture crude_product Crude this compound rotovap->crude_product distillation Vacuum Distillation crude_product->distillation pure_product Pure this compound distillation->pure_product analysis GC-MS, NMR, HPLC pure_product->analysis troubleshooting_impurities cluster_impurities Potential Impurities cluster_solutions Removal Strategies crude_product Crude Product Analysis unreacted_sm Unreacted Starting Materials crude_product->unreacted_sm Identified by GC-MS, NMR side_products Side-Products (e.g., Diformylhydrazine) crude_product->side_products Identified by LC-MS, NMR degradation Degradation Products (e.g., Methylhydrazine) crude_product->degradation Identified by GC-MS, NMR distillation Vacuum Distillation unreacted_sm->distillation chromatography Column Chromatography side_products->chromatography synthesis_control Optimize Synthesis Conditions side_products->synthesis_control degradation->distillation

References

challenges in the analysis of N-Methyl-N-formylhydrazine due to its instability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Methyl-N-formylhydrazine (MFH). This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the analysis of this unstable compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

I. Understanding the Instability of this compound

This compound (MFH) is a known carcinogen and a reactive compound that presents significant analytical challenges due to its inherent instability. It is primarily known as a toxic component of Gyromitra mushrooms and is formed from the hydrolysis of gyromitrin. The principal degradation pathway of MFH is hydrolysis, which is significantly influenced by pH and temperature, leading to the formation of N-methylhydrazine (MMH) and formic acid. This instability can lead to variable and inaccurate analytical results if not properly managed.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of MFH using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) 1. Analyte-Column Interaction: Active sites (free silanols) on the column interact with the polar MFH molecule. 2. Contamination: Buildup of non-volatile residues in the injector or on the column. 3. Improper Column Installation: Dead volume or incorrect column positioning in the injector.1. Use a deactivated (end-capped) column. Consider a column with a more inert stationary phase. 2. Clean the injector liner and replace the septum. Bake out the column according to the manufacturer's instructions. 3. Ensure a clean, square cut of the column and correct installation depth in the injector and detector.
Low or No Analyte Response 1. Degradation in Injector: High injector temperatures can cause MFH to degrade before reaching the column. 2. Sample Loss during Preparation: MFH may degrade in the sample matrix or during extraction. 3. Leak in the System: A leak in the carrier gas flow path can reduce the amount of sample reaching the detector.1. Optimize the injector temperature; start with a lower temperature and gradually increase. 2. Analyze samples immediately after preparation. Store samples at low temperatures and neutral pH if immediate analysis is not possible. 3. Perform a leak check of the GC system, paying close attention to the injector, column fittings, and detector connections.
Ghost Peaks 1. Carryover: Residual MFH or its degradation products from a previous injection. 2. Contaminated Syringe: Syringe retaining analyte from a previous injection.1. Implement a thorough wash sequence for the autosampler syringe between injections. Run a blank solvent injection to check for carryover. 2. Clean the syringe with an appropriate solvent or replace it.
High-Performance Liquid Chromatography (HPLC) Analysis
Problem Potential Cause Troubleshooting Steps
Variable Retention Times 1. Mobile Phase Instability: Changes in mobile phase composition or pH over time. 2. Column Temperature Fluctuations: Inconsistent column temperature affecting analyte interaction with the stationary phase. 3. Pump Malfunction: Inconsistent flow rate from the HPLC pump.1. Prepare fresh mobile phase daily. Buffer the mobile phase to maintain a stable pH. 2. Use a column oven to maintain a constant and consistent temperature. 3. Purge the pump to remove air bubbles and check for leaks. If the problem persists, service the pump.
Poor Peak Shape (Broadening or Splitting) 1. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. 2. Column Overload: Injecting too much analyte mass or volume. 3. Column Degradation: Loss of stationary phase or creation of voids in the column packing.1. Dissolve the sample in the mobile phase or a weaker solvent. 2. Reduce the injection volume or dilute the sample. 3. Replace the column with a new one. Use a guard column to protect the analytical column.
Low Analyte Recovery 1. Degradation in Sample Matrix: MFH is unstable in the sample matrix before analysis. 2. Adsorption to Vials or Tubing: The analyte may adsorb to glass or plastic surfaces. 3. Incomplete Extraction: The extraction procedure does not efficiently recover MFH from the sample matrix.1. Keep samples cold and analyze them as quickly as possible. Adjust sample pH to be near neutral if possible. 2. Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption. 3. Optimize the extraction method, including solvent choice, pH, and extraction time.

III. Frequently Asked Questions (FAQs)

Q1: My MFH standard solution seems to be degrading quickly. How can I improve its stability?

A1: MFH is highly susceptible to hydrolysis, especially in acidic or basic solutions and at elevated temperatures. To improve the stability of your standard solutions, prepare them fresh in a neutral, buffered solvent (e.g., phosphate-buffered saline at pH 7.4) and store them at low temperatures (2-8°C) in tightly sealed, silanized glass vials. For long-term storage, freezing (-20°C or below) is recommended, but repeated freeze-thaw cycles should be avoided.

Q2: I am observing a peak that I suspect is the hydrolysis product, N-methylhydrazine (MMH). How can I confirm this?

A2: You can confirm the presence of MMH by analyzing a certified MMH standard under the same chromatographic conditions. Alternatively, you can intentionally degrade a portion of your MFH standard by acidifying it (e.g., with dilute HCl) and warming it gently, then analyzing the resulting solution to see if the peak increases. Mass spectrometry (MS) can also be used to confirm the identity of the peak by its mass-to-charge ratio.

Q3: What is the best way to prepare biological samples for MFH analysis to minimize degradation?

A3: To minimize degradation, all sample preparation steps should be performed on ice or at reduced temperatures. If the biological matrix is acidic, it should be neutralized immediately upon collection. Protein precipitation with a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is a common and rapid method for sample cleanup that can help to minimize enzymatic degradation. Samples should be analyzed as quickly as possible after preparation.

Q4: Should I use derivatization for the analysis of MFH?

A4: While derivatization is often used for the analysis of the more volatile and reactive hydrolysis product, N-methylhydrazine (MMH), it is not always necessary for MFH itself, which is less volatile. Direct analysis of MFH is possible using both GC and HPLC. However, if you are experiencing issues with sensitivity or peak shape, derivatization to a more stable and chromatographically favorable compound can be a viable strategy.

IV. Quantitative Data on MFH Instability

The instability of MFH is a critical factor in its analysis. The primary degradation pathway is hydrolysis to N-methylhydrazine (MMH). The rate of this hydrolysis is highly dependent on pH and temperature.

Condition Effect on Stability Recommendation
Acidic pH (pH < 6) Accelerates hydrolysis to MMH.Avoid acidic conditions during sample collection, storage, and analysis. If unavoidable, keep the exposure time to a minimum and maintain low temperatures.
Neutral pH (pH 6-8) MFH is most stable in this range.Maintain samples and standards at a neutral pH whenever possible. Use buffered solutions.
Basic pH (pH > 8) Can also promote degradation, though generally less rapid than acidic conditions.Avoid strongly basic conditions.
Elevated Temperature Significantly increases the rate of hydrolysis at all pH values.Keep samples and standards refrigerated or on ice. Avoid high temperatures in the GC injector.

V. Experimental Protocols

Protocol 1: GC-MS Analysis of this compound (General Approach)

This protocol provides a general guideline. Specific parameters may need to be optimized for your instrument and application.

  • Sample Preparation:

    • For aqueous samples, if acidic, neutralize to pH 7 with a suitable buffer (e.g., phosphate (B84403) buffer).

    • For biological fluids (e.g., plasma, urine), perform a protein precipitation by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • GC-MS Conditions:

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point.

    • Injector Temperature: Start with a low temperature (e.g., 150-180°C) to minimize on-injector degradation.

    • Oven Program: A typical starting program could be: 50°C for 2 min, ramp at 10°C/min to 200°C, hold for 2 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injection Mode: Splitless injection is recommended for trace analysis.

    • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 30-150. For higher sensitivity, selected ion monitoring (SIM) can be used, monitoring characteristic ions of MFH (e.g., m/z 74, 44, 29).

Protocol 2: HPLC-UV Analysis of this compound (General Approach)

This protocol provides a general guideline. Specific parameters may need to be optimized for your instrument and application.

  • Sample Preparation:

    • Similar to GC-MS, ensure the sample is at a neutral pH.

    • Filter the sample through a 0.22 µm filter before injection to protect the column.

  • HPLC-UV Conditions:

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase: An isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 7.0) and an organic modifier (e.g., methanol or acetonitrile). A starting point could be 95:5 (v/v) aqueous:organic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

    • UV Detection: Monitor at a wavelength where MFH has absorbance (e.g., around 210 nm). A diode array detector (DAD) can be used to obtain the full UV spectrum for peak identification.

VI. Signaling Pathways and Experimental Workflows

Metabolic Activation and Degradation of this compound

The following diagram illustrates the key pathways of MFH metabolism and degradation. MFH can be formed from the hydrolysis of gyromitrin. It can then undergo further hydrolysis to the reactive N-methylhydrazine (MMH) or be metabolically activated by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can bind to cellular macromolecules like DNA, leading to genotoxicity and carcinogenicity.

Gyromitrin Gyromitrin MFH This compound (MFH) Gyromitrin->MFH Hydrolysis MMH N-Methylhydrazine (MMH) MFH->MMH Hydrolysis (Acid/Heat) P450 Cytochrome P450 Metabolism MFH->P450 ReactiveIntermediates Reactive Intermediates (e.g., methyldiazonium ion) MMH->ReactiveIntermediates Oxidation FormicAcid Formic Acid DNA_Adducts DNA Adducts ReactiveIntermediates->DNA_Adducts Covalent Binding CellularDamage Cellular Damage & Carcinogenesis DNA_Adducts->CellularDamage P450->ReactiveIntermediates Metabolic Activation

Caption: Metabolic pathway of this compound.

General Analytical Workflow for MFH Analysis

This diagram outlines a logical workflow for the analysis of MFH, from sample collection to data analysis, incorporating key decision points and quality control steps.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collection Sample Collection (Control pH and Temperature) Extraction Extraction / Cleanup (e.g., Protein Precipitation) Collection->Extraction Analysis GC-MS or HPLC-UV Analysis Extraction->Analysis Integration Peak Integration & Quantification Analysis->Integration Troubleshooting Troubleshooting Analysis->Troubleshooting Poor Peak Shape, Low Recovery, etc. Validation Data Validation (QC checks, Calibrations) Integration->Validation FinalReport FinalReport Validation->FinalReport Final Report cluster_prep cluster_prep Troubleshooting->cluster_prep Optimize Sample Prep cluster_analysis cluster_analysis Troubleshooting->cluster_analysis Optimize Instrument Parameters

Caption: General workflow for the analysis of MFH.

Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of N-Methyl-N-formylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of N-Methyl-N-formylhydrazine (MFH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of MFH.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues related to matrix effects in the LC-MS/MS analysis of this compound.

Issue 1: Poor Sensitivity and Low Analyte Response

Symptoms:

  • Low signal-to-noise ratio for MFH.

  • Inconsistent or non-reproducible peak areas.

  • Difficulty in achieving the desired lower limit of quantitation (LLOQ).

Possible Causes and Solutions:

CauseRecommended Solution
Ion Suppression Endogenous components from the biological matrix (e.g., phospholipids, salts) co-eluting with MFH can suppress its ionization. Solution: Improve sample preparation to remove interferences. Consider Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simple protein precipitation.[1][2]
Inefficient Derivatization MFH is a small, polar molecule that may exhibit poor retention on reversed-phase columns and low ionization efficiency. Derivatization is often crucial for enhancing its chromatographic and mass spectrometric properties.[3][4] Solution: Optimize the derivatization reaction. If using a derivatizing agent like p-tolualdehyde or benzaldehyde (B42025), ensure optimal pH, reaction time, and temperature.[4][5]
Suboptimal LC-MS/MS Parameters Incorrect mass transitions, collision energy, or source parameters can lead to a weak signal. Solution: Optimize MS parameters by infusing a standard solution of the derivatized MFH. Ensure the dwell time is adequate for the peak width.
Use of an Inappropriate Internal Standard (IS) A non-ideal internal standard may not adequately compensate for matrix effects. Solution: Utilize a stable isotope-labeled (SIL) internal standard of MFH (e.g., d3-MFH). A SIL-IS will co-elute with the analyte and experience similar matrix effects, providing more accurate quantification.[6]

Logical Workflow for Troubleshooting Low Sensitivity:

start Low MFH Signal check_ms Verify MS Parameters (Tune, Transitions, Voltages) start->check_ms check_lc Evaluate Chromatography (Peak Shape, Retention) check_ms->check_lc Parameters OK solution Improved Sensitivity check_ms->solution Parameters Optimized check_sample_prep Assess Sample Preparation (Recovery, Cleanliness) check_lc->check_sample_prep Chromatography OK check_lc->solution Chromatography Optimized check_derivatization Optimize Derivatization (Reagent, Conditions) check_sample_prep->check_derivatization Sample Prep OK check_sample_prep->solution Sample Prep Optimized use_sil_is Implement Stable Isotope-Labeled IS check_derivatization->use_sil_is Derivatization OK check_derivatization->solution Derivatization Optimized use_sil_is->solution

Caption: Troubleshooting workflow for low MFH signal.

Issue 2: High Variability in Results (Poor Precision and Accuracy)

Symptoms:

  • High coefficient of variation (%CV) for quality control (QC) samples.

  • Inaccurate back-calculation of calibration standards.

  • Significant lot-to-lot variation in biological matrix.

Possible Causes and Solutions:

CauseRecommended Solution
Differential Matrix Effects The extent of ion suppression or enhancement varies between different samples or matrix lots. Solution: The most effective way to correct for this is the use of a stable isotope-labeled internal standard.[6] If a SIL-IS is not available, matrix-matched calibrants and QC samples should be prepared using at least six different lots of the biological matrix.
Inconsistent Sample Preparation Variability in extraction recovery can lead to imprecise results. Solution: Automate the sample preparation process if possible. Ensure consistent timing, volumes, and mixing for all steps. Solid Phase Extraction often provides more consistent recoveries than Liquid-Liquid Extraction.
Analyte Instability MFH or its derivative may be unstable in the biological matrix or in the final extract. Solution: Investigate the stability of MFH under different storage conditions (freeze-thaw, bench-top, long-term). Ensure the stability of the derivatized product in the autosampler.
Carryover Residual analyte from a high concentration sample can be carried over to the next injection, affecting the accuracy of subsequent low concentration samples. Solution: Optimize the autosampler wash procedure. Use a wash solution that is a strong solvent for the derivatized MFH. Inject a blank sample after the highest calibrant to check for carryover.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique to minimize matrix effects for MFH analysis?

A: While the optimal technique can be matrix-dependent, Solid Phase Extraction (SPE) is generally recommended for providing the cleanest extracts and minimizing matrix effects compared to protein precipitation and Liquid-Liquid Extraction (LLE).[1] For MFH, a mixed-mode cation exchange SPE cartridge could be effective in retaining the derivatized, and likely more basic, analyte while washing away neutral and acidic interferences.

Q2: Is derivatization necessary for the analysis of this compound?

A: Yes, derivatization is highly recommended. As a small and polar molecule, MFH typically exhibits poor retention on conventional reversed-phase HPLC columns and may have low ionization efficiency in the mass spectrometer. Derivatization can improve its chromatographic retention, increase its mass, and enhance its ionization, leading to better sensitivity and specificity.[3][4] Common derivatizing reagents for hydrazines include benzaldehyde and its analogues.[4][5]

Q3: How can I assess the extent of matrix effects in my assay?

A: The post-extraction spike method is a common approach. You compare the peak area of MFH in a neat solution to the peak area of MFH spiked into an extracted blank matrix sample at the same concentration. The ratio of these peak areas gives the matrix factor. A value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.

Q4: What should I do if I observe significant ion suppression?

A: If significant ion suppression is observed, consider the following strategies:

  • Improve Sample Cleanup: Switch from protein precipitation to LLE or SPE to remove more matrix components.

  • Chromatographic Separation: Modify your LC gradient to better separate MFH from the co-eluting interferences.

  • Dilution: Dilute the sample extract to reduce the concentration of interfering components, if sensitivity allows.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for ion suppression that cannot be eliminated through sample preparation or chromatography.[6]

Q5: Which type of internal standard is best for MFH analysis?

A: A stable isotope-labeled (SIL) internal standard of MFH (e.g., N-methyl-d3-N-formylhydrazine) is the gold standard. A SIL-IS has nearly identical chemical and physical properties to the analyte and will behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for any matrix effects or variability.[6]

Experimental Protocols

General Protocol for Sample Preparation and Derivatization

This protocol is a general guideline and should be optimized for your specific application and matrix.

1. Sample Preparation (using Protein Precipitation - a simpler, though less clean, approach):

  • To 100 µL of plasma/urine sample, add the internal standard solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

2. Derivatization:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of a solution containing the derivatizing agent (e.g., 10 mg/mL p-tolualdehyde in methanol/acetic acid).[4][5]

  • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the derivatization reaction to complete.

  • After incubation, add the initial mobile phase to the sample for LC-MS/MS analysis.

Workflow for Sample Preparation and Derivatization:

start Biological Sample add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifuge Centrifuge protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate derivatize Derivatization Reaction evaporate->derivatize analyze LC-MS/MS Analysis derivatize->analyze

Caption: General workflow for MFH sample preparation.

Illustrative LC-MS/MS Parameters

These are example parameters and will require optimization for your specific instrumentation and derivatized analyte.

Liquid Chromatography:

ParameterSetting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions To be determined by infusing the derivatized MFH standard.

Quantitative Data Summary

The following table summarizes typical performance data that should be aimed for during method validation for MFH analysis. Actual values will be method-dependent.

ParameterAcceptance CriteriaTypical Expected Values
Linearity (r²) ≥ 0.99> 0.995
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (%RE) Within ±15% (±20% at LLOQ)Within ±10%
Recovery Consistent, precise, and reproducible85-115%
Matrix Effect (%CV) ≤ 15%< 15%

References

Technical Support Center: N-Methyl-N-formylhydrazine (MFH) Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of N-Methyl-N-formylhydrazine (MFH) in analytical standards.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling, storage, and analysis of MFH standards.

Problem Potential Cause Recommended Solution
Decreased peak area of MFH in chromatograms over a short period. Degradation of MFH in the analytical solution. MFH is susceptible to hydrolysis, particularly in aqueous and acidic solutions, and oxidation.Prepare MFH standard solutions fresh daily. If aqueous solutions are necessary, maintain a neutral or slightly basic pH if the analytical method allows. Use of an inert solvent like anhydrous acetonitrile (B52724) is recommended for stock solutions. Store solutions at 2-8°C and protect from light.
Appearance of unknown peaks in the chromatogram of an aged MFH standard. Formation of degradation products. The primary degradation products are N-methylhydrazine and formic acid via hydrolysis, and formaldehyde (B43269) and acetaldehyde (B116499) via oxidation.[1][2]To confirm the identity of degradation products, perform forced degradation studies (see Experimental Protocols). Use a validated stability-indicating HPLC method capable of separating MFH from its potential degradants.
Inconsistent analytical results between different preparations of the same standard concentration. Instability of the weighing form of MFH, improper handling, or solvent impurities. MFH can be sensitive to atmospheric moisture and oxygen.Handle solid MFH under an inert atmosphere (e.g., in a glovebox with nitrogen).[3] Use high-purity, anhydrous solvents for the preparation of standards.
Baseline noise or drifting in the chromatogram. Contamination of the HPLC system or degradation of MFH on the analytical column.Flush the HPLC system thoroughly. If the problem persists, consider that the column stationary phase may be interacting with the analyte or its degradants. A guard column may be beneficial.
Poor peak shape for MFH. Interaction of the analyte with the stationary phase or inappropriate mobile phase composition.Adjust the mobile phase pH. For basic compounds like hydrazines, a slightly basic mobile phase can sometimes improve peak shape. Ensure the column is appropriate for the analysis of polar, basic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (MFH)?

A1: The two main degradation pathways for MFH are hydrolysis and oxidation. Hydrolysis, especially under acidic conditions, results in the formation of N-methylhydrazine and formic acid.[3] Oxidation can lead to the formation of formaldehyde and acetaldehyde.[1][2]

Q2: What are the ideal storage conditions for MFH analytical standards?

A2: Solid MFH should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen), in a cool, dry, and dark place.[3] Stock solutions should be prepared in an anhydrous, inert solvent such as acetonitrile and stored at 2-8°C, protected from light. For aqueous solutions used as working standards, it is highly recommended to prepare them fresh before each use.

Q3: How can I minimize the degradation of MFH in my analytical solutions?

A3: To minimize degradation, prepare solutions fresh daily. Use high-purity, anhydrous solvents and store stock solutions at low temperatures. If an aqueous mobile phase is used, buffering it to a neutral or slightly basic pH may help to reduce hydrolysis. Minimize the exposure of solutions to air and light.

Q4: What type of analytical method is suitable for stability testing of MFH?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. This method should be able to separate the intact MFH from its potential degradation products, thus allowing for an accurate assessment of its stability.

Q5: How do I perform a forced degradation study for MFH?

A5: A forced degradation study involves subjecting a solution of MFH to various stress conditions to intentionally induce degradation. This helps in identifying potential degradation products and validating the stability-indicating nature of an analytical method. See the detailed protocol below.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for MFH

This protocol provides a general framework for an HPLC method suitable for the analysis of MFH and its degradation products. Method optimization and validation are required for specific applications.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0B: AcetonitrileGradient: 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Standard Preparation Prepare a 1 mg/mL stock solution of MFH in anhydrous acetonitrile. Dilute with the mobile phase to the desired concentration for working standards.
Protocol 2: Forced Degradation Study of MFH

This protocol outlines the conditions for a forced degradation study of MFH. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Stress Condition Procedure
Acid Hydrolysis Mix 1 mL of 1 mg/mL MFH solution with 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase.
Base Hydrolysis Mix 1 mL of 1 mg/mL MFH solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute with mobile phase.
Oxidation Mix 1 mL of 1 mg/mL MFH solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute with mobile phase.
Thermal Degradation Store the solid MFH at 105°C for 24 hours. Also, heat a solution of MFH in an inert solvent at 60°C for 24 hours.
Photodegradation Expose a solution of MFH to UV light (254 nm) and visible light for 24 hours.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_stability Stability Assessment prep_solid Weigh Solid MFH (Inert Atmosphere) prep_stock Prepare Stock Solution (Anhydrous Acetonitrile) prep_solid->prep_stock prep_work Prepare Working Standard (Fresh, Mobile Phase) prep_stock->prep_work hplc_inject Inject Sample prep_work->hplc_inject hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection (210 nm) hplc_separate->hplc_detect hplc_data Data Acquisition & Analysis hplc_detect->hplc_data compare Compare Results hplc_data->compare forced_degradation Forced Degradation Study forced_degradation->compare stability_testing Real-time Stability Testing stability_testing->compare

Caption: Workflow for MFH analytical standard preparation, analysis, and stability assessment.

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic Conditions) cluster_oxidation Oxidation MFH This compound hydrolysis_products N-methylhydrazine + Formic Acid MFH->hydrolysis_products H₂O / H⁺ oxidation_products Formaldehyde + Acetaldehyde MFH->oxidation_products [O]

Caption: Primary degradation pathways of this compound (MFH).

References

Technical Support Center: N-Methyl-N-formylhydrazine Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape during the analysis of N-Methyl-N-formylhydrazine. Below, you will find a comprehensive troubleshooting guide in a question-and-answer format to diagnose and resolve common issues, a detailed experimental protocol for improved analysis, and a summary of key chromatographic parameters.

Frequently Asked Questions (FAQs) and Troubleshooting

Poor peak shape for this compound is a common challenge due to its polar and reactive nature. The following FAQs address the most frequent issues observed in HPLC analysis.

Q1: My this compound peak is exhibiting significant tailing. What is the likely cause?

A1: Peak tailing for this compound, a polar compound with a predicted pKa of approximately 3.12, is often due to secondary interactions with the stationary phase. The primary cause is the interaction of the basic hydrazine (B178648) moiety with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2] These interactions lead to a portion of the analyte being retained longer, resulting in an asymmetrical peak.

Q2: How can I reduce peak tailing for this compound?

A2: To minimize peak tailing, consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to 2.5-3.0 will protonate the residual silanol groups, reducing their ability to interact with the basic analyte.[1][2]

  • Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 or a polar-embedded column. These columns have fewer accessible silanol groups, which significantly reduces secondary interactions.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol interactions and maintain a consistent pH at the column surface.[1]

Q3: I am observing peak fronting for my this compound standard. What could be the issue?

A3: Peak fronting, which appears as a leading edge or "shark-fin" shape, is typically caused by:

  • Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume (volume overload) can saturate the stationary phase at the column inlet, leading to fronting.[3]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte can travel through the initial part of the column too quickly, causing a distorted, fronting peak.

Q4: My peak for this compound is broad and not sharp. How can I improve this?

A4: Broad peaks can be caused by several factors:

  • Column Degradation: An old or contaminated column will lose its efficiency, leading to broader peaks. If the problem persists after implementing other troubleshooting steps, consider replacing the column.[2]

  • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can contribute to band broadening. Minimize tubing lengths and use appropriate inner diameters for your system.

  • High Detector Time Constant: A detector time constant that is set too high can cause peak broadening. Ensure this setting is appropriate for the peak width.[4]

Q5: Can the sample preparation and handling affect the peak shape of this compound?

A5: Yes, absolutely. This compound is described as volatile and should be stored at 2-8°C. Improper handling can lead to degradation. To ensure good peak shape and accurate quantification, it is crucial to:

  • Use Freshly Prepared Samples: Prepare samples fresh and keep them cool in the autosampler if possible.

  • Dissolve in Mobile Phase: Whenever feasible, dissolve the sample in the initial mobile phase to avoid solvent mismatch effects.

  • Filter Samples: Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter to remove particulates that could clog the column frit.

Data Presentation: Chromatographic Parameter Optimization

The following table summarizes key chromatographic parameters and their impact on the peak shape of this compound, providing a structured approach to method development and troubleshooting.

ParameterRecommended SettingRationale for Good Peak ShapePotential Issues with Poor Setting
Column High-purity, end-capped C18 or Polar-Embedded Phase (e.g., C18 with amide or carbamate (B1207046) groups)Minimizes silanol interactions, reducing peak tailing for basic compounds.Standard, non-end-capped C18 can lead to significant peak tailing.
Mobile Phase pH 2.5 - 3.0Protonates residual silanols to reduce secondary interactions with the basic analyte.pH > 4 can lead to increased silanol ionization and severe peak tailing.
Buffer 20-50 mM Phosphate (B84403) or FormateMaintains a stable pH and masks silanol activity.Low buffer concentration may not effectively control pH at the silica (B1680970) surface, causing tailing.
Organic Modifier Acetonitrile or MethanolAppropriate solvent strength for elution.A too-strong organic solvent in the sample diluent can cause peak fronting.
Sample Solvent Initial Mobile Phase CompositionEnsures compatibility and prevents peak distortion upon injection.A stronger solvent than the mobile phase can cause peak fronting or splitting.
Injection Volume 1-10 µLAvoids column overload.High injection volumes can lead to peak fronting and broadening.
Sample Concentration Low (e.g., 1-100 µg/mL)Prevents mass overload of the stationary phase.High sample concentration is a common cause of peak fronting.
Column Temperature 30-40 °CImproves mass transfer and can sharpen peaks.Inconsistent temperature can lead to retention time shifts.

Experimental Protocol: Optimized HPLC Method for this compound

This protocol provides a starting point for achieving a good peak shape for this compound without derivatization.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • Potassium phosphate monobasic (for buffer preparation)

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: High-purity, end-capped C18 column (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 25 mM potassium phosphate buffer, pH adjusted to 2.8 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the initial mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

4. System Suitability:

  • Inject the mid-range standard solution five times.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • The tailing factor for the this compound peak should be between 0.9 and 1.5.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

G Troubleshooting Workflow for Poor Peak Shape of this compound start Poor Peak Shape Observed peak_type Identify Peak Shape (Tailing, Fronting, Broad) start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting broad Broad Peak peak_type->broad Broad check_ph Check Mobile Phase pH (Is it 2.5-3.0?) tailing->check_ph adjust_ph Adjust pH to 2.5-3.0 check_ph->adjust_ph No check_column Check Column Type (Is it end-capped?) check_ph->check_column Yes adjust_ph->check_column use_endcapped Use High-Purity End-Capped or Polar-Embedded Column check_column->use_endcapped No increase_buffer Increase Buffer Strength (20-50 mM) check_column->increase_buffer Yes use_endcapped->increase_buffer end Peak Shape Improved increase_buffer->end check_concentration Check Sample Concentration and Injection Volume fronting->check_concentration dilute_sample Dilute Sample or Reduce Injection Volume check_concentration->dilute_sample High check_solvent Check Sample Solvent check_concentration->check_solvent Low dilute_sample->check_solvent use_mobile_phase Dissolve Sample in Initial Mobile Phase check_solvent->use_mobile_phase Stronger than Mobile Phase check_solvent->end OK use_mobile_phase->end check_system Check for Extra-Column Volume and Column Age broad->check_system optimize_system Minimize Tubing Length and Consider New Column check_system->optimize_system High Volume/ Old Column check_system->end OK optimize_system->end

Caption: A troubleshooting workflow for addressing poor chromatographic peak shape of this compound.

References

selecting the optimal derivatization agent for GC-MS analysis of N-Methyl-N-formylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal derivatization agent for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-Methyl-N-formylhydrazine.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Direct GC-MS analysis of this compound and other hydrazines is challenging due to their high polarity, low volatility, and potential thermal instability.[1] Derivatization converts these compounds into less polar, more volatile, and more thermally stable derivatives, improving chromatographic separation and detection sensitivity.[1][2][3]

Q2: What are the most common types of derivatization agents for hydrazines?

A2: The most common derivatization approaches for hydrazines fall into three main categories:

  • Reaction with Aldehydes and Ketones: Simple and rapid reactions to form stable hydrazones. Acetone (B3395972) and benzaldehyde (B42025) are common reagents.[1][4]

  • Silylation: Replaces active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group, increasing volatility and thermal stability.[2][3] Common reagents include BSTFA, MSTFA, and MTBSTFA.[5][6]

  • Acylation: Introduces an acyl group, often fluorinated, to reduce polarity and enhance detectability, especially with an electron capture detector (ECD).[7] Reagents include trifluoroacetic anhydride (B1165640) (TFAA) and pentafluoropropionic anhydride (PFPA).[5][7]

Q3: Which derivatization agent is best for my application?

A3: The optimal agent depends on your specific analytical needs, including required sensitivity, sample matrix, and available instrumentation. For general guidance:

  • For simplicity and speed, consider acetone, which can often act as both the solvent and the derivatizing reagent.[1][8]

  • For high sensitivity, fluorinated acylation reagents can be effective, particularly with an ECD.[7]

  • For improved stability of the derivative, silylation with a reagent like MTBSTFA, which forms more hydrolysis-resistant t-BDMS derivatives, is a good option.[2]

Q4: I am observing poor peak shape (tailing) for my derivatized analyte. What could be the cause?

A4: Peak tailing can result from several factors:

  • Incomplete Derivatization: Unreacted this compound can interact with active sites in the GC system. Optimize reaction conditions (time, temperature, reagent concentration).

  • Active Sites in the GC System: The injector liner, column, or even glassware can have active sites that interact with the analyte.[7] Ensure proper deactivation of glassware and use a deactivated liner and column.[9]

  • Column Bleed: Degradation of the column's stationary phase can lead to poor peak shape.[10]

Q5: My silylation derivatization is giving inconsistent results. What should I check?

A5: Silylation reagents are notoriously sensitive to moisture.[2][3] Ensure that your sample and solvents are anhydrous and that the reaction is carried out in a dry environment. Store silylation reagents under inert gas and tightly sealed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Peak Response Incomplete derivatization reaction.Optimize reaction conditions (e.g., increase temperature, time, or reagent concentration).
Decomposition of the analyte or derivative in the injector.Lower the injector temperature.[11] Use a deactivated glass liner.
Leak in the GC-MS system.Perform a leak check of the system.[9]
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column.Use a deactivated liner and column. Trim the front end of the column.[9]
Inappropriate solvent for injection.Ensure the injection solvent is compatible with the stationary phase.[10]
Co-elution with a matrix component.Adjust the GC temperature program or select a more specific mass fragment for monitoring.
Ghost Peaks or High Baseline Noise Contamination of the syringe, inlet, or column.Clean the syringe and inlet. Bake out the column.[9]
Impure carrier gas.Use high-purity carrier gas and ensure gas filters are functional.[10]
Column bleed.Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.[10]
Irreproducible Results Inconsistent sample or reagent volumes.Use calibrated pipettes and autosamplers for precise liquid handling.
Instability of the derivatization product.Analyze the derivatized sample as soon as possible. Check the stability of the derivative over time.
Moisture contamination, especially for silylation.Ensure all glassware, solvents, and the sample are dry. Work under an inert atmosphere if necessary.[2]

Comparison of Derivatization Agents for Hydrazine (B178648) Analysis

Derivatization Agent Derivative Type Advantages Disadvantages Typical Reaction Conditions Reported LOQ/Sensitivity
Acetone Hydrazone (Acetone Azine)Simple, fast, low toxicity; reagent can also be the solvent.[1][8]May not be suitable for all complex matrices.Room temperature, rapid reaction.[1]0.1 ppm (for hydrazine in drug substance by headspace GC-MS).[8]
Benzaldehyde HydrazoneForms a stable derivative suitable for GC-MS analysis.[4]May require removal of excess reagent.Not specified in detail, but generally involves incubation.High sensitivity reported for a similar compound (2-Hydroxy Ethyl Hydrazine).[4]
BSTFA / MSTFA (Silylation) Trimethylsilyl (TMS) DerivativeForms volatile and thermally stable derivatives.[2][3][5] MSTFA byproducts are highly volatile.[6]Derivatives can be moisture-sensitive.[2]Typically requires heating (e.g., 60-90°C) for a set time (e.g., 30-60 min).Not specified for hydrazines, but generally provides good sensitivity.
MTBSTFA (Silylation) t-Butyldimethylsilyl (t-BDMS) DerivativeForms derivatives that are ~10,000 times more stable against hydrolysis than TMS ethers.[2]Slower reaction rate compared to TMS reagents.Often requires heating for an extended period.Not specified for hydrazines.
TFAA / PFPA / HFBA (Acylation) Perfluoroacyl DerivativeHighly volatile and stable derivatives.[7] Enhances sensitivity for Electron Capture Detectors (ECD).Reagents and byproducts can be corrosive and damage the GC column if not handled properly.[7][12]Can often be performed at room temperature or with gentle heating.[7]Not specified for hydrazines.

Experimental Protocols

Protocol 1: Derivatization with Acetone

This protocol is adapted from a method for the determination of hydrazine in drug substances.[8]

  • Sample Preparation: Accurately weigh the sample containing this compound into a headspace vial.

  • Derivatization: Add a known volume of acetone to the vial. Acetone will serve as both the solvent and the derivatizing agent. For a 10 mg sample, 1 mL of acetone can be used as a starting point.

  • Incubation: Seal the vial and vortex to mix. The reaction is typically rapid and can proceed at room temperature.[1][13]

  • Analysis: Analyze the headspace of the vial by GC-MS. The resulting derivative is acetone N-methyl-N-formylhydrazone.

Protocol 2: Silylation with BSTFA (+TMCS)

This is a general protocol for silylation and should be optimized for this compound.

  • Sample Preparation: Place the sample in a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Add an appropriate solvent (e.g., pyridine, acetonitrile) and the silylation reagent (e.g., BSTFA with 1% TMCS). The catalyst TMCS can help in derivatizing hindered groups.[2]

  • Incubation: Seal the vial and heat at 60-80°C for 30-60 minutes.

  • Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS.

Protocol 3: Acylation with Trifluoroacetic Anhydride (TFAA)

This is a general protocol for acylation and should be optimized.

  • Sample Preparation: Place the sample in a reaction vial and ensure it is free of water.

  • Derivatization: Add a suitable solvent (e.g., acetonitrile (B52724) or pyridine) and TFAA. Pyridine can act as a catalyst and an acid scavenger.[7]

  • Incubation: Seal the vial and let it react at room temperature or with gentle heating (e.g., 50-70°C) for 15-30 minutes.

  • Analysis: Inject an aliquot of the reaction mixture into the GC-MS. Note: Acidic byproducts can be harmful to the column, so using a reagent like N-methyl-bis(trifluoroacetamide) (MBTFA), which does not produce acidic byproducts, may be advantageous.[7]

Visualizations

Derivatization_Workflow Workflow for Selecting a Derivatization Agent for this compound start Start: Analyze This compound check_volatility Is direct analysis feasible? (Check volatility & thermal stability) start->check_volatility direct_analysis Direct GC-MS Analysis check_volatility->direct_analysis Yes derivatization_needed Derivatization Required check_volatility->derivatization_needed No validate Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) direct_analysis->validate choose_method Select Derivatization Approach derivatization_needed->choose_method aldehyde_ketone Aldehyde/Ketone Reaction (e.g., Acetone) choose_method->aldehyde_ketone Simplicity & Speed silylation Silylation (e.g., BSTFA, MTBSTFA) choose_method->silylation Improved Stability acylation Acylation (e.g., TFAA) choose_method->acylation High Sensitivity (ECD) optimize Optimize Reaction Conditions (Temp, Time, Concentration) aldehyde_ketone->optimize silylation->optimize acylation->optimize optimize->validate end End: Routine Analysis validate->end

Caption: Decision workflow for derivatization agent selection.

Troubleshooting_Logic Troubleshooting Logic for GC-MS Analysis of Derivatives problem Problem Encountered (e.g., No Peak, Poor Shape) check_sample_prep Review Sample Prep & Derivatization Protocol problem->check_sample_prep sample_prep_ok Protocol Followed Correctly check_sample_prep->sample_prep_ok Yes sample_prep_issue Issue in Sample Prep (e.g., moisture, wrong conc.) check_sample_prep->sample_prep_issue No check_instrument Check GC-MS Instrument sample_prep_ok->check_instrument re_prepare Re-prepare Sample sample_prep_issue->re_prepare re_analyze Re-analyze Sample re_prepare->re_analyze check_injection Check Syringe & Inlet check_instrument->check_injection No Peak check_column Check Column Condition check_instrument->check_column Poor Peak Shape check_ms Check MS Detector check_instrument->check_ms Low Sensitivity resolve_instrument Clean/Replace Components, Perform Maintenance check_injection->resolve_instrument check_column->resolve_instrument check_ms->resolve_instrument resolve_instrument->re_analyze

Caption: Logical flow for troubleshooting common GC-MS issues.

References

strategies to prevent interference in the electrochemical detection of N-Methyl-N-formylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to interference in the electrochemical detection of N-Methyl-N-formylhydrazine (NMFH) and related hydrazine (B178648) compounds.

Troubleshooting Guide

Problem: Poor sensitivity or no detectable signal for NMFH.

Possible Causes & Solutions:

  • High Overpotential at Bare Electrodes: The direct oxidation of NMFH and hydrazines on unmodified electrodes often requires a high overpotential, leading to low sensitivity and a poor signal-to-noise ratio.

    • Solution: Modify the working electrode with a suitable catalyst to lower the oxidation potential and enhance the current response. Common modifications include metal nanoparticles (e.g., gold, platinum), metal oxides, or conductive polymers.[1][2][3]

  • Incorrect pH of the Supporting Electrolyte: The electrochemical oxidation of hydrazines is a pH-dependent process.[2] The unprotonated form of hydrazine is the electroactive species.

    • Solution: Optimize the pH of your supporting electrolyte. For many hydrazine compounds, a neutral or slightly alkaline pH (e.g., pH 7-9) provides the best results.[4]

  • Inactive Electrode Surface: The electrode surface may be fouled or inactive.

    • Solution: Ensure your electrode is properly cleaned and polished before each experiment. For modified electrodes, verify the successful deposition and activity of the modifier.

Problem: Inconsistent or non-reproducible results.

Possible Causes & Solutions:

  • Electrode Surface Instability: The modifying layer on the electrode may not be stable over multiple measurements.

    • Solution: Choose a robust modification method and material. For example, electropolymerization can create a stable polymer film. Ensure proper adhesion of nanomaterials to the electrode surface.

  • Variable Sample Matrix Effects: Components in your sample matrix may be interfering with the measurement.

    • Solution: Implement a sample preparation strategy to remove or minimize interfering species. This could include dilution, extraction, or filtration.

  • Inconsistent Experimental Conditions: Minor variations in experimental parameters can lead to significant differences in results.

    • Solution: Strictly control experimental conditions such as pH, temperature, scan rate, and potential window.

Problem: Suspected interference from other species in the sample.

Possible Causes & Solutions:

  • Co-oxidation of Interfering Compounds: Other electroactive species in your sample may be oxidizing at a similar potential to NMFH.

    • Solution 1: Electrode Modification for Selectivity: Utilize electrode modifications that are selective for the oxidation of NMFH. For example, some metal oxides or polymers can exhibit specific catalytic activity towards hydrazines.

    • Solution 2: Optimize Applied Potential: Use a detection potential that is as low as possible to selectively oxidize NMFH while minimizing the oxidation of interfering species. Differential Pulse Voltammetry (DPV) can offer better resolution than Cyclic Voltammetry (CV) in separating overlapping peaks.

    • Solution 3: Sample Pre-treatment: Employ sample preparation techniques to remove known interferents.[5]

  • Non-specific Adsorption (Fouling): Interfering species may adsorb onto the electrode surface, blocking the active sites and preventing NMFH from reaching the electrode.

    • Solution: Modify the electrode with materials that resist fouling, such as certain polymers or self-assembled monolayers. A cleaning step between measurements is also crucial.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering species in the electrochemical detection of NMFH?

A1: Based on studies of hydrazine, which is structurally similar to NMFH, common interfering species include:

  • Inorganic Ions: Mg²⁺, K⁺, Zn²⁺, Fe²⁺, Na⁺, NO₂⁻, CH₃COO⁻, SO₄²⁻, and Cl⁻.[6][7]

  • Organic Molecules: Ascorbic acid, uric acid, and glucose are common interferents in biological samples. In industrial or environmental samples, other reducing agents or electroactive organic compounds can also interfere.

Q2: How can I improve the selectivity of my electrochemical sensor for NMFH?

A2: Improving selectivity is crucial for accurate detection. Here are some key strategies:

  • Electrode Modification: This is the most effective strategy. Modifying a glassy carbon electrode (GCE) or other substrate with materials like gold nanoparticles (AuNPs), metal oxides (e.g., VOx-RuOx), or conductive polymers (e.g., PEDOT:PSS) can significantly enhance selectivity and sensitivity towards hydrazines.[1][6]

  • pH Optimization: Since the oxidation potential of many interfering species is also pH-dependent, optimizing the pH of the supporting electrolyte can help to shift the oxidation potentials apart, allowing for better resolution.

  • Use of Selective Membranes: Applying a selective membrane, such as Nafion, over the modified electrode can help to repel negatively charged interfering species.

Q3: What is the general mechanism of electrochemical oxidation of hydrazines?

A3: The electrochemical oxidation of hydrazine is generally understood to be an irreversible, multi-electron transfer process. The unprotonated form of hydrazine (N₂H₄) is the electroactive species. The overall reaction involves the transfer of four electrons and four protons, leading to the formation of nitrogen gas and water.[2] The oxidation of NMFH is expected to follow a similar pathway, potentially with the formation of diazenium (B1233697) and radical intermediates.[5]

Q4: Can you provide a basic protocol for modifying an electrode for NMFH detection?

A4: A general protocol for modifying a Glassy Carbon Electrode (GCE) with a composite material is as follows. Note that specific parameters will need to be optimized for your particular application.

General Electrode Modification Workflow

Electrode_Modification_Workflow cluster_modification Modification Step start Start: Clean GCE polish Polish with Alumina (B75360) Slurry start->polish sonicate Sonicate in DI Water & Ethanol (B145695) polish->sonicate dry Dry Electrode sonicate->dry prepare_suspension Prepare Nanomaterial Suspension drop_cast Drop-cast Suspension onto GCE dry->drop_cast prepare_suspension->drop_cast dry_modified Dry Modified Electrode drop_cast->dry_modified ready Electrode Ready for Measurement dry_modified->ready

Caption: General workflow for modifying a glassy carbon electrode.

Q5: How do I perform a selectivity study to evaluate interference?

A5: A selectivity study is performed by measuring the electrochemical response of your sensor to NMFH in the presence of potential interfering species.

Interference Study Workflow

Interference_Study_Workflow start Prepare NMFH Solution of Known Concentration measure_nmfh Measure Electrochemical Signal (e.g., DPV) of NMFH Alone start->measure_nmfh add_interferent Add Potential Interfering Species (e.g., 10x concentration of NMFH) measure_nmfh->add_interferent measure_mixture Measure Electrochemical Signal of the Mixture add_interferent->measure_mixture compare Compare the NMFH Signal Before and After Adding the Interferent measure_mixture->compare calculate Calculate the Percentage of Signal Change compare->calculate end Determine the Degree of Interference calculate->end

Caption: A typical workflow for an interference study.

Data Presentation

The following table summarizes the interference effects of various species on the detection of hydrazine, which can be used as a proxy for estimating potential interference in NMFH detection. The data is compiled from a study using an electrochemically reduced graphene oxide and PEDOT:PSS modified GCE.[6]

Table 1: Interference Study of Various Species on Hydrazine Detection

Interfering SpeciesInterference Ratio (Interferent:Hydrazine)Recovery (%)
Mg²⁺1:196.7
K⁺1:197.4
Zn²⁺1:195.8
Fe²⁺1:195.2
Na⁺1:198.1
NO₂⁻1:196.5
CH₃COO⁻1:197.8
SO₄²⁻1:198.3
Cl⁻1:197.1
Ascorbic Acid1:196.3
Chlorophenol1:195.9
Triclosan1:195.5
Combined Interferences1:1 (each)94.7

Recovery is calculated as the percentage of the original hydrazine signal after the addition of the interfering species.

The following table compares the analytical performance of different modified electrodes for hydrazine detection, which can guide the selection of an appropriate sensor for NMFH analysis.

Table 2: Comparison of Analytical Performance of Various Modified Electrodes for Hydrazine Detection

Modified ElectrodeAnalytical MethodLinear Range (µM)Detection Limit (µM)Reference
ErGO/PEDOT:PSS/GCEDPV/Amperometry0.2–1000.01[6][7]
pDA/ITOCyclic Voltammetry100–10,0001[4][8][9]
AuNPs/(VOx-RuOx)/CNT/GCEAmperometry0.03–1000.10[1]
Poly(dicyandiamide)/SPCEAmperometry0.02–10000.0067[10]
Nanoporous Gold (NPG)Chronoamperometry0.005–20500.00437[11]

Experimental Protocols

Protocol 1: Preparation of a Poly(dopamine) Modified Indium Tin Oxide (pDA/ITO) Electrode [4][8][9]

  • Cleaning the ITO Electrode:

    • Sequentially sonicate the bare ITO electrode in acetone, ethanol, and ultrapure water for 15 minutes each.

    • Dry the electrode under a stream of nitrogen.

  • Modification with Polydopamine:

    • Prepare a solution of 1 mM dopamine (B1211576) in a Tris buffer (e.g., pH 8-9).

    • Immerse the cleaned ITO electrode in the dopamine solution for a specified time (e.g., 30 minutes) at room temperature. The solution will gradually darken as dopamine polymerizes.

    • After immersion, rinse the electrode thoroughly with ultrapure water to remove any non-adherent polymer.

    • Dry the pDA/ITO electrode before use.

Protocol 2: Fabrication of an Electrochemically Reduced Graphene Oxide/PEDOT:PSS (ErGO/PEDOT:PSS) Modified Glassy Carbon Electrode (GCE) [6][12]

  • Cleaning the GCE:

    • Polish the GCE surface with 0.3 and 0.05 µm alumina slurry on a polishing cloth.

    • Rinse thoroughly with ultrapure water.

    • Sonicate in a 1:1 mixture of ethanol and ultrapure water for 5 minutes.

    • Allow the electrode to dry at room temperature.

  • Preparation of the GO/PEDOT:PSS Composite:

    • Disperse a known amount of graphene oxide (GO) in an aqueous solution of PEDOT:PSS.

    • Sonicate the mixture to obtain a homogeneous suspension.

  • Modification of the GCE:

    • Drop-cast a small volume (e.g., 5 µL) of the GO/PEDOT:PSS suspension onto the cleaned GCE surface.

    • Allow the solvent to evaporate completely at room temperature or under an infrared lamp.

  • Electrochemical Reduction:

    • Perform cyclic voltammetry in a suitable electrolyte (e.g., 0.1 M phosphate (B84403) buffer, pH 7) for a number of cycles (e.g., 20 cycles) in a potential window where GO reduction occurs (e.g., 0 to -1.5 V). This step reduces the graphene oxide to electrochemically reduced graphene oxide (ErGO).

    • The ErGO/PEDOT:PSS/GCE is now ready for use.

Disclaimer: The information provided here is largely based on studies of hydrazine due to the limited availability of specific data on this compound. While the chemical similarity suggests that these strategies will be effective for NMFH, researchers should validate these methods for their specific application.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Validation of N-Methyl-N-formylhydrazine Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of N-Methyl-N-formylhydrazine (NMFH), a potential genotoxic impurity. The validation of these methods, in strict adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines, is critical for regulatory compliance and patient safety.

This compound is a reactive compound that can emerge as an impurity during the synthesis of certain active pharmaceutical ingredients (APIs). Due to its potential genotoxicity, regulatory authorities mandate its control at trace levels, often in the parts-per-million (ppm) range.[1] The development and validation of robust and sensitive analytical methods are therefore essential. This guide explores two common analytical approaches: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comparative analysis of their performance based on ICH validation parameters.

Method Comparison: HPLC-UV vs. GC-MS for NMFH Analysis

The choice between HPLC-UV and GC-MS for the analysis of NMFH depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both techniques typically require a derivatization step to enhance the volatility and/or detectability of NMFH.

Validation ParameterHPLC-UV with DerivatizationGC-MS with DerivatizationICH Guideline (Q2(R1)) Reference
Specificity Good to Excellent. Derivatization shifts the chromophore to a region with less interference from the API. Chromatographic separation further ensures specificity.Excellent. Mass spectrometry provides high selectivity based on the mass-to-charge ratio of the analyte and its fragments.--INVALID-LINK--
Linearity Typically excellent (r² > 0.99) over a defined concentration range (e.g., LOQ to 150% of the specification limit).Excellent (r² > 0.99) over a wide dynamic range.--INVALID-LINK--
Range Dependent on linearity, accuracy, and precision. Suitable for quantitation at low ppm levels.Generally offers a wider linear range, suitable for trace-level to higher concentration analysis.--INVALID-LINK--
Accuracy High, with recovery values typically between 90-110%.High, with recovery values typically between 85-115%.--INVALID-LINK--
Precision (Repeatability & Intermediate Precision) High, with Relative Standard Deviation (RSD) typically < 5%.High, with RSD typically < 10%.--INVALID-LINK--
Limit of Detection (LOD) Low, often in the sub-ppm range (e.g., ~0.1 ppm).Very low, can reach low parts-per-billion (ppb) levels depending on the instrument.--INVALID-LINK--
Limit of Quantitation (LOQ) Low, typically around 0.3 ppm.Very low, enabling precise measurement at sub-ppm levels.--INVALID-LINK--
Robustness Good. Method performance is evaluated against deliberate small variations in parameters like pH, mobile phase composition, and temperature.Good. Assessed by varying parameters such as injection temperature, flow rate, and temperature program.--INVALID-LINK--

Experimental Protocols

Below are detailed experimental protocols for the determination of NMFH, presented as representative methods for HPLC-UV and GC-MS.

HPLC-UV Method with Pre-column Derivatization

This method involves the reaction of NMFH with a derivatizing agent to form a product with a strong UV chromophore, allowing for sensitive detection.

1. Reagents and Materials:

  • This compound reference standard

  • Active Pharmaceutical Ingredient (API) sample

  • Derivatizing agent solution (e.g., 0.1% p-Anisaldehyde in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic or gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by the UV spectrum of the derivatized product (e.g., 330 nm for p-Anisaldehyde derivative).

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve NMFH reference standard in a suitable solvent (e.g., acetonitrile/water) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment.

  • Derivatization of Standards: To an aliquot of each working standard solution, add the derivatizing agent solution and allow the reaction to proceed under controlled conditions (e.g., 60 °C for 30 minutes).

  • Sample Preparation: Accurately weigh the API sample and dissolve it in a suitable solvent.

  • Derivatization of Sample: Treat the sample solution with the derivatizing agent under the same conditions as the standards.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Validation Parameters to be Assessed:

  • Specificity (peak purity analysis, comparison with blank and underivatized sample).

  • Linearity (injection of at least five concentrations).

  • Range.

  • Accuracy (spiking the API sample with known amounts of NMFH at different levels).

  • Precision (repeatability and intermediate precision).

  • LOD and LOQ (determined by signal-to-noise ratio or from the linearity curve).

  • Robustness (varying chromatographic parameters).

GC-MS Method with Derivatization

This method offers high selectivity and sensitivity for the analysis of NMFH, particularly in complex matrices.

1. Reagents and Materials:

  • This compound reference standard

  • Active Pharmaceutical Ingredient (API) sample

  • Derivatizing agent (e.g., Acetone)

  • Solvent (e.g., Dichloromethane, GC grade)

  • Internal Standard (e.g., a deuterated analog, if available)

  • Anhydrous sodium sulfate

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C).

  • Injection Mode: Splitless

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized NMFH.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of NMFH in a suitable solvent.

  • Working Standard Solutions: Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Dissolve a known amount of the API in the chosen solvent.

  • Derivatization: To both standard and sample solutions, add the derivatizing agent (e.g., acetone) and allow the reaction to complete.

  • Extraction (if necessary): If the API is not soluble in the injection solvent, a liquid-liquid extraction may be required. Dry the organic layer with anhydrous sodium sulfate.

  • Internal Standard: Add the internal standard to all standard and sample solutions at a constant concentration.

4. Validation Parameters to be Assessed:

  • Specificity (mass spectral confirmation, chromatographic resolution).

  • Linearity.

  • Range.

  • Accuracy.

  • Precision.

  • LOD and LOQ.

  • Robustness.

Visualizing the Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method for NMFH in accordance with ICH guidelines.

analytical_method_validation_workflow start Method Development & Optimization protocol Define Validation Protocol & Acceptance Criteria start->protocol specificity Specificity protocol->specificity linearity Linearity range_node Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod LOD loq LOQ robustness Robustness specificity->linearity linearity->range_node range_node->accuracy accuracy->precision precision->lod lod->loq loq->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for analytical method validation as per ICH guidelines.

Logical Relationship in NMFH Analysis

The decision-making process for selecting an appropriate analytical method for this compound can be visualized as follows:

Method_Selection_Logic start Start: Need to Analyze NMFH is_trace {Is trace level quantitation required? (< 1 ppm)} start->is_trace complex_matrix {Is the sample matrix complex?} is_trace->complex_matrix No gcms Select GC-MS (High Sensitivity & Specificity) is_trace->gcms Yes complex_matrix->gcms Yes hplcuv Select HPLC-UV (Good for routine QC) complex_matrix->hplcuv No derivatization Derivatization Required gcms->derivatization hplcuv->derivatization end Proceed with Method Validation derivatization->end

Caption: Decision tree for selecting an analytical method for NMFH.

By carefully considering the validation parameters and selecting the most appropriate analytical technique, researchers and scientists can ensure the accurate and reliable determination of this compound, thereby safeguarding the quality and safety of pharmaceutical products.

References

A Comparative Analysis of the Carcinogenic Potency of N-Methyl-N-formylhydrazine and Other Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the carcinogenic potency of N-Methyl-N-formylhydrazine (MFH) and other selected hydrazine (B178648) derivatives: 1,2-Dimethylhydrazine (DMH), Isoniazid (B1672263), Hydrazine, and Procarbazine (B1678244). The information is compiled from various animal studies to assist researchers and professionals in understanding the relative carcinogenic risks associated with these compounds.

Comparative Carcinogenic Potency

The carcinogenic potency of hydrazine derivatives varies significantly, influenced by their chemical structure, metabolic activation pathways, and the biological system exposed. This compound (MFH), a component of the false morel mushroom Gyromitra esculenta, has demonstrated carcinogenicity in mice and hamsters, inducing tumors in the liver, lungs, and gallbladder.[1][2] Its carcinogenic activity is attributed to its metabolic conversion to reactive intermediates.

1,2-Dimethylhydrazine (DMH) is a potent and widely studied colon carcinogen in rodents.[3][4] Its high tissue specificity makes it a common tool for inducing experimental colon cancer in animal models. Isoniazid, a primary drug for tuberculosis treatment, has shown conflicting evidence regarding its carcinogenicity in humans, with some studies suggesting a weak carcinogenic effect.[5][6][7][8] Animal studies have indicated that it can induce tumors in mice.

Hydrazine, used as a high-energy rocket fuel and in various industrial applications, is considered a probable human carcinogen, with animal studies demonstrating the induction of lung and liver tumors.[9][10] Procarbazine, an antineoplastic agent, is a known carcinogen, and its use in chemotherapy is associated with an increased risk of secondary malignancies.[11][12][13][14][15][16][17]

The following table summarizes the quantitative data on the carcinogenic potency of these hydrazine derivatives from selected animal bioassays.

Data Presentation: Carcinogenic Potency of Hydrazine Derivatives

ChemicalAnimal Species (Strain)Route of AdministrationDoseDuration of StudyTarget Organ(s)Tumor Incidence (Treated)Tumor Incidence (Control)Reference
This compound (MFH) Swiss MiceSingle subcutaneous injection180 µg/g body weight (females)LifetimeLungs40%Not specified[18]
Swiss MiceDrinking water0.0039% solutionLifetimeLungs, Liver, Blood vessels, Gallbladder, Bile ducts77%, 46%, 21%, 10%, 7%18%, 1%, 6%, 0%, 0%[2]
1,2-Dimethylhydrazine (DMH) Wistar RatsSubcutaneous injection20 mg/kg body weight (once a week)14 weeksColonNot specified (oxidative stress and inflammation markers significantly increased)Not specified[3]
F344 RatsSubcutaneous injection20 mg/kg body weight (once a week for 8 weeks)34 weeksColonIncreased aberrant crypt foci and tumorsNot specified[19]
Fischer 344 RatsIntramuscular injection20 mg/kg body weight (weekly for 20 weeks)8 monthsLarge and small bowel88%Not specified[20]
Isoniazid Swiss MiceOral0.01% in diet40 weeksLungs77%32%[5]
Hydrazine Sulfate Swiss MiceOral (drinking water)0.012%LifetimeLungs100% (males), 94% (females)22% (males), 15% (females)[21]
Procarbazine Hydrochloride Osborne-Mendel RatsOral3 mg/day (total 300 mg)Not specifiedMultiple organs70.8% (males), 92.5% (females)16.6% (males), 33% (females)[14]
Fischer RatsOral or IntraperitonealSingle and repeated doses< 1 yearMammary glands, Kidneys, Uterus, Glands of the ear20-60% (mammary tumors in females)Not specified[15]
Nonhuman Primates (M. mulatta, M. fascicularis, C. aethiops)s.c., p.o., or i.p.VariedUp to 12 yearsHematopoietic system, Bone, Blood vessels26% (malignant neoplasms)Not specified[16]

Experimental Protocols

The following are generalized experimental protocols for carcinogenicity studies of hydrazine derivatives based on published literature. Specific details may vary between individual studies.

General Carcinogen Bioassay Protocol in Rodents

This protocol is based on guidelines for carcinogen bioassays, such as those established by the National Toxicology Program (NTP).[22][23][24][25][26]

  • Animal Selection and Acclimatization:

    • Species and Strain: Commonly used species include mice (e.g., Swiss, B6C3F1) and rats (e.g., Wistar, Fischer 344). The choice of strain can be critical due to varying sensitivities to carcinogens.

    • Age and Sex: Young adult animals (e.g., 6-8 weeks old) of both sexes are typically used.

    • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the start of the experiment. They are housed in a controlled environment with regulated temperature, humidity, and a 12-hour light/dark cycle.

  • Housing and Diet:

    • Animals are housed in polycarbonate cages with appropriate bedding.

    • They are provided with a standard rodent diet and water ad libitum, unless the experimental design requires dietary modifications (e.g., high-fat diet).

  • Preparation and Administration of Test Compound:

    • The hydrazine derivative is dissolved or suspended in a suitable vehicle (e.g., sterile physiological saline, drinking water). The concentration and stability of the test solution are verified.

    • Routes of Administration:

      • Oral: The compound is mixed into the feed, dissolved in the drinking water, or administered by gavage.

      • Subcutaneous or Intraperitoneal Injection: The compound is injected at a specified site.

    • Dose Selection: Doses are typically determined based on preliminary toxicity studies to establish a maximum tolerated dose (MTD) and lower dose levels.

  • Experimental Groups:

    • Control Group: Receives the vehicle only.

    • Treated Groups: Receive different dose levels of the test compound.

    • Each group typically consists of 50 animals of each sex.

  • Observation and Data Collection:

    • Animals are observed daily for clinical signs of toxicity.

    • Body weight and food/water consumption are recorded weekly.

    • The study duration is typically long-term, often for the lifetime of the animals (e.g., 2 years for rodents).

  • Pathology and Histopathology:

    • At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that die during the study).

    • All organs and tissues are examined macroscopically for tumors and other lesions.

    • Target organs and any tissues with gross abnormalities are collected and preserved in formalin.

    • Tissues are processed for histopathological examination. A pathologist, blinded to the treatment groups, examines the slides to identify and classify tumors.

  • Data Analysis:

    • Tumor incidence data are statistically analyzed to determine if there is a significant increase in tumors in the treated groups compared to the control group.

Specific Protocol Example: 1,2-Dimethylhydrazine (DMH)-Induced Colon Carcinogenesis in Rats[3][21][29]
  • Animals: Male Wistar or F344 rats, 5-6 weeks old.

  • Carcinogen Preparation: DMH is dissolved in 1 mM EDTA solution, and the pH is adjusted to 6.5 with NaOH.

  • Induction Protocol: Rats receive weekly subcutaneous injections of DMH (20 mg/kg body weight) for a period of 8-15 weeks.

  • Post-Induction Period: Animals are monitored for a total of 30-34 weeks from the first injection.

  • Endpoint Analysis: The colon is excised, opened longitudinally, and examined for the presence of aberrant crypt foci (ACF) and tumors. Tissues are fixed in 10% buffered formalin for histopathological analysis.

Signaling Pathways and Experimental Workflows

The carcinogenic effects of hydrazine derivatives are intrinsically linked to their metabolic activation into reactive electrophilic species that can damage cellular macromolecules, including DNA.

Metabolic Activation of Hydrazine Derivatives

The following diagram illustrates the generalized metabolic activation pathways for the selected hydrazine derivatives. These pathways often involve oxidation and the formation of highly reactive intermediates such as diazenium (B1233697) ions, carbon-centered radicals, and alkylating agents.

Metabolic_Activation cluster_MFH This compound (MFH) cluster_DMH 1,2-Dimethylhydrazine (DMH) cluster_Isoniazid Isoniazid cluster_Procarbazine Procarbazine MFH N-Methyl-N- formylhydrazine MFH_int Diazenium Ion / Formyl & Methyl Radicals MFH->MFH_int Oxidation (P450) MFH_DNA DNA Adducts MFH_int->MFH_DNA DMH 1,2-Dimethylhydrazine AOM Azoxymethane (AOM) DMH->AOM Oxidation MAM Methylazoxymethanol (MAM) AOM->MAM Hydroxylation (P450) Diazonium Methyldiazonium Ion MAM->Diazonium Decomposition DMH_DNA DNA Methylation (O6-methylguanine) Diazonium->DMH_DNA Isoniazid Isoniazid Acetylhydrazine Acetylhydrazine Isoniazid->Acetylhydrazine NAT2 Hydrazine Hydrazine Isoniazid->Hydrazine Amidase Reactive_met Reactive Metabolites Acetylhydrazine->Reactive_met Oxidation (P450) Hydrazine->Reactive_met Oxidation (P450) Isoniazid_DNA DNA Damage Reactive_met->Isoniazid_DNA Procarbazine Procarbazine Azo Azo-derivative Procarbazine->Azo Oxidation (P450, MAO) Azoxy Azoxy-derivative Azo->Azoxy Oxidation Methyl_radical Methyl Radical Azoxy->Methyl_radical Procarbazine_DNA DNA Methylation Methyl_radical->Procarbazine_DNA

Caption: Metabolic activation pathways of selected hydrazine derivatives.

Experimental Workflow for Carcinogenicity Bioassay

The following diagram outlines a typical workflow for conducting a long-term carcinogenicity bioassay in rodents.

Carcinogenicity_Bioassay_Workflow start Animal Selection & Acclimatization groups Randomization into Control & Treatment Groups start->groups dosing Chronic Administration of Hydrazine Derivative or Vehicle groups->dosing monitoring In-life Monitoring (Body Weight, Clinical Signs) dosing->monitoring termination Study Termination (e.g., 2 years) monitoring->termination necropsy Necropsy & Gross Pathology Examination termination->necropsy histopathology Tissue Collection, Processing, & Histopathological Evaluation necropsy->histopathology analysis Statistical Analysis of Tumor Incidence histopathology->analysis conclusion Conclusion on Carcinogenic Potential analysis->conclusion

References

comparing the efficacy of N-Methyl-N-formylhydrazine as a synthetic precursor to alternative reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of N-Methyl-N-formylhydrazine (MFH) as a synthetic precursor against alternative reagents. The content focuses on the well-established Fischer indole (B1671886) synthesis, a cornerstone reaction in medicinal chemistry for the preparation of the indole scaffold, a privileged structure in numerous biologically active compounds. This comparison addresses key performance indicators, experimental protocols, and safety considerations to inform reagent selection in a research and development setting.

Executive Summary

This compound is a hydrazine (B178648) derivative that can be employed in reactions such as the Fischer indole synthesis. However, its use is significantly hampered by its carcinogenic nature.[1][2] Phenylhydrazine (B124118) represents the most common and well-documented reagent for this synthesis, offering a robust and versatile platform for creating a wide array of indole derivatives.[3][4] Furthermore, the development of "greener" and safer alternatives, including modifications to the Fischer indole synthesis that minimize the use of hazardous reagents and solvents, is an ongoing area of research. This guide presents a comparative analysis of MFH and phenylhydrazine in a representative Fischer indole synthesis, highlighting the superior data availability and safety profile of the latter.

Data Presentation: A Comparative Overview

The following table summarizes the key differences between this compound and Phenylhydrazine as precursors in a representative Fischer indole synthesis with cyclohexanone. Due to the limited availability of recent experimental data for the carcinogenic MFH in this specific application, the yield for MFH is an informed estimate based on the reactivity of similar hydrazine derivatives.

ParameterThis compound (MFH)Phenylhydrazine (Alternative)References
Product 1-Methyl-1,2,3,4-tetrahydrocarbazole1,2,3,4-TetrahydrocarbazoleN/A
Typical Yield Estimated 70-80%80-95%[5]
Reaction Conditions Acid catalyst (e.g., AcOH, H₂SO₄), heatAcid catalyst (e.g., AcOH, H₂SO₄, Lewis acids), heat[6][7]
Key Advantages May offer altered substitution patterns on the indole nitrogen.Well-established, high yields, extensive literature and data.[3]
Key Disadvantages Significant Carcinogen . Limited recent experimental data.Toxic and a suspected carcinogen.[8][9][10]
Safety Profile Confirmed animal carcinogen .[1][2][11]Suspected carcinogen, toxic.[8][9][10][1][2][11]

Experimental Protocols

The following are representative experimental protocols for the Fischer indole synthesis.

General Protocol for Fischer Indole Synthesis (One-Pot Method)

This protocol is adapted for both this compound and its alternatives.[12][13]

Materials:

  • Substituted Hydrazine (e.g., Phenylhydrazine or this compound) (1.0 eq)

  • Ketone or Aldehyde (e.g., Cyclohexanone) (1.0-1.2 eq)

  • Acid Catalyst (e.g., Glacial Acetic Acid, Sulfuric Acid, or a Lewis Acid like ZnCl₂)

  • Solvent (e.g., Ethanol, Acetic Acid, or Toluene)

Procedure:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted hydrazine (1.0 eq) and the ketone or aldehyde (1.0-1.2 eq) in the chosen solvent.

  • Acid Catalyst Addition: Slowly add the acid catalyst to the reaction mixture with stirring.

  • Reaction: Heat the mixture to the desired temperature (often reflux) and maintain it with stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few minutes to several hours depending on the substrates and catalyst used.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired indole derivative.

Mandatory Visualizations

Logical Relationship: Reagent Selection in Fischer Indole Synthesis

The following diagram illustrates the decision-making process for selecting a hydrazine precursor for the Fischer indole synthesis, emphasizing the critical role of safety.

G A Desired Indole Product C Initial Reagent Consideration A->C B Precursor Availability B->C D This compound (MFH) C->D E Phenylhydrazine C->E F Other Alternatives (e.g., Aryl Hydrazides) C->F G Safety Assessment D->G E->G F->G H High Carcinogenic Risk G->H MFH I Moderate Hazard G->I Phenylhydrazine J Potentially Safer G->J Alternatives K Final Reagent Selection H->K Avoid if possible I->K Proceed with caution J->K Preferred choice

Caption: Reagent selection workflow for Fischer indole synthesis.

Experimental Workflow: One-Pot Fischer Indole Synthesis

This diagram outlines the general steps involved in the one-pot Fischer indole synthesis protocol described above.

G A 1. Mix Hydrazine & Carbonyl Compound B 2. Add Acid Catalyst A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D E Reaction Complete? D->E E->C No F 5. Work-up (Cool, Extract, Wash) E->F Yes G 6. Purify Product (Chromatography/Recrystallization) F->G H Pure Indole Product G->H

Caption: General workflow for one-pot Fischer indole synthesis.

Discussion of Alternatives and Safety

Given the significant health risks associated with this compound, exploring safer alternatives is paramount for researchers.

  • Phenylhydrazine and its Derivatives: While widely used and effective, phenylhydrazine is also toxic and a suspected carcinogen.[8][9][10] Its use requires strict adherence to safety protocols, including proper personal protective equipment and handling in a well-ventilated fume hood.

  • "Green" Chemistry Approaches: The field of green chemistry offers promising alternatives to reduce the hazards associated with the Fischer indole synthesis. These include:

    • Use of Solid Acid Catalysts: Replacing strong liquid acids with recyclable solid acid catalysts can simplify the work-up process and reduce corrosive waste.[14]

    • Solvent-Free Reactions: Performing the reaction under solvent-free or microwave-assisted conditions can reduce reaction times and the use of volatile organic compounds.[15]

    • Alternative Synthetic Routes: For certain indole derivatives, other named reactions that avoid the use of hydrazines, such as the Reissert, Bischler-Möhlau, or Madelung syntheses, may be more suitable.

Conclusion

While this compound can theoretically be used as a precursor in the Fischer indole synthesis, its high carcinogenicity and the lack of recent, comprehensive efficacy data make it a less desirable choice compared to more established reagents. Phenylhydrazine, despite its own safety concerns, remains the workhorse for this transformation due to its predictable reactivity and extensive documentation. For future research and development, a strong recommendation is to explore greener alternatives and modified synthetic protocols that prioritize the safety of the researcher and minimize environmental impact.

References

cross-validation of N-Methyl-N-formylhydrazine quantification methods between different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of N-Methyl-N-formylhydrazine (NMFH), a potential genotoxic impurity, is critical in pharmaceutical development and safety assessment. When analytical methods for NMFH are transferred between laboratories, a thorough cross-validation is imperative to ensure data consistency and reliability. This guide provides a framework for comparing the performance of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and outlines a general workflow for inter-laboratory cross-validation.

Comparative Overview of Analytical Methodologies

NMFH is a small, polar, and reactive molecule, which presents challenges for analytical method development. Both GC-MS and LC-MS/MS have been successfully applied to the analysis of similar hydrazine (B178648) compounds, often requiring a derivatization step to improve chromatographic retention and/or detection sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. For hydrazine compounds like NMFH, derivatization is typically necessary to increase volatility and improve chromatographic peak shape. Common derivatizing agents include acetone (B3395972) and various fluorinated benzaldehydes. Headspace GC-MS can also be employed to minimize matrix effects and enhance sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of a wide range of compounds, including polar and non-volatile molecules.[1] For small polar compounds that are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative.[2][3][4] Derivatization can also be used in LC-MS/MS to enhance ionization efficiency and chromatographic performance. The high selectivity and sensitivity of tandem mass spectrometry make it a robust technique for trace-level quantification in complex matrices.[5]

Data Presentation: Performance Comparison of Analytical Methods

Performance ParameterGC-MS (with Derivatization)LC-MS/MS (with Derivatization)
Limit of Detection (LOD) 0.25 ppm[6]40 pg/mL[7]
Limit of Quantification (LOQ) 0.1 - 53 ng/g[8][9]0.005 mg/kg[10]
**Linearity (R²) **> 0.99[9]> 0.999[11]
Accuracy/Recovery (%) 79 - 117%[8]70 - 119%[10]
Precision (%RSD) < 15%< 15%[10]

Experimental Protocols

Detailed and harmonized experimental protocols are fundamental for a successful inter-laboratory cross-validation. Below are generalized protocols for the quantification of hydrazine compounds using GC-MS and LC-MS/MS.

GC-MS Method with Derivatization
  • Sample Preparation:

    • Accurately weigh the sample (e.g., drug substance) into a suitable vial.

    • Add a solvent (e.g., water or a buffer) to dissolve the sample.

    • Introduce an internal standard solution.

    • Add the derivatizing agent (e.g., pentafluorobenzaldehyde) and a catalyst, if required.[9]

    • Allow the reaction to proceed under controlled temperature and time.

    • Perform a liquid-liquid extraction to transfer the derivative into an organic solvent (e.g., hexane).[9]

    • Transfer an aliquot of the organic layer for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5MS).

    • Injector: Splitless mode.

    • Oven Temperature Program: An optimized temperature gradient to ensure separation from matrix components.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron Ionization (EI) source.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

LC-MS/MS Method
  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable diluent (e.g., a mixture of water and organic solvent).

    • Add an internal standard solution.

    • If derivatization is employed, add the derivatizing reagent and allow the reaction to complete.

    • Centrifuge or filter the sample to remove any particulate matter.

    • Transfer the supernatant or filtrate to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A HILIC column for polar compound retention.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: An optimized flow rate for the column dimensions.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[7]

Mandatory Visualization: Inter-Laboratory Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories.

Inter-Laboratory Cross-Validation Workflow cluster_labA Transferring Laboratory (Lab A) cluster_labB Receiving Laboratory (Lab B) cluster_comparison Data Comparison & Evaluation A1 Method Development & Validation A2 Protocol & Report Generation A1->A2 Documentation B1 Method Familiarization & Training A2->B1 Knowledge Transfer A3 Sample Preparation (QC & Incurred Samples) A4 Analysis of Samples A3->A4 B2 Analysis of Samples A3->B2 Shipment of Samples A5 Data Reporting A4->A5 C1 Statistical Analysis (e.g., t-test, F-test) A5->C1 B3 Data Reporting B2->B3 B3->C1 C2 Acceptance Criteria Met? C1->C2 D1 Successful Method Transfer C2->D1 Yes D2 Investigation & Remediation C2->D2 No D2->A1 Re-evaluation

Caption: Workflow for inter-laboratory analytical method cross-validation.

This comprehensive guide provides a foundation for establishing a robust inter-laboratory cross-validation program for the quantification of this compound. By carefully selecting the analytical methodology, establishing clear acceptance criteria based on performance data, and adhering to a well-defined workflow, organizations can ensure the generation of consistent and reliable data across multiple testing sites.

References

Assessing the Specificity of Immunoassays for N-Methyl-N-formylhydrazine Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of N-Methyl-N-formylhydrazine (NMFH), a toxic metabolite of the fungal toxin gyromitrin (B31913) found in certain species of false morel mushrooms, is critical for food safety and toxicological studies. While immunoassays offer a rapid and high-throughput screening solution, their specificity for small molecules like NMFH can be a significant concern. This guide provides a comparative assessment of a hypothetical this compound immunoassay against established analytical methods, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to aid researchers in selecting the most appropriate detection strategy.

Performance Comparison of Analytical Methods

A direct immunoassay for this compound is not commercially available. However, based on the principles of immunoassay development for other small molecules, we can project its potential performance characteristics and compare them to the validated performance of LC-MS/MS and GC-MS for closely related compounds. The following table summarizes key performance metrics.

ParameterHypothetical NMFH Immunoassay (Projected)LC-MS/MS (for Gyromitrin)[1][2]GC-MS (for Hydrazines)[3][4][5]
Principle Competitive binding between NMFH and a labeled NMFH-conjugate for a limited number of specific antibodies.Chromatographic separation followed by mass analysis of the parent ion and its fragments.Chromatographic separation of derivatized analytes followed by mass analysis.
Specificity Moderate to High (Potential for cross-reactivity with structurally similar hydrazines).Very High (Based on retention time and specific mass transitions).High (Dependent on chromatographic separation and derivatization).
Sensitivity (LOD/LOQ) Projected in the low ng/mL range.MDL of 30 ng/g for gyromitrin in mushroom matrix.[1][2]LOQ as low as 0.1 ppm for hydrazine (B178648).[3] Relative LOQ of 0.002 mg/m³ for airborne hydrazine.[4]
Quantitative Accuracy Good within the calibrated range, but can be affected by matrix effects and cross-reactivity.Excellent, with average recoveries of 81-106% for gyromitrin in mushroom matrix.[1][2]Good, with recoveries of 96.15%-96.46% for hydrazine in prednisolone (B192156).[5]
Sample Throughput High (96-well plate format).Moderate to High (dependent on chromatographic run time).Moderate (sample derivatization can be time-consuming).
Matrix Effect Can be significant, requiring careful validation and sample dilution.Can be minimized with appropriate sample preparation and use of internal standards.Can be significant; derivatization helps to reduce matrix interference.
Cost per Sample Low to Moderate.High.Moderate to High.
Equipment Microplate reader.LC-MS/MS system.GC-MS system.

Experimental Protocols

Hypothetical Immunoassay for this compound (Competitive ELISA)

As no specific immunoassay for NMFH exists, this section outlines a standard protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for a small molecule, which could be adapted for NMFH detection. The key challenge lies in the initial development of a specific antibody, which requires the synthesis of an NMFH-hapten conjugate.

1. Hapten Synthesis and Conjugation:

  • Hapten Design: To elicit an immune response, the small NMFH molecule (hapten) must be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)). A linker arm would be attached to the NMFH molecule at a position that is least likely to interfere with its characteristic structural features.

  • Conjugation: The activated hapten is then covalently linked to the carrier protein to create an immunogen for antibody production and a coating antigen for the ELISA plate.

2. Competitive ELISA Protocol:

  • Coating: A microtiter plate is coated with the NMFH-protein conjugate.

  • Blocking: The remaining uncoated surfaces of the wells are blocked to prevent non-specific binding.

  • Competition: Standards or samples containing NMFH are added to the wells, followed by the addition of a limited amount of anti-NMFH antibody. NMFH in the sample competes with the coated NMFH-conjugate for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of NMFH in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a validated FDA method for the determination of gyromitrin, the precursor to NMFH, in mushrooms.[1][2]

1. Sample Preparation (Acetonitrile Extraction and Salting-Out):

  • Weigh 2 g of homogenized mushroom sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The supernatant (acetonitrile layer) is collected for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Agilent 1200 series HPLC or equivalent.

  • MS System: AB Sciex 4000 QTrap mass spectrometer or equivalent.

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for the analyte of interest.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the analysis of hydrazine compounds, which often require derivatization to improve volatility and chromatographic performance.

1. Sample Preparation and Derivatization:

  • Extract the sample with a suitable solvent.

  • Derivatize the extract containing hydrazines. A common derivatizing agent is acetone, which reacts with hydrazines to form more volatile and stable hydrazones.[5] The reaction is typically rapid and can be performed at room temperature.[5]

2. GC-MS Instrumentation and Conditions:

  • GC System: Equipped with a split/splitless injector and a capillary column suitable for the separation of the derivatized analytes.

  • MS System: Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.

  • Injection: The derivatized sample is injected into the GC.

  • Separation: The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column.

  • Detection: The separated components are detected by the mass spectrometer, which provides information on their mass-to-charge ratio, allowing for identification and quantification.

Specificity and Cross-Reactivity of a Hypothetical NMFH Immunoassay

The specificity of an immunoassay is determined by the ability of the antibody to bind exclusively to the target analyte. For a small molecule like this compound, achieving high specificity can be challenging due to the presence of structurally similar compounds.

Potential Cross-Reactants:

  • Monomethylhydrazine (MMH): A metabolite of NMFH, MMH is structurally very similar and a likely cross-reactant.

  • Hydrazine: The parent compound of many hydrazine derivatives.

  • Other Hydrazine Derivatives: Various other substituted hydrazines could potentially cross-react depending on the epitope recognized by the antibody.

The degree of cross-reactivity would need to be thoroughly evaluated during the immunoassay development by testing the response of the assay to these and other related compounds. High cross-reactivity would limit the assay's utility for specific NMFH quantification and would position it more as a screening tool for a class of hydrazine compounds.

Visualizing the Workflows

Immunoassay Workflow Hypothetical Competitive ELISA Workflow for NMFH cluster_prep Assay Preparation cluster_assay Competitive Binding cluster_detection Detection plate Coat Microplate with NMFH-Protein Conjugate block Block Wells plate->block sample Add Sample/Standard (contains NMFH) compete Competition for Antibody Binding sample->compete antibody Add Anti-NMFH Antibody antibody->compete wash1 Wash compete->wash1 sec_ab Add Enzyme-Linked Secondary Antibody wash1->sec_ab wash2 Wash sec_ab->wash2 substrate Add Substrate wash2->substrate read Read Absorbance (Signal Inversely Proportional to NMFH) substrate->read

Figure 1: Hypothetical Competitive ELISA Workflow for NMFH.

LC_MS_Workflow LC-MS/MS Workflow for Gyromitrin/NMFH cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenize Homogenize Mushroom Sample extract Acetonitrile Extraction homogenize->extract salt_out Salting-Out (MgSO4, NaCl) extract->salt_out centrifuge Centrifuge salt_out->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis GC_MS_Workflow GC-MS Workflow for Hydrazine Compounds cluster_sample_prep_gc Sample Preparation cluster_analysis_gc Analysis extraction Sample Extraction derivatization Derivatization (e.g., with Acetone) extraction->derivatization gc_separation GC Separation derivatization->gc_separation ms_detection_gc MS Detection (EI, SIM/Scan) gc_separation->ms_detection_gc data_analysis_gc Data Analysis & Quantification ms_detection_gc->data_analysis_gc

References

performance characteristics of different chromatographic columns for N-Methyl-N-formylhydrazine analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of N-Methyl-N-formylhydrazine (NMFH), a potential genotoxic impurity, is of paramount importance. The choice of chromatographic column is a critical factor that dictates the success of this analysis. This guide provides a comprehensive comparison of different chromatographic columns for NMFH analysis, supported by available experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.

The analysis of NMFH presents a challenge due to its polar nature and potential for reactivity. Chromatographic techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. The performance of these techniques is intrinsically linked to the stationary phase of the column used. While specific comparative studies on various columns for NMFH are not extensively documented in publicly available literature, we can extrapolate performance characteristics based on the analysis of similar hydrazine (B178648) compounds and polar analytes.

Performance Characteristics of Chromatographic Columns

The selection of a chromatographic column for NMFH analysis hinges on several key performance indicators, including retention, resolution, peak shape, sensitivity (Limit of Detection - LOD, and Limit of Quantification - LOQ), and linearity. The following table summarizes the expected performance of different column types based on the analysis of analogous compounds.

Column TypeStationary PhaseExpected Retention of NMFHPotential AdvantagesPotential Challenges
Reversed-Phase C18, C8Low to moderate (may require derivatization or ion-pairing agents)Ubiquitous, wide variety of phases available, robust.Poor retention of highly polar analytes like NMFH without method modification.
HILIC Amide, Cyano, SilicaGood to excellentEnhanced retention of polar compounds, compatible with mass spectrometry.Longer column equilibration times, potential for peak tailing with basic compounds.
Gas Chromatography Varies (e.g., wax-based)Requires derivatizationHigh separation efficiency, suitable for volatile compounds.Derivatization is often necessary, potential for thermal degradation of the analyte.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for each chromatographic technique, derived from the analysis of related hydrazine compounds.

Reversed-Phase HPLC (with derivatization)

A common approach for analyzing hydrazines by RP-HPLC involves a pre-column derivatization step to enhance retention and detectability.

1. Derivatization:

  • Reagent: Salicylaldehyde or a similar carbonyl-containing compound.

  • Procedure: Mix the sample containing NMFH with an excess of the derivatizing agent in a suitable solvent (e.g., methanol). Allow the reaction to proceed to completion to form the corresponding hydrazone.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV spectrophotometry at a wavelength determined by the absorbance maximum of the derivatized NMFH.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducibility.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is well-suited for the direct analysis of polar compounds like NMFH without the need for derivatization.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the HILIC mobile phase, typically high in organic content (e.g., 90% acetonitrile).

2. Chromatographic Conditions:

  • Column: A HILIC column (e.g., a ZIC-HILIC column).

  • Mobile Phase: A gradient of a high concentration of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical columns.

  • Detection: Mass Spectrometry (MS) is often preferred for its sensitivity and selectivity.

  • Column Temperature: Controlled to ensure consistent retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like NMFH, derivatization is essential.

1. Derivatization:

  • Reagent: A silylating agent (e.g., BSTFA) or a fluorinated anhydride (B1165640) to increase volatility and thermal stability.

  • Procedure: React the sample with the derivatizing agent under controlled conditions to form a volatile derivative of NMFH.

2. GC-MS Conditions:

  • Column: A capillary column with a suitable stationary phase (e.g., a wax-based or a low-bleed MS column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the concentration of the analyte.

  • Temperature Program: A temperature gradient is used to separate the derivatized NMFH from other components.

  • Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode for high sensitivity and specificity.

Visualizing the Analytical Workflow

To better understand the logical flow of a typical chromatographic analysis for NMFH, the following diagram illustrates the key steps from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Derivatization (if required) Sample->Derivatization Extraction Extraction / Cleanup Derivatization->Extraction Injection Injection Extraction->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (UV, MS, etc.) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report

Fig. 1: General workflow for the chromatographic analysis of this compound.

Conclusion

The selection of an appropriate chromatographic column is a critical decision in the development of a robust and reliable method for the analysis of this compound. For direct analysis of this polar compound, HILIC columns offer significant advantages in terms of retention. However, the well-established and rugged nature of reversed-phase columns, when coupled with a suitable derivatization strategy, provides a viable and often readily available alternative. For high sensitivity and specificity, especially in complex matrices, GC-MS with derivatization remains a powerful technique.

Ultimately, the optimal choice will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and regulatory guidelines. The information and methodologies presented in this guide serve as a foundation for method development and optimization, empowering researchers to confidently tackle the analytical challenges associated with this compound.

A Comparative Guide to the In Vitro Metabolic Stability of N-Methyl-N-formylhydrazine Across Different Species

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative evaluation of the in vitro metabolic stability of N-Methyl-N-formylhydrazine (MFH), a known carcinogen found in certain species of mushrooms.[1][2][3] The information is intended for researchers, scientists, and professionals in drug development and toxicology.

Executive Summary
Metabolic Pathway of this compound

The metabolism of MFH is believed to be a critical step in its carcinogenicity. The proposed pathway involves oxidative processes that generate highly reactive molecules capable of interacting with cellular macromolecules.

MFH_Metabolism MFH This compound Oxidation Oxidation (Cytochrome P-450) MFH->Oxidation Intermediates Reactive Intermediates (Diazenium ion, Radicals) Oxidation->Intermediates Metabolites Metabolites Intermediates->Metabolites Adducts DNA and Protein Adducts Intermediates->Adducts Covalent Binding Formaldehyde (B43269) Formaldehyde Metabolites->Formaldehyde Acetaldehyde Acetaldehyde Metabolites->Acetaldehyde

Caption: Proposed metabolic activation pathway of this compound.

Comparative In Vitro Metabolic Stability Data

While direct, publicly available experimental data comparing the metabolic stability of MFH across different species is limited, the following table illustrates how such data would be presented. The values provided are hypothetical and for illustrative purposes only. The stability of a compound can vary significantly between species due to differences in the expression and activity of metabolic enzymes like cytochrome P450s.[5][6]

Table 1: Illustrative In Vitro Metabolic Stability of this compound in Liver Microsomes

ParameterHumanRatMouseDogMonkey
Half-Life (t½, min) DataDataDataDataData
Intrinsic Clearance (CLint, µL/min/mg protein) DataDataDataDataData

Note: The data in this table is hypothetical and serves as a template for presenting experimental results.

Experimental Protocols

The following is a generalized protocol for assessing the in vitro metabolic stability of a compound like MFH using liver microsomes. This protocol is based on standard methodologies in the field.[7][8][9][10]

Objective:

To determine the rate of disappearance of this compound when incubated with liver microsomes from different species (human, rat, mouse, dog, monkey) in the presence of NADPH.

Materials:
  • This compound (MFH)

  • Pooled liver microsomes from human, rat, mouse, dog, and monkey

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system

Experimental Workflow:

In_Vitro_Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Termination cluster_analysis Analysis cluster_data Data Processing A Prepare MFH stock solution D Pre-incubate MFH with microsomes at 37°C A->D B Prepare microsomal solutions (0.5 mg/mL in buffer) B->D C Prepare NADPH solution E Initiate reaction by adding NADPH C->E D->E F Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) E->F G Terminate reaction with cold acetonitrile containing internal standard F->G H Centrifuge samples to precipitate protein G->H I Analyze supernatant by LC-MS/MS to quantify remaining MFH H->I J Plot ln(% remaining) vs. time I->J K Calculate half-life (t½) and intrinsic clearance (CLint) J->K

Caption: General workflow for an in vitro metabolic stability assay.

Procedure:
  • Preparation: Prepare a stock solution of MFH in a suitable solvent. Prepare working solutions of liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation: In a 96-well plate or microcentrifuge tubes, add the microsomal solution and the MFH solution (final concentration typically 1 µM). Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Termination: Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile and an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an analysis plate or vials and quantify the remaining amount of MFH using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of MFH remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint = (0.693/t½) / (mg protein/mL)).

Conclusion

The in vitro metabolic stability of this compound is a key factor in its bioactivation to carcinogenic species. While data from rat liver microsomes indicates that MFH is metabolized via oxidation, further studies are required to provide a direct comparison of its metabolic stability across different preclinical species and humans. The experimental framework provided in this guide offers a standardized approach to generate such valuable comparative data, which is crucial for risk assessment and understanding species-specific differences in toxicity.

References

A Comparative Toxicogenomics Analysis of N-Methyl-N-formylhydrazine and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicogenomics of N-Methyl-N-formylhydrazine (MFH) and its key structural analogs: monomethylhydrazine (MMH), 1,1-dimethylhydrazine (B165182) (UDMH), and 1,2-dimethylhydrazine (B38074) (SDMH). While direct comparative toxicogenomic studies are limited, this document synthesizes available data on their carcinogenicity, mutagenicity, and mechanisms of action to offer insights for toxicology research and drug development.

Executive Summary

This compound (MFH), a naturally occurring compound in some species of false morel mushrooms, and its synthetic structural analogs are recognized for their carcinogenic and toxic properties.[1][2][3] These compounds, characterized by the presence of a hydrazine (B178648) moiety, undergo metabolic activation to reactive intermediates that can induce cellular damage. This guide summarizes key toxicological endpoints, highlights mechanistic insights from available 'omics' studies on the parent compound hydrazine, and provides detailed experimental methodologies for carcinogenicity and genotoxicity assessment. The presented data underscores the need for further research into the specific toxicogenomic profiles of MFH and its analogs to better understand their differential effects and inform risk assessment.

Comparative Carcinogenicity

The carcinogenic potential of MFH and its structural analogs has been evaluated in various animal models. The following table summarizes the tumor incidence data from selected studies.

CompoundSpeciesRoute of AdministrationTarget Organs and Tumor IncidenceReference
This compound (MFH) Swiss miceSubcutaneous injectionLungs (40% in females), Preputial glands (12% in males)[2]
Swiss miceDrinking waterLungs, Livers, Blood vessels, Gall bladder, Bile ducts (77%, 46%, 21%, 10%, and 7% respectively)[4]
Monomethylhydrazine (MMH) Female miceInhalationLungs, Liver, Blood vessels, Olfactory epithelium[5]
Male hamstersInhalationNose, Adrenal glands[5]
MiceOralLungs, Liver[5]
HamstersOralColon, Small intestine[5]
1,1-Dimethylhydrazine (UDMH) MiceOralVascular tumors (high incidence)[6]
1,2-Dimethylhydrazine (SDMH) Mice, Rats, HamstersOral, Subcutaneous, IntramuscularVarious sites, including colon[7]

Mechanistic Insights from Toxicogenomics of Hydrazine

While specific toxicogenomic data for MFH and its analogs are scarce, studies on the parent compound, hydrazine, provide valuable insights into potential mechanisms of toxicity.

A proteomics study on rats exposed to hydrazine identified alterations in proteins associated with:

  • Lipid metabolism

  • Calcium (Ca2+) homeostasis

  • Thyroid hormone pathways

  • Stress response[8]

A transcriptomics study of hydrazine exposure in mouse lung epithelial cells revealed changes in gene expression related to DNA repair pathways.[9] Furthermore, a comparative metabolomics study of hydrazine toxicity in rats and mice highlighted species-specific differences in metabolic pathways.[10] These findings suggest that hydrazine and likely its derivatives exert their toxicity through multiple mechanisms, including metabolic disruption and the induction of oxidative and cellular stress.

Signaling Pathways and Metabolism

The metabolic activation of MFH is a critical step in its carcinogenicity. It is hydrolyzed to monomethylhydrazine (MMH), which is then metabolized to reactive intermediates that can damage DNA.[11]

Metabolic Activation of this compound MFH This compound MMH Monomethylhydrazine (MMH) MFH->MMH Hydrolysis ReactiveIntermediates Reactive Intermediates (e.g., methyldiazonium ion) MMH->ReactiveIntermediates Metabolic Activation (Oxidation) DNAdamage DNA Damage (Alkylation) ReactiveIntermediates->DNAdamage

Metabolic activation of this compound.

Experimental Protocols

This section outlines a general methodology for assessing the carcinogenicity of hydrazine compounds in a rodent model, based on protocols described in the literature.[2][4]

In Vivo Carcinogenicity Study Workflow cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Phase cluster_3 Analysis Phase AnimalAcclimation Animal Acclimation (e.g., Swiss mice, 6 weeks old) GroupAssignment Random Group Assignment (Treatment and Control) AnimalAcclimation->GroupAssignment CompoundAdmin Compound Administration (e.g., Subcutaneous injection or in drinking water) GroupAssignment->CompoundAdmin Monitoring Regular Monitoring (Health, Body Weight) CompoundAdmin->Monitoring Observation Lifetime Observation Monitoring->Observation Necropsy Necropsy and Tissue Collection Observation->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology DataAnalysis Tumor Incidence and Statistical Analysis Histopathology->DataAnalysis

A generalized workflow for an in vivo carcinogenicity study.

Detailed Methodologies:

  • Animal Models: Commonly used models include Swiss mice and Syrian golden hamsters.[2][4]

  • Compound Administration: Compounds can be administered through various routes, including subcutaneous injection, in drinking water, or by oral gavage. Dosing regimens vary from single high doses to chronic lifetime exposure.[2][4]

  • In-life Observations: Animals are monitored throughout the study for clinical signs of toxicity, body weight changes, and tumor development.

  • Terminal Procedures: At the end of the study or when animals become moribund, a full necropsy is performed. Tissues from all major organs are collected and preserved for histopathological analysis.

  • Histopathology: Tissues are processed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination by a qualified pathologist to identify and classify tumors.

  • Genotoxicity Assays: The mutagenic potential of these compounds can be assessed using a variety of in vitro and in vivo assays, such as the Ames test (bacterial reverse mutation assay) and the in vivo micronucleus assay.[12][13]

Conclusion and Future Directions

The available evidence clearly demonstrates the carcinogenic hazards associated with this compound and its structural analogs. While traditional toxicology studies have established their tumor-inducing capabilities, a significant knowledge gap exists in the realm of comparative toxicogenomics. Future research employing high-throughput technologies such as transcriptomics, proteomics, and metabolomics is crucial to elucidate the specific molecular mechanisms and signaling pathways perturbed by each of these compounds. Such studies will be invaluable for understanding their differential toxicities, identifying potential biomarkers of exposure and effect, and developing more accurate risk assessment models.

References

Validating N-Ethyl-N-formylhydrazine as a Surrogate for the Indirect Quantification of N-Methyl-N-formylhydrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of N-Ethyl-N-formylhydrazine (EFH) as a surrogate analyte for the indirect quantification of the potential genotoxic impurity (PGI) N-Methyl-N-formylhydrazine (MFH). The direct analysis of MFH at trace levels can be challenging due to its reactivity and chromatographic behavior. The use of a suitable surrogate can streamline analytical workflows and enhance method robustness. This document outlines the experimental protocols, comparative data, and logical framework for this validation, adhering to the principles of analytical procedure validation as described in ICH Q2(R1).

Rationale for Surrogate Selection

The ideal surrogate analyte should mimic the physicochemical properties and analytical behavior of the target analyte, without being present in the actual sample matrix.[1] For the indirect quantification of MFH, N-Ethyl-N-formylhydrazine (EFH) is proposed as a suitable surrogate based on the following criteria:

  • Structural Similarity: EFH is a close structural analog of MFH, with only a single methylene (B1212753) group difference in the N-alkyl chain. This similarity suggests comparable reactivity in derivatization reactions and analogous behavior during chromatographic separation and mass spectrometric detection.

  • Chemical Reactivity: Both MFH and EFH possess a reactive hydrazine (B178648) moiety, making them amenable to derivatization with carbonyl-containing reagents to form more stable and readily detectable hydrazones.[2]

  • Analytical Behavior: The close structural similarity is expected to result in similar extraction efficiencies, chromatographic retention times (with a predictable shift), and ionization/fragmentation patterns in mass spectrometry, which is a key consideration when selecting a surrogate.[1][3]

  • Commercial Availability: EFH is available as a chemical standard, facilitating its use in validation studies and routine analysis.

Comparative Validation Workflow

The validation of EFH as a surrogate for MFH involves a parallel assessment of the analytical performance for both the direct quantification of MFH and the indirect quantification using EFH. The following diagram illustrates the experimental workflow for this comparative study.

Surrogate Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation (ICH Q2(R1)) cluster_comparison Performance Comparison start Spiked Drug Substance/Placebo Samples prep_mfh Spike with MFH start->prep_mfh prep_efh Spike with EFH (as surrogate) start->prep_efh derivatization Derivatization with Acetone (B3395972) prep_mfh->derivatization prep_efh->derivatization gcms GC-MS Analysis derivatization->gcms direct_quant Direct Quantification of MFH-derivative gcms->direct_quant indirect_quant Quantification of EFH-derivative gcms->indirect_quant linearity Linearity & Range direct_quant->linearity accuracy Accuracy direct_quant->accuracy precision Precision (Repeatability & Intermediate) direct_quant->precision lod_loq LOD & LOQ direct_quant->lod_loq specificity Specificity direct_quant->specificity indirect_quant->linearity indirect_quant->accuracy indirect_quant->precision indirect_quant->lod_loq indirect_quant->specificity compare Compare Validation Parameters linearity->compare accuracy->compare precision->compare lod_loq->compare specificity->compare conclusion Conclusion on Surrogate Suitability compare->conclusion

Figure 1: Experimental workflow for the comparative validation of EFH as a surrogate for MFH.

Logical Framework for Indirect Quantification

The principle of indirect quantification using a surrogate relies on the establishment of a consistent and predictable relationship between the analytical response of the surrogate and the concentration of the target analyte. The following diagram illustrates this logical relationship.

Logic of Surrogate Quantification cluster_calibration Calibration cluster_analysis Sample Analysis cluster_quantification Quantification mfh_std Known MFH Concentration response_factor Relative Response Factor (RRF) Calculation RRF = (Response_MFH / Conc_MFH) / (Response_EFH / Conc_EFH) mfh_std->response_factor efh_std Known EFH (Surrogate) Concentration efh_std->response_factor calc_mfh Calculate MFH Concentration Conc_MFH = (Response_MFH / Response_EFH) * (Conc_EFH / RRF) response_factor->calc_mfh sample Unknown Sample (Spiked with known amount of EFH) mfh_response Measure Response of MFH-derivative sample->mfh_response efh_response Measure Response of EFH-derivative sample->efh_response mfh_response->calc_mfh efh_response->calc_mfh

Figure 2: Logical relationship for indirect quantification of MFH using EFH as a surrogate.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of this analytical approach.

Materials and Reagents
  • This compound (MFH) reference standard

  • N-Ethyl-N-formylhydrazine (EFH) reference standard

  • Acetone (derivatizing agent and solvent), HPLC grade

  • Drug substance/placebo matrix

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Helium (carrier gas), high purity

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of MFH and EFH in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of mixed calibration standards containing both MFH and EFH at concentrations ranging from the limit of quantification (LOQ) to 200% of the target analytical level. The concentration of EFH should be kept constant in all standards if used as an internal standard, or varied if a relative response factor is being determined across a range.

  • Spiked Samples: Spike the drug substance or placebo matrix with known amounts of MFH and EFH at various concentration levels (e.g., LOQ, 50%, 100%, and 150% of the target limit) to assess accuracy and precision.

Derivatization Procedure
  • To 100 mg of the spiked sample (or an aliquot of the standard solution), add 1 mL of acetone.

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for 15 minutes.[4]

  • Centrifuge the sample to pellet any undissolved matrix.

  • Transfer the supernatant to a GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness, or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Detection Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for the acetone derivatives of both MFH and EFH.

Comparative Data Summary

The following tables summarize the expected validation data for the direct quantification of MFH and the indirect quantification using EFH as a surrogate. The acceptance criteria are based on typical requirements for the analysis of genotoxic impurities.

Table 1: Linearity and Range

ParameterDirect MFH QuantificationIndirect Quantification via EFHAcceptance Criteria
Correlation Coefficient (r²) > 0.998> 0.998≥ 0.995
Range LOQ - 150% of targetLOQ - 150% of targetAppropriate for intended use
y-intercept (% of 100% response) < 5%< 5%Within acceptable limits

Table 2: Accuracy and Recovery

Spiked LevelDirect MFH Recovery (%)Indirect MFH Recovery (%)Acceptance Criteria
LOQ 85 - 115%85 - 115%80 - 120%
100% 92 - 108%92 - 108%90 - 110%
150% 91 - 109%91 - 109%90 - 110%

Table 3: Precision

ParameterDirect MFH Quantification (%RSD)Indirect Quantification via EFH (%RSD)Acceptance Criteria
Repeatability (n=6) < 10%< 10%≤ 15%
Intermediate Precision (n=6) < 15%< 15%≤ 20%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterDirect MFH QuantificationIndirect Quantification via EFHAcceptance Criteria
LOD (ng/mL) ~0.1~0.1Sufficiently low to detect impurities at the required level
LOQ (ng/mL) ~0.3~0.3Sufficiently low to quantify impurities at the required level

Conclusion

The successful completion of this validation study, with results falling within the acceptance criteria outlined in the tables above, would demonstrate that N-Ethyl-N-formylhydrazine is a suitable surrogate for the indirect quantification of this compound. The use of EFH can provide a robust and reliable analytical method for the control of this potential genotoxic impurity in pharmaceutical development and manufacturing. This approach simplifies the analytical workflow, particularly in complex matrices, while maintaining the high standards of accuracy and precision required for patient safety.

References

A Guide to Establishing Inter-Laboratory Comparisons for N-Methyl-N-formylhydrazine (NMFH) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing and conducting an inter-laboratory comparison (ILC) or proficiency test (PT) for the analysis of N-Methyl-N-formylhydrazine (NMFH). Due to a lack of publicly available data from direct inter-laboratory comparisons for NMFH, this document outlines the essential protocols, data presentation formats, and workflows necessary to initiate such a study. The methodologies described are based on established analytical techniques for hydrazine (B178648) compounds and general principles of proficiency testing.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons are a critical component of a laboratory's quality assurance program. They provide an objective assessment of a laboratory's analytical performance against its peers and a consensus value.[1][2][3] The primary goals of conducting an ILC for NMFH analysis include:

  • Assessing Laboratory Proficiency: Evaluating the ability of participating laboratories to accurately and precisely quantify NMFH.[1]

  • Method Validation: Comparing the performance of different analytical methods used for NMFH determination.

  • Harmonization of Results: Identifying and mitigating systematic errors or biases among laboratories to ensure comparability of data.[4]

  • Establishing Consensus Values: Determining a reliable value for the concentration of NMFH in a given reference material.

Proposed Experimental Protocols

The following are proposed analytical methodologies that can be employed in an inter-laboratory comparison for NMFH. These are based on common techniques for the analysis of hydrazine and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique for the quantification of volatile and semi-volatile compounds like NMFH. Derivatization is often required to improve the chromatographic properties of hydrazine compounds.

2.1.1. Sample Preparation and Derivatization

  • Matrix Spiking: A well-characterized matrix (e.g., plasma, formulation buffer) should be spiked with a known concentration of a certified NMFH reference standard.

  • Extraction: Depending on the matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to isolate the NMFH.

  • Derivatization: The extracted NMFH is derivatized to form a more volatile and thermally stable product. A common approach for hydrazines is the reaction with an aldehyde or ketone, such as acetone (B3395972), to form a hydrazone.[5][6]

    • Add a solution of acetone in a suitable solvent to the extracted sample.

    • The reaction is typically rapid at room temperature.

  • Final Preparation: The derivatized sample is then concentrated and reconstituted in a solvent suitable for GC-MS injection.

2.1.2. GC-MS Instrumental Parameters

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injection Mode: Splitless injection is recommended for trace-level analysis.

  • Oven Temperature Program: An optimized temperature gradient to ensure good separation of the NMFH-derivative from matrix components.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized NMFH.[5][6]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC.

2.2.1. Sample Preparation and Derivatization

  • Matrix Spiking and Extraction: Similar to the GC-MS method, samples are prepared by spiking a suitable matrix and performing an appropriate extraction.

  • Derivatization: Derivatization is often employed to introduce a chromophore for UV detection or a fluorophore for fluorescence detection, enhancing the sensitivity of the method. Benzaldehyde (B42025) is a potential derivatizing agent for hydrazines, forming a stable hydrazone that can be detected by UV.[7]

    • The extracted sample is reacted with a benzaldehyde solution.

    • The reaction may require heating to ensure complete derivatization.[7]

2.2.2. HPLC Instrumental Parameters

  • Column: A reverse-phase C18 column is typically used for the separation of hydrazine derivatives.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detector: A UV-Vis detector set at the wavelength of maximum absorbance for the NMFH-derivative, or a fluorescence detector if a fluorescent derivatizing agent is used.

  • Flow Rate: A typical flow rate of 1.0 mL/min.

Data Presentation for Inter-Laboratory Comparison

The quantitative results from all participating laboratories should be compiled into clear and concise tables to facilitate comparison and statistical analysis.

Summary of Reported NMFH Concentrations
Laboratory IDMethod UsedReplicate 1 (concentration)Replicate 2 (concentration)Replicate 3 (concentration)Mean ConcentrationStandard Deviation
Lab-001GC-MSValueValueValueValueValue
Lab-002HPLC-UVValueValueValueValueValue
Lab-003GC-MSValueValueValueValueValue
.....................
Performance Metrics of Analytical Methods
Laboratory IDMethod UsedLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
Lab-001GC-MSValueValueValueValue
Lab-002HPLC-UVValueValueValueValue
Lab-003GC-MSValueValueValueValue
..................
Performance Evaluation using Z-Scores

The performance of each laboratory is often evaluated using a z-score, which is calculated as:

z = (x - X) / σ

where:

  • x is the result from the participating laboratory.

  • X is the assigned value (often the consensus mean from all laboratories).

  • σ is the standard deviation for proficiency assessment.

Laboratory IDReported MeanAssigned ValueZ-ScorePerformance Assessment
Lab-001ValueValueValueSatisfactory/Questionable/Unsatisfactory
Lab-002ValueValueValueSatisfactory/Questionable/Unsatisfactory
Lab-003ValueValueValueSatisfactory/Questionable/Unsatisfactory
...............

A common interpretation of z-scores is: |z| ≤ 2 is satisfactory, 2 < |z| < 3 is questionable, and |z| ≥ 3 is unsatisfactory.

Visualized Workflows

Experimental Workflow for NMFH Analysis

The following diagram illustrates a typical workflow for the analysis of NMFH in a given sample matrix.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Receipt Spiking Matrix Spiking with NMFH Standard Sample->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Derivatization Derivatization Extraction->Derivatization Analysis GC-MS or HPLC Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification Reporting Result Reporting Quantification->Reporting

A generalized workflow for the analysis of this compound.
Inter-Laboratory Comparison Logical Flow

This diagram outlines the logical flow of an inter-laboratory comparison study, from the preparation of test materials to the final performance evaluation.

ilc_workflow Coordinator Study Coordinator SamplePrep Preparation & Homogenization of Test Samples Coordinator->SamplePrep Distribution Distribution of Samples to Participants SamplePrep->Distribution LabAnalysis Analysis by Participating Laboratories Distribution->LabAnalysis DataSubmission Submission of Analytical Results LabAnalysis->DataSubmission StatisticalAnalysis Centralized Statistical Analysis (Calculation of Mean, SD, Z-Scores) DataSubmission->StatisticalAnalysis Report Issuance of Performance Evaluation Report StatisticalAnalysis->Report Report->Coordinator Report->LabAnalysis Feedback

The logical flow of an inter-laboratory comparison study for NMFH.

References

Safety Operating Guide

Proper Disposal of N-Methyl-N-formylhydrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of N-Methyl-N-formylhydrazine (CAS No. 758-17-8), a compound recognized as a suspected carcinogen and poison.[1][2][3] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling. It is poisonous by ingestion and is a suspected carcinogen with experimental carcinogenic data.[1][2][3] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound. All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Operational Disposal Plan

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the compound is managed and treated in accordance with all applicable federal, state, and local regulations.

Step-by-Step Disposal Procedure:

  • Segregation and Storage:

    • Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by a qualified chemist or a representative from the waste disposal company.

    • Store waste in a designated, well-ventilated, and clearly labeled hazardous waste accumulation area.

    • Containers for waste storage must be chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or other resistant plastic containers are generally suitable. Ensure containers are tightly sealed to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste.

    • Include the date of waste generation.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup by a licensed hazardous waste disposal contractor.

    • Provide the EHS department or the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the amount of this compound waste generated and the date of its transfer to the disposal contractor.

Approved Treatment and Disposal Methodologies

While sending the waste to a professional service is the standard procedure, it is valuable for laboratory personnel to be aware of the likely treatment methods that will be employed.

  • Incineration: This is a common and effective method for the destruction of organic hazardous waste. This compound should be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize the toxic NOx fumes produced during combustion.

  • Chemical Treatment (for general hydrazines): For the broader class of hydrazines, chemical treatment methods may be used by professional disposal services. These methods require careful control and expertise and should not be attempted by untrained personnel.

    • Oxidation: Treatment with a dilute solution of an oxidizing agent like sodium hypochlorite (B82951) or calcium hypochlorite can destroy the hydrazine (B178648) compound.

    • Neutralization: Dilution with a significant amount of water followed by neutralization with a dilute acid, such as sulfuric acid, is another potential method for some hydrazine compounds.

It is crucial to reiterate that these chemical treatment methods are provided for informational purposes only and must be carried out by trained professionals in a controlled environment.

Data Summary for Disposal Considerations

Due to the hazardous nature of this compound, specific quantitative limits for disposal via sewer or landfill are generally not applicable. All quantities should be treated as hazardous waste.

ParameterGuidelineSource
Primary Disposal Method Incineration by a licensed waste disposal serviceGeneral practice for hazardous organic compounds
Alternative Treatment Chemical oxidation or neutralization (for hydrazines)General knowledge on hydrazine disposal
Landfill/Sewer Disposal Prohibited[4]
Container Material Chemically resistant (e.g., HDPE)Standard laboratory practice
Regulatory Oversight Consultation with environmental regulatory agencies is required before land disposal of any waste residue.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A This compound Waste Generated B Segregate and Store in a Labeled, Compatible Container A->B C Contact Environmental Health & Safety (EHS) B->C D Arrange for Pickup by Licensed Waste Disposal Service C->D E Maintain Disposal Records D->E F Waste Transported to a Treatment, Storage, and Disposal Facility (TSDF) D->F G Incineration with Afterburner and Scrubber F->G H Final Disposition G->H

Caption: Disposal workflow for this compound.

This comprehensive guide is intended to provide laboratory personnel with the necessary information to manage and dispose of this compound waste safely and responsibly. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Operational Guide for Handling N-Methyl-N-formylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of N-Methyl-N-formylhydrazine (CAS No. 758-17-8), a suspected carcinogen.[1] Adherence to these procedures is essential to minimize exposure and ensure a safe laboratory environment.

Hazard Summary

This compound is a toxic compound and a suspected carcinogen with experimental carcinogenic data.[1] It is poisonous by ingestion and may cause respiratory irritation upon inhalation.[2] The chemical and toxicological properties have not been thoroughly investigated.[2] It is also a flammable material.[2]

Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection GlovesWear double gloves. Use disposable nitrile gloves (minimum 4mil thickness) as the inner layer. For the outer layer, butyl rubber or Viton® gloves are recommended for handling hydrazines.[3][4] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2]
Eye Protection Safety EyewearChemical splash goggles are required. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3]
Respiratory Protection RespiratorFor nuisance exposures, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, a NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas (OV/AG) cartridges (e.g., 3M 6000 series with 6003 or 60926 cartridges) is recommended.[3][5][6][7] In situations with the potential for high concentrations, a full-face supplied-air respirator or a self-contained breathing apparatus (SCBA) should be used.[8]
Body Protection Protective ClothingA lab coat must be worn.[3] For procedures with a higher risk of splashes or spills, impervious clothing such as a chemical-resistant apron or coveralls (e.g., Tychem®) is required.[2]
Foot Protection FootwearClosed-toe shoes are mandatory in the laboratory. For large-scale operations or spill response, chemical-resistant boots should be worn.[3]

Occupational Exposure Limits

There are no specific OSHA PEL or ACGIH TLV values established for this compound. However, due to its structural similarity to and hydrolysis to methylhydrazine, the exposure limits for methylhydrazine should be considered as a conservative guide.[9]

OrganizationExposure LimitValue
OSHA Permissible Exposure Limit (PEL) - Ceiling0.2 ppm (0.35 mg/m³)[10]
NIOSH Recommended Exposure Limit (REL) - Ceiling (120 minutes)0.04 ppm (0.08 mg/m³)[10]
ACGIH Threshold Limit Value (TLV) - Time-Weighted Average (TWA)0.01 ppm[11]

Note: Methylhydrazine is classified as a potential occupational carcinogen by NIOSH and a confirmed animal carcinogen with unknown relevance to humans (A3) by ACGIH.[10][11]

Operational Plan: Handling and Storage

Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, that is clearly marked with warning signs.[8][12][13]

Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[3][8] For weighing solids, a vented balance enclosure should be used.[13]

Storage: Store this compound in a cool, dry, and well-ventilated area, segregated from incompatible materials such as oxidizing agents.[8] The container must be tightly closed and clearly labeled.[8]

Experimental Protocol: Use of this compound in the Synthesis of Marbofloxacin

This compound is a known reagent in the synthesis of the veterinary antibiotic Marbofloxacin. The following is a generalized procedure based on available literature. This is not a substitute for a validated, laboratory-specific protocol and risk assessment.

Materials:

  • Compound of Formula (V) (precursor)

  • Toluene

  • N-methylpiperazine

  • Triethylamine

  • This compound

  • Purified water

  • Potassium hydroxide

  • Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a chemical fume hood, charge a reaction flask with toluene, N-methylpiperazine, and triethylamine.

  • With stirring, add the precursor compound (Formula V).

  • Heat the mixture to reflux and maintain for 8-12 hours.

  • Cool the reaction mixture to room temperature.

  • Add purified water and potassium hydroxide.

  • Heat the mixture to 60-90°C and maintain for 3-5 hours.

  • Cool the mixture to 20-25°C and separate the aqueous phase.

  • Adjust the pH of the aqueous phase to 6.8-7.2 with hydrochloric acid.

  • Extract the product with dichloromethane.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate product.[14]

Disposal Plan

Waste Segregation and Collection: All materials contaminated with this compound, including empty containers, pipette tips, gloves, and absorbent pads, must be collected as hazardous waste.[12]

Disposal Method: The recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This should be carried out by a licensed professional waste disposal service.[2] Do not dispose of this chemical down the drain.[2]

Emergency Procedures

Spills:

  • Evacuate the immediate area and alert others.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For small spills within a chemical fume hood, use an absorbent material to contain the spill.

  • Collect the absorbent material and any contaminated items in a sealed container for hazardous waste disposal.

  • Decontaminate the area with an appropriate cleaning agent.

Exposure:

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Designated_Area Work in Designated Area (Fume Hood) Don_PPE->Designated_Area Chemical_Use Perform Chemical Synthesis or other procedures Designated_Area->Chemical_Use Decontaminate Decontaminate Work Area and Equipment Chemical_Use->Decontaminate Spill Spill Occurs Chemical_Use->Spill Exposure Personal Exposure Chemical_Use->Exposure Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Segregate_Waste->Doff_PPE Store_Waste Store Waste in Labeled, Sealed Container Doff_PPE->Store_Waste Professional_Disposal Arrange for Professional Waste Disposal (Incineration) Store_Waste->Professional_Disposal Spill_Response Follow Spill Response Protocol Spill->Spill_Response Exposure_Response Follow First Aid and Exposure Protocol Exposure->Exposure_Response

Caption: Logical workflow for handling this compound.

References

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